Product packaging for 4,6-Difluoro-3-methyl-1H-indazole(Cat. No.:)

4,6-Difluoro-3-methyl-1H-indazole

Cat. No.: B11917703
M. Wt: 168.14 g/mol
InChI Key: MGRRHSXDWUWGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Difluoro-3-methyl-1H-indazole is a fluorinated aromatic heterocycle that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold in pharmacology, known for its presence in numerous biologically active molecules and approved drugs . The specific substitution pattern on this compound, featuring fluorine atoms at the 4 and 6 positions and a methyl group at the 3 position, makes it a particularly interesting intermediate for structure-activity relationship (SAR) studies. Indazole derivatives demonstrate a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects . For instance, difluoro-substituted indazole motifs have been identified as critical pharmacophores in potent inhibitors. Recent research has highlighted 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore in dual ALK/ROS1 kinase inhibitors, underscoring the strategic importance of difluoro substitutions in enhancing binding affinity and selectivity in kinase-targeted therapies . Furthermore, indazole-based compounds such as Pazopanib and Entrectinib are FDA-approved drugs for treating various cancers, validating the indazole scaffold's significance in developing oncological therapeutics . This compound is intended for use in organic synthesis, hit-to-lead optimization, and the exploration of new chemical entities. Researchers can utilize this building block to develop novel analogs targeting a range of enzymes and receptors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B11917703 4,6-Difluoro-3-methyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRRHSXDWUWGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Difluoro-3-methyl-1H-indazole. The information is compiled from peer-reviewed scientific literature, focusing on data relevant to research and development applications.

Core Physical Properties

Quantitative physical property data for this compound is not extensively reported in publicly available literature. However, based on its synthesis and characterization, the following information can be provided.[1]

Physical PropertyValueSource
Molecular Formula C₈H₆F₂N₂Calculated
Molecular Weight 168.15 g/mol Calculated
Physical State Solid[1]
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
pKa Not ReportedN/A

Synthesis and Characterization

The primary method for the synthesis of this compound is through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]

Experimental Protocol: Synthesis of this compound[1]

The synthesis of this compound is achieved through the cyclization of 2',4'-difluoroacetophenone with hydrazine.

Materials:

  • 2',4'-Difluoroacetophenone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 2',4'-difluoroacetophenone in ethanol is prepared.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored, typically by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is purified to yield this compound.

This method has been reported to produce the target compound in a high yield of 98%.[1] The product is characterized using multinuclear NMR spectroscopy.[1]

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Reactant1 2',4'-Difluoroacetophenone Reaction Cyclization Reaction (Reflux) Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Ethanol Solvent->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Spectroscopic Data

While not physical properties in the classical sense, spectroscopic data are crucial for the identification and characterization of the compound. This compound has been fully characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ¹⁹F NMR).[1] For detailed chemical shifts and coupling constants, researchers should refer to the primary literature.[1]

Biological Activity

Currently, there is no specific information available in the cited literature regarding the signaling pathways directly modulated by this compound. However, fluorinated indazole derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of nitric oxide synthase (NOS) and other biological targets.[1] Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

References

4,6-Difluoro-3-methyl-1H-indazole: A Comprehensive Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth analysis of 4,6-difluoro-3-methyl-1H-indazole, a fluorinated indazole derivative with considerable therapeutic potential. While direct biological data for this specific molecule is limited, this document extrapolates its likely therapeutic targets and mechanisms of action based on extensive research into structurally similar fluorinated indazoles. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of indazole derivatives, providing a valuable resource for researchers in the field.

Introduction

Indazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzene ring of the indazole core can be substituted at various positions, with fluorination being a particularly effective strategy for optimizing drug-like properties. The 4,6-difluoro substitution pattern, in conjunction with a 3-methyl group, presents a unique chemical entity with the potential for novel therapeutic applications. Although specific biological studies on this compound are not extensively reported, the known synthesis of this compound and the well-documented activities of analogous molecules allow for the formulation of strong hypotheses regarding its potential therapeutic targets.[2]

Synthesis of this compound

The synthesis of this compound has been reported and is a critical first step for any biological investigation.[2] The primary synthetic route involves the reaction of a fluorinated carbonyl precursor with hydrazine.

Experimental Protocol: Synthesis of this compound[2]

A classical method for the synthesis of this indazole derivative involves the reaction of an appropriately fluorinated acetophenone with hydrazine.[2]

  • Starting Material: 2',4',6'-Trifluoroacetophenone.

  • Reagent: Hydrazine.

  • Procedure: The reaction is typically carried out by heating the fluorinated acetophenone with hydrazine hydrate in a suitable solvent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the this compound.

  • Yield: This method has been reported to produce the desired product in high yield (98%).[2]

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on fluorinated indazole derivatives, this compound is predicted to exhibit activity in two primary therapeutic areas: oncology and inflammation. The most probable mechanism of action is the inhibition of protein kinases.

Anticancer Activity: Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors.[3] Various fluorinated indazole derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

Inferred Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Several novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR1 inhibitors.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole core is present in the approved VEGFR inhibitor, Axitinib.

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, another approved drug, is an ALK inhibitor with an indazole structure.[5]

  • Poly(ADP-ribose) Polymerase (PARP): The PARP1/PARP2 inhibitor Niraparib also features an indazole core.[5]

Potential Downstream Signaling Pathways:

Inhibition of these kinases would likely impact key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indazole This compound Indazole->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig. 1: Inferred Kinase Inhibition Signaling Pathway
Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[6] The mechanisms often involve the modulation of inflammatory pathways.

Inferred Potential Anti-inflammatory Targets:

  • Nitric Oxide Synthase (NOS): The initial rationale for the synthesis of this compound was its potential as a NOS inhibitor, although no biological data is available.[2]

  • Cyclooxygenase (COX) Enzymes: Some indazole derivatives exhibit anti-inflammatory effects that may be mediated through the inhibition of COX enzymes.[6]

Quantitative Data from Structurally Similar Compounds

While specific data for this compound is unavailable, the following tables summarize the activities of structurally related fluorinated indazole derivatives against various cancer cell lines and kinases. This data provides a strong rationale for investigating the subject compound in similar assays.

Table 1: Anticancer Activity of Representative Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6oK562 (Chronic Myeloid Leukemia)5.15[7]
A549 (Lung Cancer)>20[7]
PC-3 (Prostate Cancer)>20[7]
Hep-G2 (Hepatoma)>20[7]
Compound 2fA549 (Lung Cancer)0.23-1.15[3]
HepG2 (Hepatocellular Carcinoma)0.23-1.15[3]
MCF-7 (Breast Cancer)0.23-1.15[3]
HCT116 (Colorectal Cancer)0.23-1.15[3]
4T1 (Mouse Breast Cancer)0.23-1.15[3]

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

CompoundKinase TargetIC50 (nM)Reference
Compound 101FGFR169.1 ± 19.8[4]
Derivative of 1H-indazol-3-amineFGFR12.9[4]

Detailed Experimental Protocols for Biological Evaluation

The following are detailed protocols for key experiments that would be essential for characterizing the biological activity of this compound, based on methodologies reported for analogous compounds.

MTT Assay for Cell Viability[7]

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), Hep-G2 (hepatoma).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G start Start step1 Seed cells in 96-well plate start->step1 step2 Add test compound (various concentrations) step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT solution and incubate 4h step3->step4 step5 Solubilize formazan crystals with DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 step6->end

Fig. 2: MTT Assay Experimental Workflow
Western Blot Analysis for Apoptosis Markers[5]

This technique is used to detect changes in the expression of proteins involved in apoptosis.

  • Cell Line: K562.

  • Procedure:

    • Treat cells with the test compound at various concentrations.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

While direct biological data for this compound is currently lacking, the extensive body of research on structurally similar fluorinated indazoles strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The most probable mechanism of action is kinase inhibition, targeting key pathways involved in cell growth and survival. The synthetic route to this compound is established, and a clear path for its biological evaluation is outlined in this guide. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of this compound is highly warranted to unlock its full therapeutic potential. This document serves as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

Spectroscopic and Synthetic Profile of 4,6-Difluoro-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Difluoro-3-methyl-1H-indazole, catering to researchers, scientists, and professionals in drug development. The document details available nuclear magnetic resonance (NMR) data and outlines the synthetic protocol for this compound. Furthermore, it includes generalized experimental procedures for key spectroscopic techniques to aid in the characterization of this and similar molecules.

Spectroscopic Data

The following tables summarize the reported NMR spectroscopic data for this compound in a solution of DMSO-d₆.[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.91br s-NH
7.21ddd10.4, 2.2, 0.8H5
6.90td9.2, 2.2H7
2.44s-CH₃

ddd: doublet of doublet of doublets, td: triplet of doublets, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
160.0 (dd)J(C,F) = 12.4, J(C,F) = 3.3C6
156.4 (dd)J(C,F) = 12.4, J(C,F) = 3.3C4
141.6 (d)J(C,F) = 2.0C7a
139.7-C3
119.5 (dd)J(C,F) = 12.4, J(C,F) = 2.0C3a
108.9 (dd)J(C,F) = 24.8, J(C,F) = 2.0C5
95.1 (dd)J(C,F) = 27.0, J(C,F) = 4.5C7
9.4-CH₃

d: doublet, dd: doublet of doublets

Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppm
-116.8
-119.5
Mass Spectrometry and Infrared Spectroscopy

As of the latest literature review, specific experimental mass spectrometry and infrared (IR) spectroscopy data for this compound have not been published. However, the theoretical molecular weight and expected IR absorptions can be predicted.

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₆F₂N₂
Molecular Weight168.15 g/mol
Exact Mass168.050 Da

Expected Infrared (IR) Absorptions: The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. These would include N-H stretching vibrations (typically broad, around 3200-3500 cm⁻¹), C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-F stretching (typically in the 1000-1400 cm⁻¹ region).

Experimental Protocols

The following sections detail the synthetic procedure for this compound and provide generalized protocols for the spectroscopic techniques used in its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]

Starting Material: 2',4',6'-Trifluoroacetophenone

Procedure:

  • A mixture of 2',4',6'-trifluoroacetophenone and an excess of hydrazine hydrate is heated at 120°C for 24 hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then treated with a 10% aqueous solution of sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed with water, and then dried.

  • This procedure yields this compound.[1]

General Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: A specific probe tuned to the fluorine frequency is used. The acquisition parameters are adjusted for the expected chemical shift range of organofluorine compounds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

General Protocol for Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is often further diluted to the low µg/mL or ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source.

    • ESI: The solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique suitable for polar molecules.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique is often used for less polar, volatile compounds and provides structural information through fragmentation patterns.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to convert this into an absorbance or transmittance spectrum.

  • Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2',4',6'-Trifluoroacetophenone + Hydrazine Hydrate reaction Reaction at 120°C start->reaction workup Workup (NaOH aq., Filtration, Drying) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir interpretation Structure Confirmation & Data Reporting nmr->interpretation ms->interpretation ir->interpretation

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on the Physicochemical and Biological Profile of 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available information on 4,6-difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust, generalized experimental protocol for solubility determination. Furthermore, it explores the potential biological relevance of this compound by examining the signaling pathways commonly associated with substituted indazole derivatives, namely the PI3K/AKT/mTOR and BRD4 pathways. This guide aims to be a valuable resource for researchers investigating the properties and potential applications of this compound and related compounds.

Introduction to this compound

Solubility Profile

A thorough search of scientific databases and chemical literature did not yield any quantitative solubility data for this compound. Consequently, a data table summarizing its solubility in various solvents cannot be provided at this time.

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For researchers working with this compound or similar novel compounds, the experimental determination of solubility is a crucial first step. The following section provides a detailed, generalized protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the gold standard for its accuracy and reliability.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

  • This compound (or test compound)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)

  • Vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in the chosen analytical solvent (e.g., acetonitrile or methanol) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to stand undisturbed to let the solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Sample Dilution: Dilute the filtered, saturated solution with the analytical solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample and the standard solutions by HPLC.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility of the compound in the original solvent by taking the dilution factor into account.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, the broader class of substituted indazoles has been shown to interact with key signaling pathways implicated in cancer and other diseases. Below are visualizations of two such pathways that may be relevant for this compound class.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->PI3K Indazole Inhibitor->AKT Indazole Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Indazole Derivatives.

BRD4_Signaling_Pathway BRD4 BRD4 Transcription Factors Transcription Factors BRD4->Transcription Factors recruits Acetyl-Histone Acetyl-Histone Oncogene Expression (c-Myc) Oncogene Expression (c-Myc) Transcription Factors->Oncogene Expression (c-Myc) Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->BRD4 inhibits binding

Caption: BRD4-Mediated Gene Expression and its Inhibition by Indazoles.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, largely due to its structural similarities to other biologically active indazole derivatives. This technical guide has addressed the current lack of quantitative solubility data by providing a comprehensive, generalized experimental protocol for its determination. Furthermore, by visualizing the potential interactions of this class of compounds with the PI3K/AKT/mTOR and BRD4 signaling pathways, this document provides a foundation for future biological and pharmacological studies. It is recommended that researchers interested in this compound undertake experimental solubility and permeability studies to build a more complete ADME profile, which will be essential for its progression as a potential therapeutic agent.

The Strategic Role of Fluorine in Indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active molecules, including several approved drugs. In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted role of fluorine substituents in indazole derivatives, offering insights into their impact on physicochemical properties, biological activity, and overall drug-like characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.

The Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into an indazole scaffold can profoundly alter its fundamental physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key contributors to these effects.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly impact the pKa of nearby ionizable groups. For instance, fluorination of the indazole ring or adjacent substituents can decrease the basicity of nitrogen atoms, which can have significant consequences for a compound's solubility, cell permeability, and off-target activity. Typically, fluorine substitution lowers the pKa of nearby basic groups, making them less protonated at physiological pH.[1]

Table 1: Illustrative Impact of Fluorination on the pKa of Nitrogen Heterocycles

CompoundStructurepKaReference
Piperidine11.12[2]
3-Fluoropiperidine9.70[2]
4-Fluoropiperidine10.30[2]
Alteration of Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. While the substitution of a hydrogen atom with fluorine on an aromatic ring generally increases the LogP, monofluorination or trifluorination of alkyl groups often decreases lipophilicity.[1] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[3]

Table 2: Illustrative Impact of Fluorination on the LogP of N-Heterocyclic Scaffolds

CompoundStructureLogPReference
Phenylpiperidine2.89[4]
4-Fluoro-phenylpiperidine3.03[4]

Note: Data for phenylpiperidine is presented to exemplify the influence of aromatic fluorination on lipophilicity in a relevant heterocyclic system.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.[5]

Table 3: Impact of Fluorination on Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructure% Remaining after IncubationReference
Non-fluorinated Triazine Derivative51%[6]
Fluorinated Triazine Derivative>95%[6]

Note: This data on triazine derivatives illustrates the significant improvement in metabolic stability that can be achieved through fluorination.

Influence of Fluorine on Biological Activity and Structure-Activity Relationships (SAR)

The strategic placement of fluorine atoms on the indazole core or its substituents can dramatically influence the biological activity of the resulting derivatives. These effects can be attributed to altered binding interactions with the target protein, conformational changes, and modified physicochemical properties.

Case Study 1: Fluorinated Indazoles as Kinase Inhibitors

Indazole derivatives are prominent scaffolds for the development of kinase inhibitors. Fluorine substitution has been instrumental in optimizing the potency and selectivity of these compounds.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In a series of 1H-indazol-3-amine derivatives targeting FGFR1 and FGFR2, the introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[7]

  • Rho Kinase (ROCK) Inhibitors: The position of fluorine on the indazole ring has been shown to be critical for ROCK1 inhibitory activity. A 6-fluoroindazole derivative exhibited significantly enhanced potency (IC50 = 14 nM) and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[8]

Table 4: Biological Activity of Fluorinated Indazole Kinase Inhibitors

CompoundTarget KinaseKey Fluorine PositionIC50Reference
1H-indazol-3-amine derivativeFGFR1/FGFR26-Fluoro<4.1 nM / 2.0 nM[7]
Indazole Derivative 1ROCK14-Fluoro2500 nM[8]
Indazole Derivative 2ROCK16-Fluoro14 nM[8]
Case Study 2: Fluorinated Indazoles as Antiviral Agents

Fluorinated indazole derivatives have also shown promise as antiviral agents. For instance, two 5-fluoroindazole derivatives demonstrated potent anti-HIV activity. The presence of the fluorine atom at the 5-position significantly improved their potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated analog.[8]

Table 5: Anti-HIV Activity of a 5-Fluoroindazole Derivative and its Non-Fluorinated Analog

CompoundFluorine PositionAnti-HIV Activity (IC50)Reference
Indazole DerivativeNon-fluorinated332 nM[8]
5-Fluoroindazole Derivative5-Fluoro25 nM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of fluorinated indazole derivatives.

Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (for FGFR)

This luminescent ADP detection assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • FGFR enzyme (recombinant)

    • Kinase substrate (e.g., Poly(E,Y)4:1)

    • ATP

    • Test compounds (fluorinated indazole derivatives)

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

    • 384-well white opaque plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[1][3][9][10]

2. LanthaScreen® Eu Kinase Binding Assay (for p38)

This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competing inhibitor.

  • Materials:

    • LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

    • p38 kinase (recombinant)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Test compounds

    • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

    • 384-well low-volume black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a 3X kinase/antibody solution by mixing the p38 kinase and the Eu-labeled antibody in Kinase Buffer A.

    • Prepare a 3X tracer solution by diluting the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

    • In a 384-well plate, add 5 µL of the test compound or DMSO.

    • Add 5 µL of the 3X kinase/antibody solution to each well.

    • Add 5 µL of the 3X tracer solution to each well.

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values for the test compounds.[11]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., HT-29)

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fluorinated indazole derivatives for the desired exposure time (e.g., 48 or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a fluorinated indazole derivative in rats following oral administration.

  • Animals:

    • Male Sprague-Dawley or Wistar rats (typically 8-10 weeks old).

  • Procedure:

    • Fast the rats overnight before dosing.

    • Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) if intravenous data is also available.

Signaling Pathways and Visualizations

Fluorinated indazole derivatives often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their FGF ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways regulate cell proliferation, survival, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Indazole Fluorinated Indazole Inhibitor Indazole->FGFR

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

ROCK1 Signaling Pathway

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. Dysregulation of the ROCK1 signaling pathway is associated with cancer invasion and metastasis.

ROCK1_Signaling_Pathway RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates LIMK LIMK ROCK1->LIMK MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inactivates Actin Actin Stress Fiber Formation Cofilin->Actin pCofilin p-Cofilin (Inactive) pMLC p-MLC Contractility Cell Contractility & Migration pMLC->Contractility Indazole Fluorinated Indazole Inhibitor Indazole->ROCK1

Caption: ROCK1 Signaling Pathway and Inhibition by Fluorinated Indazoles.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that is activated by cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation.

p38_MAPK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation Indazole Fluorinated Indazole Inhibitor Indazole->p38

Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.

Conclusion

The incorporation of fluorine into indazole derivatives is a powerful and versatile strategy in modern drug discovery. As demonstrated in this technical guide, fluorine substituents can profoundly influence the physicochemical properties of these molecules, leading to enhanced metabolic stability, modulated lipophilicity, and altered basicity. These modifications, in turn, can translate into improved biological activity, selectivity, and pharmacokinetic profiles. The case studies presented herein highlight the successful application of fluorination in the development of potent and drug-like indazole-based kinase inhibitors and antiviral agents. A thorough understanding of the principles of fluorine chemistry, coupled with the application of the detailed experimental protocols and pathway analyses provided, will empower researchers to rationally design and optimize the next generation of innovative indazole-based therapeutics.

References

4,6-Difluoro-3-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed summary of the key molecular properties of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development.

Molecular Profile

The fundamental molecular characteristics of this compound are presented below. These data are crucial for a range of applications, from analytical characterization to computational modeling.

ParameterValue
Molecular Formula C₈H₆F₂N₂
Molecular Weight 168.15 g/mol

Synthesis and Characterization

The synthesis of this compound has been reported in scientific literature.[1] One common method for the synthesis of indazole derivatives involves the reaction of a hydrazine with an ortho-fluoro carbonyl compound.[1] The structural confirmation and purity of the resulting compound are typically ascertained using techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Logical Workflow for Compound Analysis

The following diagram illustrates a conceptual workflow for the analysis and characterization of this compound, from synthesis to spectroscopic confirmation.

G Conceptual Workflow for Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization start Starting Materials (e.g., Fluorinated Acetophenone) reaction Reaction with Hydrazine start->reaction product Crude this compound reaction->product purification Chromatography product->purification final_product Pure Compound purification->final_product purity Purity Assessment purification->purity nmr NMR Spectroscopy structure Structural Confirmation nmr->structure ms Mass Spectrometry ms->structure final_product->nmr final_product->ms

Caption: A diagram illustrating the synthesis and analysis workflow.

References

Potential as a Nitric Oxide Synthase (NOS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The synthesis of this gaseous messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[1][3][4]

The constitutive isoforms, nNOS and eNOS, are calcium-dependent and typically produce low levels of NO for signaling purposes.[1][3] nNOS is primarily found in nervous tissue and plays a role in synaptic plasticity and central regulation of blood pressure.[2][5] eNOS, located in endothelial cells, is fundamental for maintaining vascular tone.[6][7] In contrast, iNOS is calcium-independent and is expressed in response to inflammatory stimuli like cytokines and bacterial endotoxins.[1][8][9] Once expressed, iNOS generates large, sustained amounts of NO that can be cytotoxic and contribute to the pathophysiology of inflammatory and neurodegenerative diseases.[8][10]

Given the diverse roles of the NOS isoforms, the selective inhibition of a specific isoform, particularly iNOS, has emerged as a significant therapeutic strategy for a range of disorders, including inflammatory diseases, neurodegeneration, and septic shock.[8][10] This guide provides a comprehensive overview of NOS signaling pathways, mechanisms of inhibition, quantitative data on various inhibitors, and detailed experimental protocols for their evaluation.

I. Nitric Oxide Synthase Signaling Pathways

The signaling cascades initiated by each NOS isoform are distinct, reflecting their unique physiological contexts.

1. Neuronal NOS (nNOS) Signaling Pathway

In the nervous system, nNOS is often physically linked to the NMDA receptor via the postsynaptic density protein PSD95.[5] Activation of the NMDA receptor by glutamate leads to an influx of Ca²⁺, which then binds to calmodulin (CaM). The Ca²⁺/CaM complex activates nNOS, initiating the synthesis of NO from L-arginine.[5][11] The NO produced can then diffuse to act on presynaptic or postsynaptic targets, often by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[1][11] This pathway is critical for processes like long-term potentiation, a cellular basis for learning and memory.[5]

nNOS_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PSD95 PSD95 NMDAR->PSD95 CaM Calmodulin (CaM) NMDAR->CaM Ca²⁺ Influx nNOS_inactive nNOS (inactive) PSD95->nNOS_inactive Scaffolds nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activated by Ca2_CaM Ca²⁺/CaM Complex CaM->Ca2_CaM Binds Ca²⁺ Ca2_CaM->nNOS_active Citrulline L-Citrulline nNOS_active->Citrulline NO NO nNOS_active->NO Produces Arginine L-Arginine Arginine->nNOS_active sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Synaptic_Plasticity Synaptic Plasticity PKG->Synaptic_Plasticity Leads to

Caption: nNOS signaling cascade initiated by glutamate binding to NMDA receptors.

2. Endothelial NOS (eNOS) Signaling Pathway

eNOS activity is stimulated by various factors, including shear stress from blood flow and agonists like vascular endothelial growth factor (VEGF) and acetylcholine.[6][7] These stimuli increase intracellular Ca²⁺ levels, leading to the formation of the Ca²⁺/CaM complex that activates eNOS.[6] Additionally, eNOS activity is regulated by phosphorylation, notably through the PI3K/Akt pathway, which can be activated by insulin or shear stress.[7][12] The NO produced diffuses to adjacent vascular smooth muscle cells, where it activates sGC, increases cGMP, and ultimately causes vasodilation by reducing intracellular Ca²⁺ in the muscle cells.[13]

eNOS_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Shear_Stress Shear Stress PI3K_Akt PI3K/Akt Pathway Shear_Stress->PI3K_Akt Agonist Agonists (e.g., VEGF) Receptor Receptor Agonist->Receptor Receptor->PI3K_Akt CaM Calmodulin (CaM) Receptor->CaM ↑ Ca²⁺ eNOS_inactive eNOS (inactive) PI3K_Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation Ca2_CaM Ca²⁺/CaM Complex CaM->Ca2_CaM Binds Ca²⁺ Ca2_CaM->eNOS_inactive Binds Citrulline L-Citrulline eNOS_active->Citrulline NO NO eNOS_active->NO Produces Arginine L-Arginine Arginine->eNOS_active sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Causes

Caption: eNOS signaling pathway leading to vasodilation.

3. Inducible NOS (iNOS) Signaling Pathway

Unlike its constitutive counterparts, iNOS expression is transcriptionally regulated and induced by proinflammatory cytokines (e.g., TNF-α, IFN-γ) and bacterial components like lipopolysaccharide (LPS).[9][14] LPS binding to Toll-like receptor 4 (TLR4) activates signaling cascades involving NF-κB and MAP kinases, which in turn drive the transcription of the iNOS gene.[9][14] Once synthesized, iNOS is constitutively active and produces high, sustained levels of NO. This large output of NO is part of the innate immune response against pathogens but can also lead to tissue damage and inflammation when overproduced.[8][9]

iNOS_Signaling_Pathway cluster_cell Macrophage / Immune Cell LPS LPS / Cytokines (e.g., IFN-γ) TLR4 TLR4 LPS->TLR4 Binds Signaling Signaling Cascades (NF-κB, MAPK, JAK/STAT) TLR4->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocate to iNOS_Gene iNOS Gene Signaling->iNOS_Gene Activate Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (constitutively active) iNOS_mRNA->iNOS_Protein Translation Citrulline L-Citrulline iNOS_Protein->Citrulline NO High Output NO iNOS_Protein->NO Produces Arginine L-Arginine Arginine->iNOS_Protein Response Inflammation / Cytotoxicity NO->Response Leads to

Caption: iNOS induction pathway via inflammatory stimuli.

II. Mechanism of NOS Inhibition

NOS enzymes catalyze a five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[2] This reaction requires molecular oxygen and NADPH as co-substrates.[2][10] The majority of NOS inhibitors are L-arginine analogs that act as competitive inhibitors, binding to the active site and preventing the substrate from accessing it.[15][16]

A classic example is N(G)-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor.[17][18] L-NAME competes with L-arginine for binding to the heme-containing active site of the enzyme, thereby blocking the synthesis of NO.[19][20] The development of inhibitors with selectivity for one isoform over the others is a major goal in medicinal chemistry to minimize off-target effects.[8][10]

NOS_Inhibition_Mechanism cluster_normal Normal Catalysis cluster_inhibition Competitive Inhibition Arginine L-Arginine (Substrate) NOS NOS Enzyme (Active Site) Arginine->NOS Binds NO_Citrulline NO + L-Citrulline (Products) NOS->NO_Citrulline Produces Arginine_Inhib L-Arginine NOS_Inhib NOS Enzyme (Active Site) Arginine_Inhib->NOS_Inhib Binding Prevented Inhibitor L-NAME (Inhibitor) Inhibitor->NOS_Inhib Binds & Blocks No_Reaction No Reaction NOS_Inhib->No_Reaction

Caption: Mechanism of competitive inhibition of NOS by an L-arginine analog.

III. Quantitative Data on NOS Inhibitors

The potency and selectivity of NOS inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). A lower value indicates a more potent inhibitor. The following table summarizes data for several common and notable NOS inhibitors.

InhibitorTypenNOS IC₅₀/Kᵢ (μM)eNOS IC₅₀/Kᵢ (μM)iNOS IC₅₀/Kᵢ (μM)SelectivityReference
L-NAME Non-selective0.015 (Kᵢ)0.039 (Kᵢ)4.4 (Kᵢ)nNOS/eNOS > iNOS[17]
L-NMMA Non-selective4.1 (IC₅₀)--nNOS selective[21]
Aminoguanidine iNOS selective--2.1 (IC₅₀)iNOS > nNOS/eNOS[22]
1400W Highly iNOS selective--0.0019 (IC₅₀)*>5000-fold for iNOS[21] (Implied)
GW274150 iNOS selective1.1180.046iNOS >> nNOS/eNOS[23]
FR038251 iNOS selective~65~141.7iNOS > eNOS > nNOS[22]
Compound 17 nNOS selective0.08945.625.7nNOS >> iNOS/eNOS[3]

Note: The IC₅₀ value for 1400W for iNOS is often cited in the nanomolar range. The search result[21] refers to it as a highly selective inhibitor without providing a specific value, but other literature confirms its high potency.

IV. Experimental Protocols for Assessing NOS Inhibition

Evaluating the potential of a compound as a NOS inhibitor requires robust and reliable assays. The two most common methods are the Griess assay, which measures an end-product of NO metabolism, and the arginine-to-citrulline conversion assay, which directly measures enzyme activity.

Experimental Workflow for Screening NOS Inhibitors

A typical workflow for identifying and characterizing NOS inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine potency (IC₅₀) and isoform selectivity.

Experimental_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Griess Assay with iNOS) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Activity Detected Inactive_Compounds Inactive Compounds Primary_Screen->Inactive_Compounds No Activity Dose_Response Dose-Response & IC₅₀ Determination (for iNOS) Hit_Compounds->Dose_Response Selectivity_Assay Isoform Selectivity Assays (nNOS & eNOS activity) Dose_Response->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Identified

Caption: General workflow for screening and characterizing NOS inhibitors.

Protocol 1: Griess Assay for Nitrite Determination

This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO. It is an indirect measure of NO production and is commonly used for cell-based assays, particularly with macrophages stimulated to express iNOS.[24]

Principle: The Griess reagent is a two-part solution that reacts with nitrite in a diazotization reaction to form a colored azo-dye product. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.[24][25]

Materials:

  • Griess Reagent:

    • Part A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Part B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

    • Note: Store both solutions protected from light. Mix equal volumes of Part A and Part B immediately before use.[24][25]

  • Sodium Nitrite (NaNO₂) standard solution (e.g., 100 µM).

  • Cell culture medium (phenol red-free is recommended to avoid interference).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL).[24]

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with an iNOS inducer (e.g., 1 µg/mL LPS) to induce NO production. Include unstimulated controls and positive controls (LPS alone).

    • Incubate for a defined period (e.g., 24 hours).[24]

  • Standard Curve Preparation:

    • Prepare a serial dilution of the NaNO₂ standard solution in cell culture medium to create a standard curve (e.g., from 100 µM down to 1.56 µM).[26]

  • Assay:

    • After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[24][26]

    • Add an equal volume (50-100 µL) of freshly mixed Griess reagent to each well containing supernatant or standard.[24][26]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[24][26]

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[24][26]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of NO production inhibition for each inhibitor concentration relative to the stimulated control.

Protocol 2: L-Arginine to L-Citrulline Conversion Assay

This is a direct and highly sensitive method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[27]

Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts from L-arginine.[28][29] By using [³H]- or [¹⁴C]-L-arginine as a substrate, the enzymatic activity can be determined by measuring the amount of radiolabeled L-citrulline produced. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin (e.g., Dowex 50W).[27]

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate.

  • Radiolabeled L-arginine (e.g., L-[³H]arginine).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and cofactors.

  • Cofactors: NADPH, CaCl₂, Calmodulin (for nNOS/eNOS), Tetrahydrobiopterin (BH₄).

  • Test inhibitors at various concentrations.

  • Stop Solution: e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

  • Cation-exchange resin: Dowex AG 50W-X8 (Na⁺ form), prepared as a 1:1 aqueous slurry.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the desired concentration of the test inhibitor or vehicle control.

    • The final volume is typically 50-100 µL.

  • Enzyme Reaction:

    • Initiate the reaction by adding the NOS enzyme preparation and radiolabeled L-arginine to the mixture.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding an excess of Stop Solution.

    • Prepare spin columns or small chromatography columns with the Dowex resin slurry.

    • Apply the entire reaction mixture to the top of the resin bed.

    • The positively charged, unreacted L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

    • Wash the column with water or buffer and collect the eluate.

  • Quantification:

    • Transfer the collected eluate into a scintillation vial.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • The measured CPM is directly proportional to the amount of L-[³H]citrulline produced and thus to the NOS activity.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

V. Conclusion

The intricate roles of NOS isoforms in health and disease present a compelling case for the development of isoform-selective inhibitors. Overproduction of NO by iNOS is a key factor in the pathology of numerous inflammatory and autoimmune disorders, making it a prime therapeutic target.[8] Conversely, non-selective inhibition that affects eNOS or nNOS could lead to undesirable side effects, such as hypertension or neurological disturbances.[10] A thorough understanding of the distinct signaling pathways, coupled with robust quantitative and functional assays, is essential for the rational design and evaluation of novel NOS inhibitors. The protocols and data presented in this guide offer a framework for researchers in drug discovery to identify and characterize potent and selective compounds with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Reaction of Hydrazine with Ortho-Fluoro Carbonyl Compounds for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of quinazolines and related heterocyclic compounds through the reaction of hydrazine and its derivatives with ortho-fluoro carbonyl compounds. This synthetic strategy is of significant interest in medicinal chemistry due to the diverse pharmacological activities of the resulting quinazoline scaffold.

Introduction

The reaction between hydrazine and carbonyl compounds is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. However, when the carbonyl compound bears a strategically positioned leaving group, such as a fluorine atom at the ortho position of an aromatic ring, a subsequent intramolecular nucleophilic aromatic substitution (SNAr) can occur. This tandem reaction provides an efficient route to synthesize fused heterocyclic systems like quinazolines and quinazolinones, which are privileged scaffolds in drug discovery. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorine atom's high electronegativity activates the aryl ring towards nucleophilic attack, making it an excellent leaving group in the presence of a suitable nucleophile, such as the distal nitrogen of the initially formed hydrazone.

Key Applications in Drug Development

Quinazoline and quinazolinone derivatives are integral components of numerous approved drugs and clinical candidates. Their ability to act as "hinge-binding" motifs for various protein kinases makes them particularly valuable in oncology.

  • Oncology: Many quinazoline-based molecules are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Fluorine substitution on the quinazoline core can enhance binding affinity and improve pharmacokinetic properties.

  • Inflammation: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Certain quinazoline derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. This mechanism of action makes them promising candidates for the development of novel anti-inflammatory drugs.[1]

Reaction Mechanisms

The formation of quinazolines from ortho-fluoro carbonyl compounds and hydrazine derivatives generally proceeds through a two-step sequence:

  • Hydrazone Formation: The initial step involves the classical condensation reaction between the carbonyl group of the ortho-fluoroaryl compound and hydrazine (or a substituted hydrazine) to form the corresponding hydrazone. This reaction is typically catalyzed by acid.

  • Intramolecular Cyclization (SNAr): The hydrazone intermediate then undergoes an intramolecular nucleophilic aromatic substitution. The lone pair of electrons on the terminal nitrogen of the hydrazone attacks the carbon atom bearing the fluorine, displacing the fluoride ion and leading to the formation of the fused heterocyclic ring system. This step is often promoted by a base.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolines from Ortho-Fluorobenzaldehydes

This protocol describes the synthesis of 2-substituted quinazolines from ortho-fluorobenzaldehydes and various amidines (as a source of the N1-C2 fragment and the 2-substituent).

Materials:

  • Ortho-fluorobenzaldehyde derivative

  • Amidine hydrochloride derivative

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the ortho-fluorobenzaldehyde derivative (1.0 mmol) in DMF (5 mL), add the amidine hydrochloride derivative (1.2 mmol) and potassium carbonate (2.5 mmol).

  • Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired 2-substituted quinazoline.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Ortho-Fluorobenzamides

This protocol outlines the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from ortho-fluorobenzamides and primary amides.[2][3]

Materials:

  • Ortho-fluorobenzamide derivative

  • Primary amide derivative

  • Cesium carbonate (Cs2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a sealed tube, combine the ortho-fluorobenzamide derivative (1.0 mmol), the primary amide derivative (2.5 mmol), and cesium carbonate (4.0 mmol) in DMSO (2 mL).[3]

  • Heat the mixture at 135 °C for 24 hours.[3]

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted quinazolin-4(3H)-one.[3]

Data Presentation

Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Ortho-Fluorobenzamides [2][3]

EntryOrtho-FluorobenzamideAmideProductYield (%)
12-Fluoro-N-methylbenzamideBenzamide3-Methyl-2-phenylquinazolin-4(3H)-one81
22-Fluoro-N-methylbenzamide4-Methylbenzamide3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one75
32-Fluoro-N-propylbenzamide4-Methoxybenzamide2-(4-Methoxyphenyl)-3-propylquinazolin-4(3H)-one62
42-Fluoro-N-propylbenzamide2-Methylbenzamide8-Methyl-3-propyl-2-(o-tolyl)quinazolin-4(3H)-one76
52-Fluoro-N-methyl-5-(trifluoromethyl)benzamide4-Methylbenzamide3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one55

Table 2: Synthesis of 2-Substituted Quinazolines from Ortho-Fluorobenzaldehydes

EntryOrtho-FluorobenzaldehydeAmidineProductYield (%)
12-FluorobenzaldehydeBenzamidine2-Phenylquinazoline64
22-Fluorobenzaldehyde3-Fluorobenzamidine2-(3-Fluorophenyl)quinazoline60
32-FluorobenzaldehydeThiophene-2-carboxamidine2-(Thiophen-2-yl)quinazoline72
42,4-DifluorobenzaldehydeBenzamidine7-Fluoro-2-phenylquinazolineNot Reported
52-FluorobenzaldehydePyridine-3-carboxamidine2-(Pyridin-3-yl)quinazolineNot Reported

Visualizations

Caption: General reaction mechanism for quinazoline synthesis.

Experimental_Workflow start Start reactants Combine Ortho-Fluoro Carbonyl, Hydrazine Derivative, and Base/Catalyst start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for quinazoline synthesis.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases p50 p50 IkBa->p50 releases DNA DNA p65->DNA p50->DNA Quinazoline Quinazoline Inhibitor Quinazoline->IKK inhibits Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by quinazolines.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolines.

References

Application Notes and Protocols for the Nitration of 3-(Difluoromethyl)-1H-indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nitration of 3-(difluoromethyl)-1H-indazoles. The synthesis of nitro-substituted indazoles is a critical step in the development of various therapeutic agents, leveraging the unique electronic properties of the nitro group to modulate biological activity. These protocols are based on established methodologies for the nitration of substituted indazoles and provide a foundation for further optimization.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a difluoromethyl group at the C3 position and subsequent nitration of the indazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The regioselective introduction of a nitro group is a key chemical transformation that can be challenging but offers access to a diverse range of functionalized building blocks for drug discovery.

The protocols outlined below are based on the nitration of analogous fluorinated methyl-indazoles, providing a strong starting point for the nitration of 3-(difluoromethyl)-1H-indazoles.[1] Researchers should consider these as foundational methods that may require optimization depending on the specific substrate and desired outcome.

Experimental Protocols

Protocol 1: Electrophilic Nitration using a Strong Acid Mixture

This protocol is adapted from the nitration of related fluorinated 3-methyl-1H-indazoles and is suitable for the introduction of a nitro group onto the benzene ring of the indazole core.[1] The primary expected product is the 5-nitro derivative due to the directing effects of the pyrazole ring.

Materials:

  • 3-(Difluoromethyl)-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a mixture of ice and water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired nitro-3-(difluoromethyl)-1H-indazole.

Protocol 2: Regioselective C3-Nitration via a Radical Pathway

This protocol provides an alternative strategy for the direct nitration at the C3 position of the indazole ring, should functionalization at this position be desired and the starting material be a 2H-indazole derivative. This method utilizes iron(III) nitrate and a radical initiator.[2][3][4][5]

Materials:

  • 2-Substituted-3-(difluoromethyl)-2H-indazole

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxy (TEMPO)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the 2-substituted-3-(difluoromethyl)-2H-indazole (1.0 eq) in dichloromethane, add iron(III) nitrate nonahydrate (2.0 eq) and TEMPO (0.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 3-nitro-2-substituted-indazole.

Data Presentation

The following table summarizes expected outcomes based on the nitration of analogous indazole derivatives. Actual yields and regioselectivity for 3-(difluoromethyl)-1H-indazoles should be determined experimentally.

ProtocolStarting MaterialNitrating AgentTypical Position of NitrationExpected Major ProductReference Yield Range
13-(Difluoromethyl)-1H-indazoleHNO₃ / H₂SO₄C5 or C75-Nitro-3-(difluoromethyl)-1H-indazole50-70%[1]
22-Substituted-3-(difluoromethyl)-2H-indazoleFe(NO₃)₃ / TEMPOC33-Nitro-2-substituted-3-(difluoromethyl)-2H-indazole60-80%[3][4]

Experimental Workflow and Reaction Schemes

Below are graphical representations of the experimental workflows and reaction schemes.

G cluster_protocol1 Protocol 1: Electrophilic Nitration Workflow start Start: 3-(Difluoromethyl)-1H-indazole dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve add_nitrating Add fuming HNO₃ dropwise at 0°C dissolve->add_nitrating react Stir at 0°C for 1-2h (Monitor by TLC) add_nitrating->react quench Quench with ice/water react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Nitro-3-(difluoromethyl)-1H-indazole purify->end

Caption: Workflow for the electrophilic nitration of 3-(difluoromethyl)-1H-indazole.

G cluster_protocol2 Protocol 2: Radical C3-Nitration Workflow start Start: 2-Substituted-3-(difluoromethyl)-2H-indazole mix Mix with Fe(NO₃)₃ and TEMPO in DCM start->mix react Stir at RT under O₂ (Monitor by TLC) mix->react quench Quench with water react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: 3-Nitro-2-substituted-indazole purify->end

Caption: Workflow for the radical C3-nitration of a 2-substituted-3-(difluoromethyl)-2H-indazole.

G cluster_scheme1 Scheme 1: Electrophilic Nitration indazole reagents1 + HNO₃ / H₂SO₄ nitro_indazole indazole->nitro_indazole G cluster_scheme2 Scheme 2: Radical C3-Nitration 2H_indazole reagents2 + Fe(NO₃)₃ / TEMPO, O₂ c3_nitro_indazole 2H_indazole->c3_nitro_indazole

References

Application Notes and Protocols for 4,6-Difluoro-3-methyl-1H-indazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,6-difluoro-3-methyl-1H-indazole as a scaffold in the design of novel kinase inhibitors. The information is curated for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential biological targets, and methodologies for evaluation.

Introduction to this compound

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. The strategic placement of fluorine atoms on the benzene ring can significantly enhance metabolic stability, binding affinity, and cell permeability. The 4,6-difluoro substitution pattern, in particular, is of growing interest for its potential to modulate the electronic properties of the indazole ring system, thereby influencing interactions with the target kinase. The additional methyl group at the 3-position can provide a crucial vector for further chemical modification and exploration of the ATP-binding pocket.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a corresponding fluorinated acetophenone derivative. A common synthetic route involves the reaction of 1-(2,4-difluorophenyl)ethan-1-one with hydrazine, a classical method for indazole formation.

Protocol: Synthesis of this compound

Materials:

  • 1-(2,4-difluorophenyl)ethan-1-one

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Kinase Inhibitor Design Strategy

The this compound scaffold can be utilized as a "hinge-binding" motif, a common strategy in kinase inhibitor design. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-methyl group can be further functionalized to extend into the hydrophobic pocket of the ATP-binding site, while modifications at the 1-position can be used to modulate solubility and pharmacokinetic properties.

Based on the known activities of other fluoro-substituted indazole derivatives, kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are promising hypothetical targets for inhibitors derived from this scaffold. Fluorine substitutions at the 6-position of the indazole ring have been shown to improve the enzymatic activity and cellular potency of FGFR inhibitors.

Hypothetical Kinase Inhibitor Profile

For the purpose of these application notes, we will consider a hypothetical inhibitor, "DFMI-01," derived from this compound, targeting FGFR1.

Table 1: In Vitro Kinase Inhibitory Activity of DFMI-01

Kinase TargetIC₅₀ (nM)
FGFR115
FGFR245
FGFR360
VEGFR2150
PDGFRβ300
SRC>1000

Table 2: Cellular Activity of DFMI-01

Cell LineTarget PathwayIC₅₀ (nM)
NCI-H1581FGFR amplified50
KG-1FGFR mutated80
HUVECVEGFR signaling250
A549Control>5000

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific kinase.[1]

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compound (DFMI-01) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted test compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., NCI-H1581)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (DFMI-01) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Visualizations

Kinase_Inhibitor_Design_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start 4,6-Difluoro-3-methyl- 1H-indazole Modification Chemical Modification (e.g., Suzuki Coupling) Start->Modification Functionalization Library Compound Library Modification->Library Biochemical In Vitro Kinase Assay (IC50 Determination) Library->Biochemical Cellular Cell-Based Assay (Proliferation, Apoptosis) Biochemical->Cellular Hits SAR Structure-Activity Relationship (SAR) Cellular->SAR Data SAR->Modification Feedback Loop Lead Lead Compound SAR->Lead ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy ADME->InVivo Candidate Clinical Candidate InVivo->Candidate

Caption: Workflow for kinase inhibitor design using the this compound scaffold.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR1) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DFMI DFMI-01 (Hypothetical Inhibitor) DFMI->RTK Inhibition

Caption: Simplified signaling pathway showing the potential point of intervention for an FGFR1 inhibitor.

SAR_Logic cluster_R1 R1 Position (N1) cluster_R2 R2 Position (C3-Methyl) cluster_R3 Other Positions (e.g., C5, C7) Scaffold This compound R1_node Modulate Solubility & PK Properties Scaffold->R1_node R2_node Explore Hydrophobic Pocket & Enhance Potency Scaffold->R2_node R3_node Fine-tune Selectivity & Address Resistance Scaffold->R3_node

Caption: Logical relationship for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 4,6-Difluoro-3-methyl-1H-indazole as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its ability to form key hydrogen bond interactions with the hinge region of kinases has made it a popular starting point for the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of 4,6-difluoro-3-methyl-1H-indazole , a fluorinated indazole fragment, in fragment-based drug discovery (FBDD) campaigns. Fluorine substitution can enhance binding affinity, metabolic stability, and pharmacokinetic properties, making this fragment an attractive starting point for developing novel therapeutics. These notes are intended to guide researchers through the synthesis, screening, and validation of this fragment against protein targets, primarily focusing on kinases.

Introduction to this compound in FBDD

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. FBDD involves screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders to a biological target. These initial hits are then optimized into more potent leads.

This compound is an ideal candidate for an FBDD library due to its:

  • Low Molecular Weight: Conforms to the "Rule of Three" for fragments.

  • Privileged Scaffold: The indazole core is known to interact with the ATP-binding site of many kinases.

  • Strategic Fluorination: The fluorine atoms at the 4 and 6 positions can modulate the electronics of the ring system and potentially form favorable interactions with the protein target, leading to improved binding affinity and selectivity.

  • Synthetic Tractability: The presence of a methyl group provides a vector for synthetic elaboration during the fragment-to-lead optimization process.

While specific quantitative binding data for this compound against a wide range of targets is not extensively published, the indazole class has shown significant promise. For instance, an indazole fragment was identified as a hit in a high-concentration biochemical screen against AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance[1]. Subsequent optimization of this fragment led to the development of potent inhibitors[1]. Similarly, indazole derivatives have been successfully developed as inhibitors for Aurora kinases and PDK1[2][3][4].

Potential Kinase Targets and Signaling Pathways

Indazole fragments are particularly effective as inhibitors of protein kinases. Below are examples of relevant kinase signaling pathways that could be targeted.

AXL Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates downstream signaling pathways such as PI3K-AKT and MAPK, promoting cell survival, proliferation, and migration.[5][6] Overexpression of AXL is associated with poor prognosis and drug resistance in various cancers.

AXL_Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates MAPK MAPK Pathway AXL->MAPK Migration Cell Migration & Invasion AXL->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation DrugResistance Drug Resistance AKT->DrugResistance MAPK->Proliferation Fragment 4,6-Difluoro-3-methyl -1H-indazole Fragment->AXL Inhibits

AXL Kinase Signaling Pathway Inhibition.
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis.[7][8] Their dysregulation can lead to chromosomal instability and tumorigenesis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex.

Aurora_Signaling AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Fragment 4,6-Difluoro-3-methyl -1H-indazole Fragment->AuroraA Inhibits Fragment->AuroraB Inhibits

Aurora Kinase Signaling Pathway Inhibition.

Quantitative Data Presentation (Illustrative)

As of this writing, specific binding data for this compound is not publicly available. The following table illustrates how quantitative data for this fragment and its analogs could be presented upon discovery. The data shown is hypothetical but representative of typical values obtained for initial fragment hits against a kinase target.

Compound IDStructureTarget KinaseIC50 (µM)Kd (µM)Ligand Efficiency (LE)
F1 This compoundKinase X3504800.35
F2 4-Fluoro-3-methyl-1H-indazoleKinase X800>10000.28
F3 6-Fluoro-3-methyl-1H-indazoleKinase X6509000.30
F4 3-methyl-1H-indazoleKinase X>1000>1000-
  • IC50: The concentration of the compound that inhibits 50% of the target enzyme's activity.

  • Kd: The dissociation constant, a measure of binding affinity.

  • Ligand Efficiency (LE): A measure of the binding energy per heavy atom of a ligand (LE = -1.4 * (pKd / heavy atom count)). It is a key metric in FBDD for prioritizing fragments.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis described in the Journal of Heterocyclic Chemistry[7].

Materials:

  • 2',4',6'-Trifluoroacetophenone

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2',4',6'-trifluoroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid. The reported yield for this synthesis is 98%[7].

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Fragment Screening Workflow

The following diagram outlines a typical workflow for an FBDD campaign using this compound.

FBDD_Workflow Start Start: Fragment Library (including this compound) PrimaryScreen Primary Screening (e.g., NMR, SPR, Thermal Shift) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent NoHits No Hits HitIdent->NoHits No HitValidation Hit Validation (e.g., ITC, Orthogonal Screen) HitIdent->HitValidation Yes ValidatedHits Validated Hits HitValidation->ValidatedHits FalsePositives False Positives ValidatedHits->FalsePositives No StructuralBiology Structural Biology (X-ray Crystallography, NMR) ValidatedHits->StructuralBiology Yes SAR Structure-Activity Relationship (SAR) by Chemistry StructuralBiology->SAR LeadOpt Lead Optimization SAR->LeadOpt

Fragment-Based Drug Discovery Workflow.
Protocol for NMR-Based Fragment Screening

Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for detecting the weak binding of fragments to a target protein. The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which observes changes in the chemical shifts of the protein's backbone amide signals upon fragment binding.

Materials:

  • ¹⁵N-isotopically labeled target protein (e.g., kinase domain) at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O).

  • Stock solution of this compound (100 mM in d6-DMSO).

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

  • NMR tubes.

Procedure:

  • Protein Preparation: Ensure the ¹⁵N-labeled protein is pure, stable, and yields a well-dispersed ¹H-¹⁵N HSQC spectrum.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.

  • Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.

  • Screening Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding of the fragment to the protein in the vicinity of those residues.

  • Hit Confirmation (Titration): To confirm the hit and estimate the dissociation constant (Kd), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. Plot the chemical shift changes against the fragment concentration and fit the data to a binding isotherm to determine the Kd.

Protocol for Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Stock solution of this compound in DMSO, serially diluted in running buffer.

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for an immobilization level that will provide an adequate signal for fragment binding (typically 2000-5000 Response Units, RU). A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Fragment Injection: Prepare a series of dilutions of the fragment in running buffer. The DMSO concentration should be kept constant across all samples (e.g., 1%).

  • Binding Analysis: Inject the fragment solutions over the protein and reference flow cells at a constant flow rate. Monitor the binding response in real-time.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram. For fragment screening, a simple "yes/no" binding response can be recorded. For hit characterization, analyze the steady-state binding responses at different fragment concentrations to determine the Kd.

Protocol for Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy). It is considered a gold standard for validating hits from primary screens.

Materials:

  • Isothermal titration calorimeter.

  • Target protein (20-50 µM) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound (200-500 µM) in the same buffer. The DMSO concentration must be precisely matched between the protein and fragment solutions.

Procedure:

  • Sample Preparation: Prepare the protein solution for the sample cell and the fragment solution for the injection syringe. Ensure buffer and DMSO concentrations are identical to avoid heat of dilution effects.

  • Titration Experiment: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein-containing sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol for X-ray Crystallography for Structural Characterization

Determining the crystal structure of a target protein in complex with a fragment hit provides invaluable information about the binding mode, which is crucial for structure-based drug design and lead optimization.

Materials:

  • High-purity target protein (5-10 mg/mL).

  • Crystallization screening kits.

  • This compound solid or high-concentration stock solution.

  • Cryoprotectant.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the apo-protein by screening various crystallization conditions.

  • Fragment Soaking: Transfer the apo-crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data.

  • Structure Determination and Refinement: Solve the structure using molecular replacement with the apo-protein structure as a search model. Carefully examine the resulting electron density maps for evidence of the bound fragment.

  • Model Building and Analysis: If clear density for the fragment is observed, build it into the model and refine the structure. Analyze the binding site interactions to guide the subsequent fragment-to-lead optimization process.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its privileged indazole core, combined with strategic fluorination, provides a solid foundation for developing potent and selective inhibitors. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, screen, and validate this fragment, ultimately paving the way for the development of novel therapeutics. The combination of biophysical screening methods with high-resolution structural biology will be key to successfully advancing hits derived from this fragment into lead compounds.

References

Application Notes and Protocols for N-N Bond-Forming Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and comparative data for N-N bond-forming oxidative cyclization reactions, a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The protocols outlined below are based on established and recently developed catalytic methodologies.

Introduction

The construction of N-N bonds through oxidative cyclization represents a powerful and atom-economical strategy for the synthesis of aza-heterocycles. This approach avoids the often harsh conditions or the use of pre-functionalized, potentially hazardous reagents like hydrazines.[1][2] Catalytic systems, particularly those based on copper and rhodium, have emerged as versatile tools for effecting these transformations.[3][4][5] This document details protocols for the synthesis of indazoles and pyrazoles, showcasing the practical application of these methods.

Comparative Data of Catalytic Systems

The following table summarizes the key quantitative data for different N-N bond-forming oxidative cyclization methods, allowing for a direct comparison of their efficiency and substrate scope.

Catalyst SystemProductSubstrate ScopeYield RangeKey Advantages
(NH₄)₂MoO₄ / H₂O₂IndazolesBroadly applicable to 2-aminomethyl-phenylaminesUp to 89%Metal-free, mild conditions, access to all three indazole tautomers.[6][7][8]
Cu(OAc)₂ / AirN,N'-Diarylindazol-3-onesN,N'-diarylhydrazonesGood to excellentUtilizes air as the terminal oxidant, facile synthesis.[3]
[Cp*RhCl₂]₂ / NaOAcSubstituted PyrazolesHydrazines and alkynesUp to 88%Mild conditions, cascade reaction involving C-N bond cleavage.[5]

Experimental Protocols

Molybdenum-Catalyzed Synthesis of Indazoles

This protocol describes the synthesis of indazoles from 2-aminomethyl-phenylamines using ammonium molybdate and hydrogen peroxide.[6]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve aniline substrate in MeOH at 0 °C B Add ammonium molybdate A->B C Add 30% aq. H₂O₂ B->C D Stir at room temperature (1-24 h) C->D E Cool to 0 °C and quench with 10% aq. Na₂S₂O₃ D->E F Dilute with water and neutralize with sat. aq. NaHCO₃ E->F G Extract with DCM (3x) F->G

Caption: Workflow for Molybdenum-Catalyzed Indazole Synthesis.

Materials:

  • Aniline substrate (free base or salt)

  • Methanol (MeOH)

  • Ammonium molybdate ((NH₄)₂MoO₄)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the aniline substrate (1.00 equiv., 40-100 mg) in methanol (3 mL) in a round-bottom flask at 0 °C.[6]

  • To the cooled solution, add ammonium molybdate (1.00 equiv.).[6]

  • Slowly add 30% aqueous H₂O₂ (10.00 equiv.).[6]

  • Remove the ice bath and stir the mixture at room temperature for 1-24 hours, monitoring the reaction progress by HPLC/MS.[6]

  • Upon completion, cool the reaction mixture back to 0 °C.[6]

  • Quench the reaction by the slow addition of 10% aqueous Na₂S₂O₃ solution (2 mL).[6]

  • Dilute the mixture with water and neutralize with saturated aqueous NaHCO₃ solution.[6]

  • Extract the aqueous layer with dichloromethane (3 x volumes).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for further purification.

Copper-Catalyzed Synthesis of N,N'-Diarylindazol-3-ones

This protocol outlines a copper/air catalytic system for the intramolecular N-N bond formation via oxidative dehydrogenative coupling.[3]

Diagram of the General Reaction Scheme:

G Substrate N,N'-Diarylhydrazone Product N,N'-Diarylindazol-3-one Substrate->Product Oxidative Cyclization Catalyst Cu(OAc)₂ Air (Oxidant) G A [Cp*RhCl₂]₂ Catalyst C Rh-Intermediate A->C Activation B Hydrazine + Alkyne B->C D C-N Bond Cleavage & Addition C->D E Intramolecular Dehydration Cyclization D->E F Pyrazole Product E->F F->A Regeneration

References

Application Notes and Protocols for Anti-Inflammatory Studies of 4,6-Difluoro-3-methyl-1H-indazole and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 4,6-Difluoro-3-methyl-1H-indazole. Due to the limited specific data on this exact molecule, this document outlines detailed protocols and summarizes available data for structurally related indazole derivatives. The provided methodologies cover essential in vivo and in vitro assays to characterize the anti-inflammatory profile of novel indazole compounds, focusing on their effects on key inflammatory mediators and signaling pathways.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The inflammatory response, while a crucial component of the innate immune system, can lead to chronic and debilitating diseases when dysregulated. Key mediators of inflammation include prostaglandins, synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The signaling pathways governing the expression of these mediators, notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways, are primary targets for anti-inflammatory drug development.

Potential Anti-Inflammatory Mechanisms of Indazole Derivatives

Indazole derivatives have been shown to exert their anti-inflammatory effects through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indazole-containing compounds are potent and selective inhibitors of COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation.[3]

  • Suppression of Pro-inflammatory Cytokines: Indazole analogs have been demonstrated to reduce the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[4]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory activity of indazoles can also be attributed to their ability to interfere with intracellular signaling cascades, such as the NF-κB and p38 MAPK pathways, which are critical for the transcription of inflammatory genes.

Quantitative Data for Related Indazole Derivatives

The following tables summarize the anti-inflammatory activity of various indazole derivatives, providing a benchmark for the evaluation of this compound.

Table 1: In Vitro COX-2 Inhibition by Indazole Derivatives

Compound ReferenceStructureCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound 16 (aza-indazole)N/A0.409>73
5-aminoindazoleN/A12.32N/A
6-nitroindazoleN/A19.22N/A
IndazoleN/A23.42N/A

Data sourced from multiple studies.[3][4]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Indazole Derivatives

Compound ReferenceCytokineInhibitionIC₅₀ (µM)
IndazoleTNF-αN/A220.11
5-aminoindazoleTNF-αN/A230.19
6-nitroindazoleIL-1βN/A100.75
IndazoleIL-1βN/A120.59
5-aminoindazoleIL-1βN/A220.46

Data sourced from a study on indazole and its amino and nitro derivatives.[4]

Table 3: In Vivo Anti-Inflammatory Activity of a 3-Substituted Indazole Derivative

CompoundDose (mg/kg)% Inhibition of Paw Edema
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole30Significant, comparable to Etoricoxib (10 mg/kg)

Data from a study on 1,3-substituted 1H-indazole derivatives in a carrageenan-induced rat paw edema model.

Experimental Protocols

The following are detailed protocols for the primary assays used to evaluate the anti-inflammatory properties of novel compounds.

In Vivo Anti-Inflammatory Activity

Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound (or test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Activity

Protocol 4.2.1: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit)

  • Test compound and controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific assay kit.

  • Prepare a series of dilutions of the test compound.

  • Add the enzyme, heme, and either the vehicle or the test compound to the wells of a microplate.

  • Incubate for a specified time at a controlled temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction and measure the product formation (e.g., prostaglandin F2α) using the detection reagent provided in the kit.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Protocol 4.2.2: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This assay measures the effect of the compound on the release of TNF-α and IL-6 from activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • ELISA kits for murine TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

  • In a parallel plate, assess the cytotoxicity of the test compound at the tested concentrations using a cell viability assay to ensure that the reduction in cytokine levels is not due to cell death.

  • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Mechanistic Studies: Signaling Pathway Analysis

Protocol 4.3.1: Western Blot Analysis of NF-κB and p38 MAPK Pathways

This protocol allows for the investigation of the compound's effect on key inflammatory signaling proteins.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, to be optimized for each signaling protein).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control and total protein to determine the effect of the compound on the phosphorylation of p65 and p38, and the degradation of IκBα.

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vivo Screening cluster_1 In Vitro Screening cluster_2 Mechanistic Studies in_vivo_start Carrageenan-Induced Paw Edema Model in_vivo_data Measure Paw Volume (% Inhibition) in_vivo_start->in_vivo_data in_vitro_cox COX-1/COX-2 Inhibition Assay cox_data Determine IC50 Values in_vitro_cox->cox_data in_vitro_cytokine LPS-Induced Cytokine Release Assay (RAW 264.7) cytokine_data Measure TNF-α & IL-6 (ELISA) & Determine IC50 in_vitro_cytokine->cytokine_data western_blot Western Blot Analysis cytokine_data->western_blot Investigate Mechanism pathway_data Analyze p-p65, p-p38, IκBα Degradation western_blot->pathway_data start Test Compound: This compound start->in_vivo_start In Vivo start->in_vitro_cox In Vitro start->in_vitro_cytokine In Vitro G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB->IkB_degraded ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes induces Indazole Indazole Derivatives Indazole->IKK may inhibit Indazole->NFkB_active may inhibit nuclear translocation

References

Metal-Free Synthetic Routes to 1H-Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The development of synthetic methods that avoid the use of heavy metals is of paramount importance for sustainable and cost-effective drug development, as it mitigates concerns regarding metal contamination in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several contemporary metal-free methods for the synthesis of 1H-indazoles.

Synthesis from o-Aminobenzoximes via Selective Oxime Activation

This method provides a mild and practical route to 1H-indazoles from readily available o-aminobenzoximes. The key step is the selective activation of the oxime hydroxyl group in the presence of a primary or secondary amino group, followed by intramolecular cyclization.

Application Notes:

This protocol is notable for its mild reaction conditions (0-23 °C) and its tolerance of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.[1][2] The use of methanesulfonyl chloride as an activating agent and triethylamine as a mild base makes this method highly practical and scalable.[1][2]

Tabulated Data:
EntrySubstrate (o-Aminobenzoxime derivative)R1R2Yield (%)Reference
12-amino-5-methoxybenzaldehyde oximeH5-OCH394[2]
22-amino-5-chlorobenzaldehyde oximeH5-Cl85[1]
32-amino-5-nitrobenzaldehyde oximeH5-NO275[1]
42-(methylamino)benzaldehyde oximeCH3H88[1]
52-aminobenzophenone oximePhH91[1]
Experimental Protocol:

General Procedure for the Synthesis of 1H-Indazoles from o-Aminobenzoximes: [1][2]

  • To a solution of the o-aminobenzoxime (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added triethylamine (1.5 mmol).

  • Methanesulfonyl chloride (1.2 mmol) is added dropwise to the stirring solution.

  • The reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 2-4 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product o_aminobenzoxime o-Aminobenzoxime mixing Mixing and Stirring (0 °C to 23 °C, 2-4 h) o_aminobenzoxime->mixing reagents MsCl, Et3N, DCM reagents->mixing quench Quench with H2O mixing->quench Reaction Completion extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography indazole 1H-Indazole chromatography->indazole

Caption: Experimental workflow for the synthesis of 1H-indazoles from o-aminobenzoximes.

PIFA-Mediated Oxidative C-N Bond Formation

This method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, to mediate the intramolecular oxidative C-N bond formation from readily accessible arylhydrazones. This approach is characterized by its mild conditions and broad substrate scope.

Application Notes:

The PIFA-mediated cyclization proceeds efficiently for a variety of arylhydrazones, tolerating both electron-rich and electron-poor substituents on the aromatic rings.[3] This method provides a green and reliable alternative for the rapid construction of substituted 1H-indazoles.[3]

Tabulated Data:
EntrySubstrate (Arylhydrazone derivative)R1R2Yield (%)Reference
1Benzaldehyde phenylhydrazoneHH85[3]
24-Methoxybenzaldehyde phenylhydrazone4-OCH3H92[3]
34-Nitrobenzaldehyde phenylhydrazone4-NO2H78[3]
4Benzaldehyde (4-chlorophenyl)hydrazoneH4-Cl82[3]
5Acetophenone phenylhydrazoneCH3H75[3]
Experimental Protocol:

General Procedure for PIFA-Mediated Synthesis of 1H-Indazoles: [3]

  • To a solution of the arylhydrazone (0.5 mmol) in dichloromethane (5 mL) at room temperature is added PIFA (0.6 mmol).

  • The reaction mixture is stirred at room temperature for 1-2 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Proposed Mechanism:

G Arylhydrazone Arylhydrazone Intermediate1 Nitrogen Radical Intermediate Arylhydrazone->Intermediate1 Oxidation PIFA PIFA PIFA->Intermediate1 Byproduct PhI + 2 CF3COOH PIFA->Byproduct Intermediate2 Cyclized Radical Intermediate Intermediate1->Intermediate2 Intramolecular C-H Amination Product 1H-Indazole Intermediate2->Product Oxidation & Deprotonation

Caption: Plausible mechanism for the PIFA-mediated synthesis of 1H-indazoles.

Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

This transition-metal-free method allows for the synthesis of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds.[4] The reaction proceeds under basic conditions and demonstrates a wide substrate scope.[4]

Application Notes:

This protocol is effective for a range of substituted N-tosylhydrazones and nitroaromatics, providing access to a variety of 1H-indazoles.[4][5] The use of a strong base like sodium hydride or cesium carbonate is crucial for the reaction to proceed.[5] The method has been successfully applied in the formal synthesis of the bioactive compound WAY-169916.[4]

Tabulated Data:
EntryN-Tosylhydrazone ofNitroaromatic CompoundBaseYield (%)Reference
1BenzaldehydeNitrobenzeneCs2CO385[5]
24-ChlorobenzaldehydeNitrobenzeneCs2CO378[5]
3Benzaldehyde4-NitrotolueneNaH82[5]
4NaphthaldehydeNitrobenzeneCs2CO375[5]
5Benzaldehyde1-Chloro-4-nitrobenzeneNaH72[5]
Experimental Protocol:

General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds: [5]

  • To a mixture of the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and base (Cs2CO3 or NaH, 1.08 mmol) in a Schlenk tube is added dry DMF (2.0 mL) under a nitrogen atmosphere.

  • The solution is stirred for the indicated time at 60-80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica-gel column chromatography to give the 1H-indazole product.[5]

Logical Relationship of Reactants and Products:

G cluster_reactants Reactants cluster_products Products Tosylhydrazone N-Tosylhydrazone Reaction Reaction in DMF (60-80 °C) Tosylhydrazone->Reaction Nitroaromatic Nitroaromatic Compound Nitroaromatic->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Indazole 1H-Indazole Reaction->Indazole Byproducts Byproducts Reaction->Byproducts

Caption: Reactant to product flow for the synthesis of 1H-indazoles.

Electrochemical Intramolecular C-H Amination

Electrochemical synthesis offers a sustainable and environmentally friendly approach to 1H-indazoles by avoiding the use of chemical oxidants. This method relies on the anodic oxidation of arylhydrazones to trigger an intramolecular C-H/N-H cyclization.

Application Notes:

This electrochemical protocol is operationally simple and can be performed in an undivided cell with inexpensive electrodes like platinum or graphite.[6] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent is often beneficial, as it can promote the formation of the necessary nitrogen-centered radicals.[6] The reaction tolerates a variety of functional groups and provides good to excellent yields of the desired 1H-indazoles.

Tabulated Data:
EntrySubstrate (Arylhydrazone derivative)AnodeYield (%)Reference
1Benzaldehyde phenylhydrazonePlatinum92[6]
24-Methylbenzaldehyde phenylhydrazonePlatinum85[6]
3Benzaldehyde (4-fluorophenyl)hydrazoneGraphite88[6]
42-Naphthaldehyde phenylhydrazonePlatinum78[6]
5Acetophenone phenylhydrazoneGraphite75[6]
Experimental Protocol:

General Procedure for the Electrochemical Synthesis of 1H-Indazoles: [6]

  • The arylhydrazone (0.2 mmol) is placed in an undivided electrochemical cell equipped with a platinum plate anode (1.5 cm x 1.5 cm) and a platinum plate cathode (1.5 cm x 1.5 cm).

  • A solution of n-Bu4NBF4 (0.2 M) in a mixture of CH2Cl2/HFIP (v/v = 4:1, 8 mL) is added as the electrolyte.

  • The reaction is carried out under a constant current of 10 mA at room temperature with stirring.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the pure 1H-indazole.

Signaling Pathway of the Electrochemical Reaction:

G Arylhydrazone Arylhydrazone N_Radical N-centered Radical Arylhydrazone->N_Radical Anodic Oxidation (-e-, -H+) Anode Anode (+) Anode->N_Radical Indazole_Cation Indazole Cation Anode->Indazole_Cation Cathode Cathode (-) H2 H2 Gas Cathode->H2 Cyclized_Radical Cyclized Intermediate N_Radical->Cyclized_Radical Intramolecular Cyclization Cyclized_Radical->Indazole_Cation Anodic Oxidation (-e-) Product 1H-Indazole Indazole_Cation->Product Deprotonation (-H+) Proton H+ Proton->H2 Cathodic Reduction (+2e-)

Caption: Proposed electrochemical pathway for 1H-indazole synthesis.

References

Application Notes and Protocols for the Synthesis of Substituted Indazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and anti-cancer properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted indazoles is of significant interest to the drug development community. Among the various synthetic strategies, the 1,3-dipolar cycloaddition has emerged as a powerful and direct approach for the construction of the indazole ring system.[2] This application note provides detailed protocols and data for the synthesis of substituted indazoles using 1,3-dipolar cycloaddition reactions, primarily focusing on the use of arynes as dipolarophiles with various 1,3-dipoles such as diazo compounds, nitrile imines, and sydnones.

General Mechanism of Indazole Synthesis via [3+2] Cycloaddition

The core of this synthetic strategy involves the [3+2] cycloaddition of a 1,3-dipole with a highly reactive aryne intermediate, which is typically generated in situ. This reaction forms a five-membered heterocyclic ring, which, in this context, is the indazole core. The nature of the 1,3-dipole dictates the substitution pattern and the isomeric form (e.g., 1H-, 2H-indazole) of the final product.

cluster_main General [3+2] Cycloaddition for Indazole Synthesis Dipole 1,3-Dipole (e.g., Diazo Compound, Nitrile Imine, Sydnone) TS [3+2] Transition State Dipole->TS Aryne Aryne (Dipolarophile) Aryne->TS Intermediate Initial Cycloadduct TS->Intermediate Cycloaddition Rearrangement Rearrangement / Elimination (e.g., H-shift, loss of CO2) Intermediate->Rearrangement Indazole Substituted Indazole Rearrangement->Indazole

Caption: General reaction pathway for the synthesis of substituted indazoles via a [3+2] cycloaddition reaction.

Application Note 1: Synthesis of 1H-Indazoles via [3+2] Cycloaddition of Diazo Compounds with Arynes

This method provides a direct and efficient route to a wide variety of substituted 1H-indazoles under mild reaction conditions.[1][3] Arynes, generated in situ from o-(trimethylsilyl)aryl triflates, react with various diazo compounds. The reaction with simple diazomethane derivatives can yield N-unsubstituted indazoles, which can be further arylated by using an excess of the aryne precursor.[3] Diazo compounds bearing carbonyl groups often undergo a subsequent acyl migration to yield 1-acyl indazoles.[1][3]

Data Presentation: Reaction of Diazo Compounds with Arynes
EntryDiazo Compound (1,3-Dipole)Aryne PrecursorFluoride SourceSolventTemp (°C)Time (h)ProductYield (%)Ref
1Ethyl diazoacetate2-(Trimethylsilyl)phenyl triflateTBAFTHF-78 to rt13.5Ethyl 1H-indazole-3-carboxylate87[4]
2Trimethylsilyldiazomethane2-(Trimethylsilyl)phenyl triflateCsFCH₃CNrt123-(Trimethylsilyl)-1H-indazole85[1][3]
3Phenyl diazomethane2-(Trimethylsilyl)phenyl triflateCsFCH₃CNrt123-Phenyl-1H-indazole92[1][3]
4Ethyl 2-diazo-3-oxobutanoate2-(Trimethylsilyl)phenyl triflateCsFCH₃CNrt12Ethyl 1-acetyl-1H-indazole-3-carboxylate95[1][3]
5(Trifluoromethyl)diazomethane2-(Trimethylsilyl)phenyl triflateCsFCH₃CNrt123-(Trifluoromethyl)-1H-indazole88[5]
6N-Tosylhydrazone derivative2-(Trimethylsilyl)phenyl triflateCsFCH₃CN50123-Aryl-1H-indazole75-85[6]
Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate[4]

This protocol is adapted from the procedure reported by Shi and Larock.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (9.55 g, 32.0 mmol, 1.0 equiv)

  • Ethyl diazoacetate (4.04 g, 35.2 mmol, 1.1 equiv)

  • Tetrabutylammonium fluoride (TBAF) (57.6 mL of 1 M THF solution, 57.6 mmol, 1.8 equiv)

  • Anhydrous Tetrahydrofuran (THF) (160 mL)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.55 g, 32.0 mmol) and anhydrous THF (160 mL).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Add ethyl diazoacetate (4.04 g, 35.2 mmol) to the solution via syringe.

  • Add the TBAF solution (57.6 mL of 1 M THF solution, 57.6 mmol) dropwise via syringe over approximately 40 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.

  • Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature overnight (approximately 12-16 hours). The mixture will turn orange.

  • Stir for an additional 12 hours at room temperature to ensure the reaction goes to completion.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc, 3:1) to afford ethyl 1H-indazole-3-carboxylate as a white solid.

Start Start: Assemble Reaction (Flask, Stir bar, N₂) AddReagents Add Aryne Precursor and Anhydrous THF Start->AddReagents Cool Cool to -78 °C (Dry Ice/Acetone Bath) AddReagents->Cool AddDiazo Add Ethyl Diazoacetate Cool->AddDiazo AddTBAF Add TBAF Solution (Dropwise, < -70 °C) AddDiazo->AddTBAF StirCold Stir at -78 °C (1.5 h) AddTBAF->StirCold Warm Warm to Room Temp (Overnight) StirCold->Warm StirRT Stir at Room Temp (12 h) Warm->StirRT Workup Aqueous Workup (Quench, Extract, Dry) StirRT->Workup Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product (Ethyl 1H-indazole-3-carboxylate) Purify->End

Caption: Experimental workflow for the synthesis of ethyl 1H-indazole-3-carboxylate.

Application Note 2: Synthesis of N(1)-Substituted Indazoles via [3+2] Cycloaddition of Nitrile Imines with Arynes

This method provides a rapid and convergent synthesis of N(1)-C(3) disubstituted indazoles.[7][8][9] Nitrile imines, generated in situ from the corresponding hydrazonoyl halides, undergo a [3+2] cycloaddition with benzyne. The reaction is typically very fast, often completing within minutes, and affords the desired products in moderate to excellent yields.[7][9]

Data Presentation: Reaction of Nitrile Imines with Arynes
EntryHydrazonoyl Chloride (Nitrile Imine Precursor)Aryne PrecursorBase / AdditiveSolventTemp (°C)Time (min)ProductYield (%)Ref
1N-phenylbenzohydrazonoyl chloride2-(Trimethylsilyl)phenyl triflateCsF / 18-crown-6MeCNrt51,3-Diphenyl-1H-indazole92[8][9]
2N-(4-chlorophenyl)benzohydrazonoyl chloride2-(Trimethylsilyl)phenyl triflateCsF / 18-crown-6MeCNrt51-(4-Chlorophenyl)-3-phenyl-1H-indazole85[8][9]
3N-phenyl-4-methoxybenzohydrazonoyl chloride2-(Trimethylsilyl)phenyl triflateCsF / 18-crown-6MeCNrt53-(4-Methoxyphenyl)-1-phenyl-1H-indazole95[8][9]
4N-phenyl-4-nitrobenzohydrazonoyl chloride2-(Trimethylsilyl)phenyl triflateCsF / 18-crown-6MeCNrt53-(4-Nitrophenyl)-1-phenyl-1H-indazole74[8][9]
5Ethyl 2-chloro-2-(2-phenylhydrazono)acetate2-(Trimethylsilyl)phenyl triflateCsF / 18-crown-6MeCNrt5Ethyl 1-phenyl-1H-indazole-3-carboxylate76[8][9]
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-indazole[8][9]

Materials:

  • N-phenylbenzohydrazonoyl chloride (115 mg, 0.5 mmol, 1.0 equiv)

  • 2-(Trimethylsilyl)phenyl triflate (298 mg, 1.0 mmol, 2.0 equiv)

  • Cesium fluoride (CsF) (152 mg, 1.0 mmol, 2.0 equiv)

  • 18-Crown-6 (13 mg, 0.05 mmol, 0.1 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

Procedure:

  • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add N-phenylbenzohydrazonoyl chloride (115 mg, 0.5 mmol), 2-(trimethylsilyl)phenyl triflate (298 mg, 1.0 mmol), CsF (152 mg, 1.0 mmol), and 18-crown-6 (13 mg, 0.05 mmol).

  • Add anhydrous MeCN (5 mL) to the flask.

  • Stir the resulting suspension vigorously at room temperature for 5 minutes.

  • Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (DCM, 20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional DCM (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield 1,3-diphenyl-1H-indazole.

Application Note 3: Synthesis of 2H-Indazoles via [3+2] Dipolar Cycloaddition of Sydnones with Arynes

The [3+2] cycloaddition of sydnones with arynes provides a rapid and highly efficient pathway to 2H-indazoles, often with high yields and excellent regioselectivity, avoiding contamination from 1H-indazole isomers.[10][11] The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide, furnishing the 2H-indazole product.[10]

Data Presentation: Reaction of Sydnones with Arynes
EntrySydnone (1,3-Dipole)Aryne PrecursorFluoride SourceSolventTemp (°C)TimeProductYield (%)Ref
1N-Phenylsydnone2-(Trimethylsilyl)phenyl triflateTBAFMeCNrt1 d2-Phenyl-2H-indazole90[10]
2N-(4-Chlorophenyl)sydnone2-(Trimethylsilyl)phenyl triflateTBAFMeCNrt1 d2-(4-Chlorophenyl)-2H-indazole92[10]
3N-(4-Bromophenyl)sydnone2-(Trimethylsilyl)phenyl triflateTBAFMeCNrt1 d2-(4-Bromophenyl)-2H-indazole94[10]
4N-(4-Methoxyphenyl)sydnone2-(Trimethylsilyl)phenyl triflateTBAFMeCNrt1 d2-(4-Methoxyphenyl)-2H-indazole95[10]
5N-Phenylsydnone2-(Trimethylsilyl)-4,5-dimethoxyphenyl triflateTBAFMeCNrt1 d5,6-Dimethoxy-2-phenyl-2H-indazole88[10]
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole[10]

Materials:

  • N-Phenylsydnone (65 mg, 0.4 mmol, 1.0 equiv)

  • 2-(Trimethylsilyl)phenyl triflate (131 mg, 0.44 mmol, 1.1 equiv)

  • Tetrabutylammonium fluoride (TBAF) (solid, 131 mg, 0.5 mmol, 1.25 equiv)

  • Anhydrous Acetonitrile (MeCN) (4 mL)

Procedure:

  • In a vial, dissolve N-phenylsydnone (65 mg, 0.4 mmol) and 2-(trimethylsilyl)phenyl triflate (131 mg, 0.44 mmol) in anhydrous MeCN (4 mL).

  • Add solid TBAF (131 mg, 0.5 mmol) to the solution in one portion.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, pour the reaction mixture into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford 2-phenyl-2H-indazole.

cluster_sydnone Sydnone + Aryne Cycloaddition Mechanism Sydnone Sydnone Cycloadduct Bicyclic Intermediate Sydnone->Cycloadduct Aryne Aryne Aryne->Cycloadduct [3+2] Cycloaddition Indazole 2H-Indazole Cycloadduct->Indazole retro-[4+2] (Extrusion) CO2 CO₂ Cycloadduct->CO2

Caption: Mechanism for 2H-indazole synthesis via sydnone-aryne cycloaddition.

References

The Role of 4,6-Difluoro-3-methyl-1H-indazole in Neurodegenerative Disease Research: A Review of a Potential but Underexplored Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly investigating the therapeutic potential of indazole derivatives for a range of neurodegenerative diseases. While the specific compound 4,6-Difluoro-3-methyl-1H-indazole has been synthesized and characterized, its direct application and efficacy in neurodegenerative disease research remain largely undocumented in publicly available scientific literature. However, by examining the broader class of fluorinated indazoles and their mechanisms of action, we can infer potential applications and propose future research directions for this specific molecule.

The core chemical structure of indazole has emerged as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of various indazole-containing drugs for conditions ranging from cancer to inflammatory diseases.[1] In the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, research has focused on the ability of indazole derivatives to modulate key pathological processes.[2]

Potential Therapeutic Mechanisms of Indazole Derivatives

Indazole-based compounds are being explored for their ability to inhibit several enzymes and signaling pathways implicated in neurodegeneration:

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. Several novel N-heteroaryl indazole derivatives are being investigated as potent LRRK2 inhibitors.[3][4]

  • Tau Phosphorylation Inhibition: The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Certain indazole derivatives have been shown to inhibit tau phosphorylation, offering a potential neuroprotective effect.[5][6]

  • Multi-Target Inhibition: A promising strategy for complex diseases like Alzheimer's involves targeting multiple pathological pathways simultaneously. Some 5-substituted indazole derivatives have demonstrated the ability to inhibit both cholinesterase and BACE1, two key enzymes in Alzheimer's pathology.[7]

  • Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by NOS is linked to neuronal damage. The synthesis of this compound was initially explored with its potential as a nitric oxide synthase inhibitor in mind.[8] While specific data on its efficacy is lacking, this remains a plausible and important avenue for future investigation in neurodegenerative contexts.

The Significance of Fluorination

The presence of fluorine atoms in a drug molecule can significantly enhance its pharmacological properties. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.[9] Therefore, the difluoro-substitution in this compound makes it an interesting candidate for neurodegenerative disease research.

Future Directions and a Call for Research

Despite the promising potential of the indazole scaffold, there is a clear gap in the literature regarding the specific use of this compound in neurodegenerative disease models. To unlock its potential, the following experimental avenues are recommended:

Table 1: Proposed Initial Screening Assays for this compound
Assay TypeTargetRationale
Enzymatic Assays nNOS, iNOS, eNOSTo quantify its inhibitory activity and selectivity against different nitric oxide synthase isoforms.
LRRK2, GSK-3βTo assess its potential as a kinase inhibitor relevant to Parkinson's and Alzheimer's disease.
Acetylcholinesterase, BACE1To explore its potential as a multi-target inhibitor for Alzheimer's disease.
Cell-Based Assays Neuronal cell lines (e.g., SH-SY5Y)To evaluate its neuroprotective effects against toxins like MPP+ or Aβ oligomers.
Microglia cell lines (e.g., BV-2)To assess its anti-inflammatory properties by measuring cytokine release.

Hypothetical Signaling Pathway Inhibition

Based on the potential of indazole derivatives as nitric oxide synthase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is depicted below.

G cluster_0 Pre-synaptic Neuron cluster_1 Post-synaptic Neuron / Glial Cell NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Glutamate nNOS_activation nNOS Activation Ca_Influx->nNOS_activation NO_production NO Production nNOS_activation->NO_production L-Arginine -> L-Citrulline sGC_activation sGC Activation NO_production->sGC_activation Indazole This compound Indazole->nNOS_activation Inhibition cGMP_production cGMP Increase sGC_activation->cGMP_production Neurotoxicity Neurotoxicity cGMP_production->Neurotoxicity

Caption: Hypothetical inhibition of the neuronal nitric oxide synthase (nNOS) pathway by this compound.

Proposed Experimental Workflow

A general workflow to investigate the neuroprotective effects of this compound is outlined below.

G start Synthesize and Purify This compound in_vitro In Vitro Screening (Enzymatic and Cell-Based Assays) start->in_vitro hit_validation Hit Validation and Dose-Response Studies in_vitro->hit_validation animal_model In Vivo Efficacy Studies (e.g., MPTP mouse model of Parkinson's) hit_validation->animal_model pk_pd Pharmacokinetic and Pharmacodynamic Analysis animal_model->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: A proposed workflow for the preclinical evaluation of this compound.

Conclusion

While direct evidence for the use of this compound in neurodegenerative disease research is currently unavailable, its structural features and the known activities of related indazole compounds strongly suggest its potential as a valuable research tool and a starting point for the development of novel therapeutics. Further investigation into its biological activity is warranted to elucidate its specific mechanisms of action and to validate its potential for treating these debilitating diseases.

References

Application Notes & Protocols: Development of Antibacterial Agents from 3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Specifically, derivatives of 3-methyl-1H-indazole have demonstrated promising antibacterial properties against a range of pathogens.[1][2][3] This document provides detailed protocols and data for the synthesis, screening, and preliminary mechanism-of-action studies of these compounds.

Synthesis of 3-Methyl-1H-Indazole Derivatives

The foundational step is the synthesis of the 3-methyl-1H-indazole core, which can then be derivatized to generate a library of candidate compounds. A common and effective method involves the cyclization of 2-aminoacetophenone.[4]

Protocol 1.1: Synthesis of 3-Methyl-1H-Indazole Core[4]

This protocol is adapted from a patented synthesis method.

Materials:

  • 2-aminoacetophenone

  • Hydrochloric acid (37%)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Ice

  • Magnetic stirrer with cooling capabilities

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 81 g of 2-aminoacetophenone in 600 mL of 37% hydrochloric acid.

  • Cool the solution to 0-10°C using an ice bath.

  • Slowly add a solution of 80 g of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, continue stirring the mixture at this temperature for 1 hour.

  • Reduction: Slowly add a solution of 200 g of SnCl₂·2H₂O dissolved in 300 mL of 37% hydrochloric acid dropwise to the reaction mixture, again maintaining the temperature at 0-10°C.

  • Allow the reaction to stir overnight at 0-10°C.

  • Work-up: Pour the reaction mixture into ice water and filter to remove any solids.

  • Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under a vacuum to yield 3-methyl-1H-indazole as an off-white solid.

Protocol 1.2: General Derivatization via Suzuki Coupling

Many potent derivatives are synthesized via Suzuki coupling, which creates new carbon-carbon bonds. This allows for the addition of various aryl or heteroaryl groups.[5]

Materials:

  • Bromo-substituted 3-methyl-1H-indazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the bromo-indazole derivative (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110°C) under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired derivative.

Visualization: Synthesis Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization A 2-Aminoacetophenone B Diazotization (NaNO₂, HCl) A->B C Reduction & Cyclization (SnCl₂) B->C D 3-Methyl-1H-Indazole C->D E Bromination D->E F Bromo-indazole E->F G Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) F->G H Final Antibacterial Derivatives G->H

Caption: General workflow for synthesis of 3-methyl-1H-indazole derivatives.

Antibacterial Activity Screening

The primary evaluation of synthesized compounds is performed using antimicrobial susceptibility testing. The cup-plate or agar well diffusion method provides initial data on activity (zone of inhibition), while the broth microdilution method determines the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Agar Well Diffusion Method[2][6]

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test compound solutions (e.g., in DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (e.g., DMSO)

  • Incubator (37°C)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Spread the inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Use a sterile cork borer to create uniform wells (6 mm) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Data Presentation: Antibacterial Activity

The following table summarizes representative antibacterial activity data for selected 3-methyl-1H-indazole derivatives from the literature.

Compound IDDescriptionBacterial StrainActivity MeasurementResultReference
Compound 1d 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazoleB. subtilisZone of InhibitionNot specified, but noted as "best activity"[2]
Compound 1d 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazoleE. coliZone of InhibitionNot specified, but noted as "best activity"[2]
Compound 66 A 3-methyl-1H-indazole derivativeB. subtilisZone of Inhibition (at 300 µg/mL)22 mm[3]
Compound 66 A 3-methyl-1H-indazole derivativeE. coliZone of Inhibition (at 300 µg/mL)46 mm[3]
Compound 67 A 4,5-dihydro-1H-indazole derivativeS. typhimuriumMIC₅₀3.85 mg/mL[3]

Visualization: Experimental Workflow

G cluster_workflow Drug Discovery Workflow A Synthesis of 3-Methyl-1H-Indazole Derivatives B Primary Screening (Agar Well Diffusion) A->B C Active 'Hits' Identified B->C D Secondary Screening (MIC Determination) C->D E Potent Compounds Identified D->E F Mechanism of Action Studies (e.g., DNA Gyrase Assay) E->F G Cytotoxicity Assay (e.g., MTT on Mammalian Cells) E->G H Lead Compound F->H G->H

Caption: A typical workflow for discovering antibacterial lead compounds.

Putative Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that some indazole derivatives may exert their antibacterial effect by inhibiting DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication.[3] This inhibition prevents the relaxation of supercoiled DNA, leading to replication fork stalling and ultimately, cell death.

Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay (Conceptual)

This protocol outlines the general steps for an in-vitro assay to confirm DNA gyrase inhibition.

Materials:

  • Purified bacterial DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Mg²⁺)

  • Test compounds

  • Positive control (e.g., Norfloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, relaxed plasmid DNA, and ATP.

  • Add the test compound at various concentrations to the respective tubes. Include positive and negative (no inhibitor) controls.

  • Initiate the reaction by adding the DNA gyrase enzyme to all tubes.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: In the negative control lane, the relaxed plasmid will be converted to its supercoiled form by the enzyme. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed (or nicked) plasmid form. The degree of inhibition can be quantified by band intensity.

Visualization: Proposed Signaling Pathway

G Indazole 3-Methyl-1H-Indazole Derivative Gyrase Bacterial DNA Gyrase (Topoisomerase II) Indazole->Gyrase Binds & Inhibits SupercoiledDNA Supercoiled DNA RelaxedDNA Relaxed DNA RelaxedDNA->SupercoiledDNA Gyrase-mediated supercoiling Replication DNA Replication SupercoiledDNA->Replication Death Bacterial Cell Death Replication->Death Fails

Caption: Proposed mechanism of action via inhibition of DNA gyrase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,6-Difluoro-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classical method involves the reaction of a corresponding ortho-fluoro carbonyl compound, specifically 2',4',6'-trifluoroacetophenone, with hydrazine.[1] This method is a standard approach for synthesizing this family of heterocycles.[1]

Q2: I am experiencing a low yield. What are the primary factors that could be responsible?

A2: Low yields can stem from several factors. A significant issue is the competition between the desired indazole formation and the formation of hydrazone and azine byproducts.[1] Other potential causes include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions such as temperature and reaction time.

Q3: What are common impurities, and how can they be minimized?

A3: A common impurity is the isomeric 2-methyl-indazole. The formation of this isomer can be influenced by the reaction conditions. Additionally, unreacted starting materials and byproducts from side reactions, like azine formation, can contaminate the final product.[1] To minimize these, precise control over reaction temperature, use of high-purity reagents, and optimization of the workup and purification steps are crucial.

Q4: What purification methods are recommended for the final product?

A4: Standard purification techniques such as recrystallization or column chromatography are effective for obtaining high-purity this compound.[2] The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the specific impurities present.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes. Hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions may also be sensitive to temperature, and appropriate heating or cooling measures should be in place to prevent runaway reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Consistently Low Yield (<50%)
Possible Cause Recommended Solution & Action
Competition from Side Reactions The reaction of hydrazine with carbonyl compounds can lead to hydrazone and azine formation, which competes with the desired cyclization.[1] Action: Carefully control the stoichiometry of reactants. A slight excess of hydrazine may be beneficial, but a large excess can promote byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Suboptimal Reaction Temperature Temperature plays a critical role. If the temperature is too low, the reaction may be incomplete. If it is too high, it can lead to degradation or increased side products. Action: Optimize the reaction temperature. Start with the reported literature conditions and then systematically vary the temperature by ±10°C to find the optimal point for your specific setup.
Poor Quality of Reagents Impurities in the starting 2',4',6'-trifluoroacetophenone or hydrazine can interfere with the reaction. Action: Ensure the purity of your starting materials. If necessary, purify the acetophenone via distillation and use a high-grade hydrazine hydrate.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Recommended Solution & Action
Formation of Isomeric Byproducts The formation of N-alkylated indazoles can sometimes result in a mixture of 1-alkyl and 2-alkyl isomers. Action: The regioselectivity of the reaction can be influenced by the solvent and base used. While the primary product is expected to be the 1H-indazole, consider exploring different solvent systems (e.g., ethanol, acetic acid) to improve selectivity.
Incomplete Reaction Unreacted starting materials are a common source of contamination. Action: Increase the reaction time and monitor closely with TLC. Ensure efficient mixing to promote the reaction to completion.
Ineffective Purification The chosen purification method may not be adequately separating the product from closely related impurities. Action: If recrystallization is ineffective, switch to column chromatography. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate gradients) is recommended to achieve good separation.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is based on the classical synthesis method involving the reaction of an ortho-fluoro carbonyl derivative with hydrazine.[1]

Materials:

  • 2',4',6'-Trifluoroacetophenone

  • Hydrazine hydrate (80-95%)

  • Ethanol or an alternative suitable solvent

  • Apparatus for reflux and magnetic stirring

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2',4',6'-trifluoroacetophenone in a suitable solvent like ethanol.

  • Add hydrazine hydrate to the solution. The molar ratio of hydrazine to the acetophenone is a critical parameter and should be optimized (typically starting with a slight excess of hydrazine).

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting acetophenone), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A study reported obtaining this compound with a yield of 98% in its pure form using this method.[1]

Table 1: Comparison of Conditions for Indazole Synthesis

While specific data for optimizing this compound synthesis is limited in the provided search results, the following table illustrates how different parameters can affect the yield in related indazole syntheses. This can serve as a guide for optimization.

Parameter Condition A Condition B Effect on Yield/Purity Reference Context
Catalyst NoneCalcium SilicateThe use of calcium silicate as a catalyst in the nitration step to form a precursor for 3-methyl-1H-indazole significantly increased the yield from ~80% to >95%.[3]This highlights the potential for catalytic methods to improve yields in precursor synthesis.
Reaction Type Classical Hydrazine CyclizationIntramolecular Ullmann CyclizationAn Ullmann-type reaction for a fluorinated indazole synthesis was developed to overcome safety and selectivity issues of an established route, achieving a 96% yield.[4]This suggests that alternative coupling strategies can offer higher yields and better process control.
Purification RecrystallizationColumn ChromatographyFor many indazole syntheses, column chromatography is mentioned as a necessary step to achieve high purity, especially when side products are present.[2]Emphasizes the importance of the purification method for final product quality.

Visual Guides

General Synthesis and Troubleshooting Workflow

The following diagram illustrates the general workflow for the synthesis and the decision-making process for troubleshooting common issues.

G start Starting Materials (2',4',6'-Trifluoroacetophenone, Hydrazine) reaction Reaction (Reflux in Solvent) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Workup (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification check_yield Check Yield & Purity purification->check_yield product Final Product (this compound) check_yield->product Acceptable low_yield Low Yield? check_yield->low_yield Not Acceptable impure Impure Product? low_yield->impure No optimize_temp Optimize Temperature & Reaction Time low_yield->optimize_temp Yes improve_purification Improve Purification Method impure->improve_purification Yes check_reagents Check Reagent Purity & Stoichiometry optimize_temp->check_reagents check_reagents->reaction Re-run Synthesis improve_purification->purification Re-purify

Caption: Workflow for synthesis and troubleshooting.

Logical Relationship for Diagnosing Low Yield

This decision tree helps diagnose the root cause of low product yield.

G start Low Yield Observed tlc Analyze TLC Plate of Crude Product start->tlc sm_present Significant Starting Material Remaining? tlc->sm_present byproducts Multiple Side Products Visible? sm_present->byproducts No incomplete_rxn Root Cause: Incomplete Reaction sm_present->incomplete_rxn Yes side_rxn Root Cause: Competing Side Reactions byproducts->side_rxn Yes degradation Root Cause: Product/Reagent Degradation byproducts->degradation No (Streaking/Baseline spots) solution1 Action: Increase reaction time and/or temperature. incomplete_rxn->solution1 solution2 Action: Adjust stoichiometry. Optimize temperature. side_rxn->solution2 solution3 Action: Lower temperature. Check reagent quality. degradation->solution3

Caption: Decision tree for diagnosing low yield issues.

References

minimizing azine formation in indazole synthesis from hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of indazoles from hydrazine, with a specific focus on minimizing the formation of azine byproducts.

Frequently Asked Questions (FAQs)

Q1: What is an azine byproduct, and why does it form during my indazole synthesis?

A1: An azine is a symmetrical compound with a C=N-N=C functional group. In the context of indazole synthesis from a substituted o-halobenzaldehyde and hydrazine, the azine byproduct forms when two molecules of the starting aldehyde react with one molecule of hydrazine. This occurs in competition with the desired reaction, where one molecule of aldehyde reacts with one molecule of hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the indazole.

Q2: What are the typical characteristics of an azine byproduct?

A2: Azine byproducts are often brightly colored (yellow to orange), highly crystalline, and poorly soluble in many common organic solvents. Their insolubility can cause them to precipitate from the reaction mixture, sometimes leading to the misconception of a high yield of the desired product.

Q3: What are the primary factors that promote azine formation?

A3: Several factors can favor the formation of the azine byproduct over the desired indazole:

  • Stoichiometry: An excess of the aldehyde starting material relative to hydrazine.

  • Rate of Addition: Rapid addition of the aldehyde to the hydrazine solution.

  • Temperature: High reaction temperatures can sometimes accelerate the rate of azine formation.[1]

  • Concentration: High concentrations of reactants can increase the likelihood of the bimolecular reaction leading to the azine.

Q4: Can protecting the aldehyde functionality help prevent unwanted side reactions?

A4: Yes. Converting the aldehyde to an O-methyloxime derivative before reaction with hydrazine is an effective strategy.[2][3] This approach prevents the formation of azines and can also eliminate other side reactions, such as the competitive Wolff-Kishner reduction, thereby increasing the yield of the desired indazole.[2][3]

Troubleshooting Guide: Minimizing Azine Formation

Problem: My reaction produces a significant amount of an insoluble, yellow/orange precipitate, and the yield of my desired indazole is low.

This is a classic sign of significant azine byproduct formation. Follow these troubleshooting steps to optimize your reaction.

Step 1: Confirm the Identity of the Byproduct

Before modifying your protocol, confirm that the byproduct is indeed the azine. Isolate the precipitate and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The symmetrical nature of the azine will result in a simpler NMR spectrum than the starting aldehyde.

Step 2: Modify Reaction Parameters

Adjusting the reaction conditions can significantly shift the equilibrium away from azine formation.

Table 1: Effect of Reaction Parameters on Azine Formation

ParameterRecommended AdjustmentRationale
Stoichiometry Use a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents).Ensures that each aldehyde molecule is more likely to react with a fresh hydrazine molecule rather than an already-formed hydrazone intermediate.
Reagent Addition Add the aldehyde solution slowly (dropwise) to the hydrazine solution.Maintains a low concentration of the aldehyde at any given time, disfavoring the 2:1 aldehyde-to-hydrazine reaction required for azine formation.
Temperature Maintain a lower reaction temperature if possible.While elevated temperatures are often needed for the cyclization step, the initial hydrazone formation can often be performed at a lower temperature (e.g., 0 °C to room temperature) to control the initial condensation and minimize side reactions.[1]
Solvent & pH Use aprotic solvents like DMSO or DMF, which can provide higher yields.[1] An acidic medium (e.g., acetic acid) is often necessary for the cyclization step.The choice of solvent can influence the solubility of intermediates and the reaction rates. An acidic catalyst is crucial for the final cyclization to the indazole.
Step 3: Visualize the Competing Pathways

Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the desired pathway to 1H-Indazole versus the competing pathway to the azine byproduct.

G Start o-Halobenzaldehyde + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Indazole 1H-Indazole (Desired Product) Hydrazone->Indazole Intramolecular Cyclization Azine Azine Byproduct (Undesired) Hydrazone->Azine Condensation Aldehyde o-Halobenzaldehyde (Second Molecule) Aldehyde->Azine

Caption: Competing reaction pathways in indazole synthesis.

Step 4: Implement an Advanced Protocol

If modifications to the direct condensation protocol are insufficient, switching to a more robust, multi-step method is recommended. The use of an O-methyloxime intermediate is a proven strategy.

Experimental Protocols

Protocol 1: Optimized Direct Condensation of o-Chlorobenzaldehyde with Hydrazine

This protocol is optimized for minimizing azine formation through controlled addition and stoichiometry.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.2 equivalents) in ethanol. Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve o-chlorobenzaldehyde (1.0 equivalent) in ethanol. Add this solution dropwise to the stirred hydrazine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Hydrazone Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cyclization: Add glacial acetic acid (2.0 equivalents) to the mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Indazole Synthesis via an O-Methyloxime Intermediate[2][3]

This method effectively eliminates azine formation and other side reactions.

Part A: Synthesis of the O-Methyloxime

  • Combine o-fluorobenzaldehyde (1.0 eq.), O-methylhydroxylamine hydrochloride (1.1 eq.), and potassium carbonate (1.5 eq.) in DME.

  • Heat the mixture at reflux for 4-5 hours until the starting aldehyde is consumed (monitor by TLC).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the crude O-methyloxime, which can often be used in the next step without further purification.

Part B: Cyclization with Hydrazine

  • Dissolve the crude O-methyloxime from Part A in a suitable solvent (e.g., n-butanol).

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 12-24 hours. The high temperature facilitates both the exchange of the O-methylhydroxylamine for hydrazine and the subsequent intramolecular cyclization.

  • Cool the mixture and perform a standard aqueous workup followed by purification to yield the pure indazole.

Troubleshooting Workflow

If you are facing issues with byproduct formation, use the following workflow to diagnose and resolve the problem.

G Start Low Yield or Impure Product Char Characterize Byproduct (NMR, MS, Solubility) Start->Char IsAzine Is Byproduct an Azine? Char->IsAzine Optimize Optimize Direct Condensation: - Adjust Stoichiometry - Slow Aldehyde Addition - Lower Temperature IsAzine->Optimize Yes Other Investigate Other Side Reactions (e.g., Dimerization) IsAzine->Other No Check Still Significant Byproduct? Optimize->Check Success Problem Solved Check->Success No Advanced Switch to Advanced Protocol: Use O-Methyloxime Intermediate Check->Advanced Yes Advanced->Success

Caption: A workflow for troubleshooting azine byproduct formation.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying fluorinated heterocyclic compounds.

General FAQs

Q1: Why are fluorinated heterocyclic compounds often challenging to purify?

A1: The purification of fluorinated heterocyclic compounds can be complex due to several factors:

  • Altered Polarity: The high electronegativity of fluorine can significantly alter the polarity of a molecule, leading to unexpected elution behavior in chromatography or solubility in recrystallization solvents.

  • Strong Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect chromatographic separation and crystal packing.

  • Volatility: The presence of fluorine can increase the volatility of a compound, which may require modifications to standard purification techniques like distillation.[1]

  • Stability on Silica Gel: Some fluorinated heterocycles can be unstable on standard silica gel, leading to degradation during flash chromatography.[2][3] It's often advisable to test for stability by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to check for decomposition products.

  • Co-elution with Impurities: The unique electronic properties of fluorinated compounds can sometimes lead to co-elution with structurally similar impurities, making separation by chromatography difficult.

Q2: How do I choose the best purification technique for my fluorinated heterocyclic compound?

A2: The choice of purification technique depends on the properties of your compound and the impurities present. Here is a general guide:

  • Chromatography (Flash, HPLC, SFC): Suitable for a wide range of compounds, especially for separating mixtures with different polarities. Specialized phases, like fluorinated stationary phases, can offer unique selectivity for fluorinated molecules.[4]

  • Recrystallization: Ideal for solid compounds that are thermally stable and have a suitable solvent in which their solubility significantly changes with temperature.

  • Distillation (including vacuum distillation): Best for volatile liquid compounds with boiling points that are sufficiently different from those of the impurities.[2]

  • Sublimation: A good option for solid compounds that can sublime without decomposition, often providing very high purity.

  • Liquid-Liquid Extraction: Useful for initial workup and separation based on differential solubility in immiscible liquids.

The following diagram illustrates a general workflow for selecting a purification method.

G Workflow for Selecting a Purification Method start Crude Product extraction Liquid-Liquid Extraction (Workup) start->extraction is_solid Is the compound a solid? is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes chromatography Chromatography (Flash/HPLC) is_solid->chromatography No is_volatile Is the compound volatile? is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes can_sublime Can it sublime? is_thermally_stable->can_sublime Yes recrystallization Recrystallization is_thermally_stable->recrystallization No can_sublime->recrystallization No sublimation Sublimation can_sublime->sublimation Yes extraction->is_solid extraction->is_volatile Liquid

Caption: A decision tree to guide the selection of an appropriate purification technique for fluorinated heterocyclic compounds.

Troubleshooting Guides

Flash Column Chromatography

Q: My fluorinated compound is streaking or giving broad peaks on the silica gel column. What can I do?

A: Streaking or broad peaks can be caused by several factors:

  • Compound Instability: Your compound might be degrading on the acidic silica gel.[3]

    • Solution: Try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, consider using a different stationary phase like alumina or a fluorinated phase.[3][4]

  • Poor Solubility in Eluent: The compound may not be fully soluble in the mobile phase as it moves through the column.

    • Solution: Ensure your chosen eluent system fully dissolves your compound at the loading concentration. You might need to try a more polar solvent system.

  • Overloading the Column: Applying too much sample can lead to poor separation.

    • Solution: As a rule of thumb, use a sample-to-silica ratio of 1:30 to 1:100 by weight.

Q: I'm having trouble separating my fluorinated heterocycle from a non-fluorinated impurity with similar polarity.

A: This is a common challenge. Here are some strategies:

  • Use a Fluorinated Stationary Phase: These phases can offer unique selectivity for fluorinated compounds through fluorous-fluorous interactions, enhancing the separation from non-fluorinated molecules.[4]

  • Modify the Mobile Phase: Adding a small amount of a fluorinated solvent to your mobile phase might improve selectivity.

  • Gradient Elution: A shallow solvent gradient can sometimes resolve closely eluting compounds.

The following diagram outlines a troubleshooting workflow for flash chromatography.

G Troubleshooting Flash Chromatography start Poor Separation/Peak Shape streaking Streaking/Broad Peaks start->streaking coelution Co-elution of Impurities start->coelution check_stability Check Compound Stability on TLC deactivated_silica Use Deactivated Silica/Alumina check_stability->deactivated_silica Unstable optimize_eluent Optimize Eluent System check_stability->optimize_eluent Stable streaking->check_stability fluorinated_phase Use Fluorinated Stationary Phase coelution->fluorinated_phase gradient_elution Try Gradient Elution coelution->gradient_elution

Caption: A workflow for troubleshooting common issues in flash chromatography of fluorinated heterocycles.

Recrystallization

Q: My fluorinated compound oils out instead of crystallizing. How can I fix this?

A: Oiling out occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Use a Larger Volume of Solvent: Adding more of the solubilizing solvent can lower the saturation point, allowing crystallization to occur at a lower temperature.[5]

  • Cool the Solution Slowly: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Change the Solvent System: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble and another in which it is insoluble.

Q: The recovery from my recrystallization is very low.

A: Low recovery can be due to several reasons:

  • Using Too Much Solvent: This will keep a significant amount of your product dissolved in the mother liquor.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form too early while the solution is still hot, you will lose product during the hot filtration step.

    • Solution: Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.

  • Incomplete Crystallization:

    • Solution: Cool the solution for a longer period or try scratching the inside of the flask with a glass rod to induce crystallization.

Data on Purification of Fluorinated Heterocyclic Compounds
Compound ClassPurification MethodPurity AchievedYield (%)Reference
Fluorinated PyridinesFlash Chromatography>98%79-81%[6]
Fluorinated PiperidinesTrapping & ChromatographyHigh67-88%[1][7]
5-Fluorouracil AnalogsRecrystallization>99%Variable[8]
Fluorinated PyrrolidinesChromatographyHighGood[9]

Detailed Experimental Protocols

Protocol 1: Purification of a Fluorinated Pyridine by Flash Chromatography

This protocol is adapted from the purification of 2-fluoro-6-phenylpyridine.[6]

Materials:

  • Crude fluorinated pyridine

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., Hexanes/Ethyl Acetate mixture)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution onto a TLC plate and elute with various ratios of hexanes and ethyl acetate to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Prepare the Column:

    • Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

    • Ensure the silica bed is level and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elute the Column:

    • Begin eluting with the determined solvent system, collecting fractions.

    • Monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated pyridine.

Protocol 2: Purification of a Solid Fluorinated Heterocycle by Recrystallization

Materials:

  • Crude solid fluorinated heterocyclic compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)

  • Erlenmeyer flasks, beaker, Hirsch or Büchner funnel, and filter paper

  • Heating source (e.g., hot plate)

Procedure:

  • Choose a Solvent System:

    • Test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, try a solvent pair where the compound is soluble in one and insoluble in the other.

  • Dissolve the Compound:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent (or the soluble solvent of a pair) to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorize (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallize the Compound:

    • If using a solvent pair, add the second (insoluble) solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify.

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

References

Technical Support Center: Synthesis of Multi-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of multi-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of multi-substituted indazoles?

A1: The synthesis of multi-substituted indazoles presents several common challenges. A primary issue is controlling regioselectivity, particularly during N-alkylation or N-acylation, which often results in a mixture of N-1 and N-2 isomers that can be difficult to separate.[1][2][3][4] Another significant hurdle is achieving site-selective functionalization of the indazole core, for instance, at the C3, C5, or C7 positions, through methods like C-H activation.[5][6][7] Researchers also face difficulties in the synthesis of specific substitution patterns, such as 3,5-disubstituted indazoles, which can lead to purification challenges.[8][9] Furthermore, the purification of regioisomers and other reaction by-products frequently impacts the overall yield and efficiency of synthetic routes.[10]

Q2: How can I control the regioselectivity of N-alkylation of indazoles?

A2: Controlling the N-1 versus N-2 alkylation is a critical aspect of indazole synthesis. The regioselectivity is highly dependent on the reaction conditions. Key factors to consider are the choice of base, solvent, and the nature of the alkylating agent.[1][4] For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product.[1][3][4] Conversely, employing potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) can lead to a mixture of N-1 and N-2 isomers.[2][11] The steric and electronic properties of the substituents on the indazole ring also play a crucial role in directing the alkylation.[1][4]

Q3: What are the key considerations for C-H functionalization of indazoles?

A3: C-H functionalization is a powerful tool for introducing substituents directly onto the indazole core, but it requires careful consideration of several factors. The primary challenge is achieving site-selectivity. This is often accomplished by using a directing group, which guides the catalyst to a specific C-H bond.[5] The choice of catalyst, typically a transition metal complex (e.g., rhodium, palladium, ruthenium), is critical and can influence both the efficiency and selectivity of the reaction.[5][12][13][14] Reaction conditions, such as temperature and the presence of oxidants or additives, must be carefully optimized to achieve good yields and minimize side reactions.[5][12]

Q4: Are there any recommended protecting groups for indazole synthesis?

A4: Yes, protecting groups can be instrumental in achieving specific synthetic outcomes. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N-2 position of the indazole.[15] This protection strategy can then facilitate regioselective lithiation and subsequent electrophilic attack at the C-3 position. The SEM group can be readily removed under mild conditions using reagents like tetrabutylammonium fluoride (TBAF) or aqueous HCl.[15] The Boc group (tert-butoxycarbonyl) is another common protecting group used in indazole chemistry.[16]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Base-Solvent Combination The choice of base and solvent significantly impacts the N-1/N-2 ratio. For preferential N-1 alkylation, consider using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF.[1][3][4] If the N-2 isomer is desired, exploring different conditions, such as the use of specific acids or alternative bases, may be necessary.[17]
Steric Hindrance Substituents at the C-7 position can sterically hinder the N-1 position, leading to preferential N-2 alkylation.[3][4] If N-1 substitution is desired in such cases, a less bulky alkylating agent or a different synthetic route might be required.
Electronic Effects of Substituents Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For example, a nitro group at C-7 has been shown to direct alkylation to the N-2 position.[3] Understanding the electronic nature of your substituents is key to predicting and controlling the outcome.
Thermodynamic vs. Kinetic Control The reaction may be under kinetic control, leading to the formation of the less stable isomer. It may be possible to isomerize the product mixture to the thermodynamically more stable isomer. For example, in some cases, the N-2 acyl indazole can isomerize to the more stable N-1 regioisomer.[4]
Problem 2: Low Yields in Transition-Metal-Catalyzed C-H Functionalization

Possible Causes and Solutions:

CauseSuggested Solution
Catalyst Inactivation The catalyst may be sensitive to air, moisture, or impurities in the starting materials. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Conditions The temperature, reaction time, and concentration of reactants can all affect the yield. A systematic optimization of these parameters is recommended. Consider using a design of experiments (DoE) approach to efficiently explore the reaction space.
Poor Directing Group Efficiency If using a directing group, its ability to coordinate to the metal center is crucial. If the directing group is not effective, consider modifying it or exploring alternative directing groups.
Incorrect Oxidant or Additive Many C-H activation reactions require an oxidant to regenerate the active catalytic species. The choice of oxidant (e.g., Cu(OAc)₂, AgSbF₆) can be critical.[5] Similarly, additives may be necessary to facilitate the reaction. Experiment with different oxidants and additives to find the optimal combination for your specific transformation.

Experimental Protocols

Key Experiment: Regioselective N-1 Alkylation of 3-Substituted Indazoles

This protocol is adapted from methodologies that have shown high N-1 regioselectivity.[1][3][4]

Materials:

  • 3-substituted-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., 1-bromopentane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of the 3-substituted-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-1 alkylated indazole.

Data Presentation: Effect of Reaction Conditions on N-Alkylation Regioselectivity

Indazole SubstituentBaseSolventAlkylating AgentN-1:N-2 RatioReference
3-carboxymethylNaHTHFn-pentyl bromide>99:1[3]
3-tert-butylNaHTHFn-pentyl bromide>99:1[3]
3-COMeNaHTHFn-pentyl bromide>99:1[3]
7-NO₂NaHTHFn-pentyl bromide4:96[3]
5-bromo-3-CO₂MeK₂CO₃DMFmethyl iodide44:40[2][11]
5-bromo-3-CO₂MeCs₂CO₃DMFtosylate>90% N-1[11]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Product start_indazole 3-Substituted-1H-Indazole deprotonation Deprotonation start_indazole->deprotonation start_base Base (e.g., NaH) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., THF) start_solvent->deprotonation start_alkylating Alkylating Agent alkylation Alkylation start_alkylating->alkylation deprotonation->alkylation Indazole Anion workup Aqueous Workup alkylation->workup purification Column Chromatography workup->purification Crude Product product Multi-Substituted Indazole purification->product troubleshooting_logic cluster_problem Identify the Problem cluster_solutions_selectivity Solutions for Selectivity cluster_solutions_yield Solutions for Yield start Poor Yield or Selectivity problem_selectivity Poor Regioselectivity? start->problem_selectivity problem_yield Low Reaction Yield? start->problem_yield solution_base Change Base/Solvent System problem_selectivity->solution_base solution_sterics Consider Steric/Electronic Effects problem_selectivity->solution_sterics solution_temp Modify Reaction Temperature problem_selectivity->solution_temp solution_reagents Check Reagent Purity/Inertness problem_yield->solution_reagents solution_catalyst Optimize Catalyst/Ligand problem_yield->solution_catalyst solution_conditions Systematically Vary Conditions (Time, Temp, Conc.) problem_yield->solution_conditions

References

Technical Support Center: Optimizing Aromatic Substitution Reactions of Ortho-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for ortho-fluorobenzonitrile substitution. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with ortho-fluorobenzonitrile giving a low yield?

A1: Low yields in SNAr reactions with ortho-fluorobenzonitrile can stem from several factors:

  • Steric Hindrance: The ortho positioning of the fluorine atom and the nitrile group can sterically hinder the approach of the nucleophile to the reaction site. This effect is more pronounced with bulky nucleophiles.[1]

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature is crucial. The reaction may require optimization to find the ideal conditions for your specific nucleophile.

  • Side Reactions: Undesired side reactions, such as the hydrolysis of the nitrile group, can consume your starting material and reduce the yield of the desired product.

  • Poor Activation: The aromatic ring of ortho-fluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nature of both the fluorine and the nitrile groups. However, the overall reactivity can be influenced by the specific nucleophile and reaction conditions.

Q2: I am observing the formation of ortho-fluorobenzamide as a byproduct. How can I prevent this?

A2: The formation of ortho-fluorobenzamide is due to the hydrolysis of the nitrile group.[2][3] This can occur under both acidic and basic conditions, especially in the presence of water.

To minimize nitrile hydrolysis:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. The use of a glovebox or Schlenk line techniques can be beneficial.

  • Choice of Base: If using a base, select one that is non-nucleophilic and strong enough to deprotonate your nucleophile without promoting significant hydrolysis.

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can favor the hydrolysis side reaction.

  • Work-up Procedure: During the reaction work-up, minimize contact with aqueous acidic or basic solutions if the desired product is sensitive to hydrolysis.

Q3: What are the optimal general conditions for substituting ortho-fluorobenzonitrile with an amine?

A3: The optimal conditions can vary depending on the specific amine. However, a good starting point is the use of a mixed base system in an aqueous medium, which has been shown to be effective for the N-arylation of ortho-fluorobenzonitrile.[2]

A representative protocol involves:

  • Reactants: ortho-fluorobenzonitrile and the desired amine.

  • Base: A mixture of an organic base (e.g., N,N-diisopropylethylamine - DIPEA) and an inorganic base (e.g., sodium carbonate - Na2CO3).[2]

  • Solvent: Water.[2]

  • Temperature: Refluxing for a specified period (e.g., 3 hours).[2]

For specific examples and yields, refer to the data in Table 1.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Inappropriate base or solvent.3. Reaction temperature is too low.1. Consider using a stronger nucleophile or a catalyst.2. Screen different bases and solvents (see Table 1 & 2). Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions.[4][5]3. Gradually increase the reaction temperature.
Multiple Products Observed 1. Side reactions (e.g., nitrile hydrolysis).2. Reaction with the solvent.3. Decomposition of starting material or product.1. Implement strategies to avoid nitrile hydrolysis (see FAQ 2).2. Choose an inert solvent.3. Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC) to stop it at the optimal time.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase.2. Emulsion formation during work-up.3. Similar polarity of product and starting material.1. Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer might also be effective.2. Try adding a small amount of brine or a different organic solvent.3. Utilize column chromatography with a carefully selected eluent system for separation.

Data Presentation

Table 1: N-Arylation of ortho-Fluorobenzonitrile with Various Amines in Aqueous Medium [2]

AmineInorganic Base (mol%)Organic Base (mol%)Temperature (°C)Time (h)Yield (%)
PiperidineNa2CO3 (100)DIPEA (100)125340
MorpholineK2CO3 (100)DBU (100)1253~Yield
PyrrolidineCs2CO3 (100)DBN (100)1253~Yield
AnilineNa2CO3 (100)TEA (100)1253~Yield

Note: Specific yield data for all amines were not fully detailed in the source material but the mixed base system was highlighted as effective.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of ortho-Fluorobenzonitrile in Water[2]
  • To a reaction vessel, add ortho-fluorobenzonitrile (1.0 eq), the desired amine (1.0-1.2 eq), sodium carbonate (Na2CO3, 1.0 eq), and N,N-diisopropylethylamine (DIPEA, 1.0 eq).

  • Add water as the solvent.

  • Heat the mixture to reflux (approximately 100-125°C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Methoxylation of an Aryl Nitrile (Adapted from a general procedure)[6]
  • Prepare a solution of sodium methoxide (1.5 eq) in absolute ethanol.

  • In a separate three-necked flask equipped with a stirrer and a dropping funnel, place the aryl nitrile (1.0 eq).

  • Cool the flask containing the nitrile in an ice-water bath to approximately 2-5°C.

  • Add the sodium methoxide solution dropwise to the nitrile solution over a period of 2 hours while maintaining the temperature at 2-5°C.

  • Stir the reaction mixture at this temperature for an extended period (e.g., 48 hours), monitoring the reaction progress.

  • After the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Filter the mixture and wash the collected solid with absolute ethanol.

  • The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents ortho-Fluorobenzonitrile Nucleophile Base(s) Heating Heating (e.g., Reflux) Reagents->Heating Solvent Solvent (e.g., Water, DMF) Solvent->Heating Monitoring Monitoring (TLC, GC) Heating->Monitoring Extraction Extraction Monitoring->Extraction Reaction Complete Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for ortho-fluorobenzonitrile substitution.

troubleshooting_logic Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Success Yield Improved Start->Success No Side_Reaction Side Reaction Suspected? (e.g., Hydrolysis) Check_Purity->Side_Reaction Anhydrous Use Anhydrous Conditions Side_Reaction->Anhydrous Yes Optimize Optimize Reaction Conditions Side_Reaction->Optimize No Anhydrous->Optimize Temp Adjust Temperature Optimize->Temp Base Change Base/Solvent Optimize->Base Nucleophile Consider Nucleophile Sterics Optimize->Nucleophile Temp->Success Base->Success Nucleophile->Success

Caption: Troubleshooting logic for low yield in substitution reactions.

References

Technical Support Center: Scale-Up Synthesis of 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Difluoro-3-methyl-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature; Degradation of starting material or product; Inefficient purification.- Monitor reaction progress using TLC or HPLC. - Ensure precise temperature control, as overheating can lead to side reactions. - Use high-purity starting materials. - Optimize purification method to minimize product loss.
Formation of Impurities/Byproducts Side reactions due to incorrect stoichiometry or temperature; Presence of impurities in starting materials; Air or moisture sensitivity.- Carefully control the stoichiometry of reactants. - Maintain the recommended reaction temperature. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Characterize impurities to understand their origin and adjust the reaction conditions accordingly.
Reaction Stalls Insufficient heating; Poor mixing in a large reactor; Deactivation of reagents.- Verify the internal temperature of the reactor. - Ensure adequate agitation for the reaction volume. - Check the quality and activity of reagents, especially hydrazine.
Difficult Product Isolation/Purification Product co-eluting with impurities; Product oiling out instead of crystallizing; Formation of stable emulsions during workup.- Optimize the chromatography conditions (e.g., solvent system, gradient). - Try different crystallization solvents or techniques (e.g., anti-solvent addition, seeding). - For emulsions, try adding brine or a different organic solvent, or use a separation funnel with a larger surface area.
Exothermic Reaction Runaway Poor heat dissipation on a larger scale.- Ensure the reactor has an efficient cooling system. - Control the rate of addition of reagents, especially hydrazine, to manage the exotherm. - Consider a semi-batch process where one reactant is added portion-wise.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and high-yielding method is the reaction of 2',4'-Difluoroacetophenone with hydrazine. This classical method has been reported to produce this compound with a high yield of 98% on a laboratory scale.[1]

Q2: What are the critical safety precautions to take during the scale-up of this synthesis?

A2: The primary safety concern is the use of hydrazine, which is toxic and potentially explosive. Key precautions include:

  • Working in a well-ventilated fume hood or a dedicated synthesis bay.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carefully controlling the reaction temperature to avoid runaway reactions.

  • Having an appropriate quenching agent and emergency plan in place.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting acetophenone and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts can include the corresponding hydrazone and azine, which can form as competitive products.[1] The formation of these byproducts can be minimized by controlling the reaction conditions, such as temperature and the rate of hydrazine addition.

Q5: What is the recommended purification method for the final product on a larger scale?

A5: For larger quantities, purification is typically achieved through recrystallization from a suitable solvent system. If chromatography is necessary, flash chromatography using a silica gel column with a hexane/ethyl acetate solvent system is recommended. The choice between recrystallization and chromatography will depend on the purity of the crude product and the required final purity.

Experimental Protocol: Synthesis of this compound

This protocol is based on the classical synthesis method reported in the literature.[1]

Materials:

  • 2',4'-Difluoroacetophenone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 2',4'-Difluoroacetophenone in ethanol, add hydrazine hydrate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Starting Material 2',4'-Difluoroacetophenone[1]
Reagent Hydrazine[1]
Reported Yield 98%[1]

Visualizations

experimental_workflow start Start: 2',4'-Difluoroacetophenone in Ethanol add_hydrazine Add Hydrazine Hydrate (Dropwise at RT) start->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete workup Solvent Removal monitor->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification end_product End Product: This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes impurity_formation Impurity Formation? low_yield->impurity_formation No purification_issue Purification Issue? incomplete_reaction->purification_issue No increase_time Increase Reaction Time/ Check Reagent Quality incomplete_reaction->increase_time Yes optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes end Successful Synthesis purification_issue->end No check_temp Check Temperature Control/ Stoichiometry impurity_formation->check_temp Yes impurity_formation->end No start Start Synthesis start->low_yield

Caption: Troubleshooting logic for low yield in the synthesis.

References

resolving impurities in crude 4,6-Difluoro-3-methyl-1H-indazole product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4,6-Difluoro-3-methyl-1H-indazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yields in the synthesis of this compound, which is classically prepared from 2',4'-difluoroacetophenone and hydrazine, can stem from several factors. A primary cause is the formation of side products such as hydrazones and azines, which compete with the desired indazole cyclization.[1] Incomplete reaction is another common issue.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2',4'-difluoroacetophenone).

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated sufficiently to promote cyclization of the intermediate hydrazone.

    • Reaction Time: An insufficient reaction time may lead to incomplete conversion. Extend the reaction time and monitor by TLC.

    • Reagent Stoichiometry: An excess of hydrazine can sometimes favor side reactions. Experiment with varying the stoichiometry of hydrazine.

  • Characterize Byproducts: If possible, isolate and characterize major byproducts by techniques like NMR or LC-MS to confirm their identity (e.g., hydrazone, azine).

Q2: My final product is not pure. What are the likely impurities and how can I remove them?

The crude this compound product can contain several impurities.

Common Impurities:

  • Unreacted Starting Material: 2',4'-difluoroacetophenone

  • Intermediate Hydrazone: The initial condensation product of 2',4'-difluoroacetophenone and hydrazine that has failed to cyclize.

  • Azine Byproduct: Formed from the reaction of the hydrazone with another molecule of the acetophenone.

  • Residual Solvents: Solvents used in the reaction or workup.

Purification Strategies:

  • Recrystallization: This is an effective method for removing minor impurities. Based on related fluorinated indazoles, ethyl acetate is a potential solvent to explore for recrystallization.[2]

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. For related fluoro-heterocyclic compounds, solvent systems such as ethyl acetate/petroleum ether or ethyl acetate/hexanes have been used successfully.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is expected to be a crystalline solid.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A combination of the following techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the desired product and identify structurally related impurities.

  • Gas Chromatography (GC): To detect and quantify residual volatile solvents.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

Yes, standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine is a hazardous substance and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

Table 1: Potential Impurities in Crude this compound

Impurity NameChemical StructureOrigin
2',4'-difluoroacetophenoneC₈H₆F₂OUnreacted starting material
2',4'-difluoroacetophenone hydrazoneC₈H₈F₂N₂Intermediate
2',4'-difluoroacetophenone azineC₁₆H₁₂F₄N₂Side reaction byproduct

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a starting mixture of 10% ethyl acetate in hexanes).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate is a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Impurity_Formation_Pathway acetophenone 2',4'-Difluoroacetophenone hydrazone Hydrazone Intermediate acetophenone->hydrazone + Hydrazine azine Azine Byproduct acetophenone->azine hydrazine Hydrazine hydrazine->hydrazone product This compound hydrazone->product Cyclization hydrazone->azine + Acetophenone

Caption: Potential reaction pathways leading to product and major impurities.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude by TLC/LC-MS start->check_reaction identify_impurities Identify Starting Material, Hydrazone, or Azine check_reaction->identify_impurities incomplete_reaction Incomplete Reaction? identify_impurities->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Reaction: - Increase Temperature - Extend Time incomplete_reaction->optimize_conditions Yes purify Purify Product side_products->purify Yes pure_product Pure Product side_products->pure_product No (Product is clean) optimize_conditions->check_reaction column_chrom Column Chromatography purify->column_chrom recrystallization Recrystallization purify->recrystallization column_chrom->pure_product recrystallization->pure_product

References

Technical Support Center: Troubleshooting Low Reactivity of Fluorinated Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of fluorinated starting materials in chemical synthesis. The strong carbon-fluorine (C-F) bond often renders these compounds less reactive, posing significant hurdles in synthetic chemistry.[1] This guide offers insights and practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated starting materials showing low reactivity in nucleophilic substitution reactions?

A1: The low reactivity of fluorinated compounds in nucleophilic substitutions is primarily due to the strength of the C-F bond, the strongest single bond to carbon.[1] Fluorine's high electronegativity creates a polarized C-F bond, but it also results in a short bond length and high bond dissociation energy, making it a poor leaving group. Unlike other halogens, the fluoride anion is a poor leaving group, which significantly slows down or prevents SN1 and SN2 reactions.[2]

Q2: I am observing no reaction in a palladium-catalyzed cross-coupling with a fluoroarene. What are the likely causes?

A2: Fluoroarenes are often challenging substrates for palladium-catalyzed cross-coupling reactions due to the inertness of the C-F bond.[3] Several factors could contribute to the lack of reactivity:

  • Insufficiently reactive catalyst: The oxidative addition of the C-F bond to the palladium center is often the rate-limiting step and requires a highly active catalyst, typically with electron-rich and bulky phosphine ligands.[3]

  • Reaction conditions: Standard cross-coupling conditions may be too mild. Higher temperatures, stronger bases, or the use of specific additives might be necessary to facilitate the reaction.

  • Undesired side reactions: Hydrodehalogenation, where the fluorine is replaced by a hydrogen atom, can be a competing and sometimes dominant reaction pathway, especially in the presence of water.[4][5][6]

Q3: Can the position of fluorine atoms on an aromatic ring affect its reactivity?

A3: Yes, the position and number of fluorine atoms significantly influence the reactivity of fluoroarenes.[7] Perfluorinated aromatic compounds like hexafluorobenzene are more susceptible to nucleophilic aromatic substitution due to the cumulative electron-withdrawing effect of multiple fluorine atoms, which stabilizes the Meisenheimer complex intermediate.[7] In contrast, monofluorinated arenes are generally much less reactive. Computational studies can help predict reaction site selectivities based on the electronic structure.[7]

Q4: Are there any general strategies to improve the solubility of my highly fluorinated starting materials?

A4: Highly fluorinated compounds can exhibit poor solubility in common organic solvents. To address this, consider the following:

  • Solvent screening: Experiment with a range of solvents, including fluorinated solvents, to find a suitable medium.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

  • Temperature: Increasing the reaction temperature can enhance solubility, but care must be taken to avoid decomposition of the starting materials or products.

  • Microwave irradiation: Microwave-assisted synthesis can be effective as it provides rapid and uniform heating, which can improve solubility and reaction rates.[8][9][10]

Troubleshooting Guides

Guide 1: Overcoming Low Reactivity in Nucleophilic Substitution of Alkyl Fluorides

This guide provides a systematic approach to troubleshoot and enhance the reactivity of alkyl fluorides in nucleophilic substitution reactions.

Troubleshooting Workflow for Nucleophilic Substitution of Alkyl Fluorides

G cluster_start Initial Observation cluster_activation Activation Strategy cluster_optimization Reaction Optimization cluster_outcome Desired Outcome start Low or No Conversion in Nucleophilic Substitution lewis_acid Employ Lewis Acid (e.g., AlCl3, BF3·OEt2) start->lewis_acid Is C-F bond activation the primary issue? h_bonding Utilize Hydrogen Bonding Donors (e.g., water as co-solvent) start->h_bonding photoredox Consider Photoredox Catalysis start->photoredox temp_conc Increase Temperature and/or Reactant Concentration lewis_acid->temp_conc h_bonding->temp_conc photoredox->temp_conc solvent Screen Solvents temp_conc->solvent intramolecular Design for Intramolecular Reaction if possible solvent->intramolecular success Successful Nucleophilic Substitution intramolecular->success

Caption: Troubleshooting workflow for enhancing nucleophilic substitution reactivity of alkyl fluorides.

Detailed Steps and Considerations:

  • C-F Bond Activation: The inertness of the C-F bond is the primary obstacle. Several strategies can be employed to activate this bond:

    • Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[11][12][13][14] Common Lewis acids include aluminum-based (e.g., AlCl₃) and boron-based (e.g., BF₃·OEt₂) reagents.[13]

    • Hydrogen Bonding: The use of hydrogen bond donors, such as water as a co-solvent, can stabilize the transition state of the nucleophilic attack, thereby activating the C-F bond.[15][16]

    • Photoredox Catalysis: Visible light photoredox catalysis can be a powerful tool for C-F bond activation under mild conditions, proceeding through radical intermediates.[1][17][18][19]

  • Reaction Condition Optimization:

    • Temperature and Concentration: Increasing the reaction temperature and/or the concentration of the nucleophile can enhance the reaction rate.

    • Solvent Choice: The choice of solvent can have a significant impact on the reaction. Aprotic polar solvents are generally preferred for SN2 reactions.

    • Intramolecular Reactions: If the substrate design allows, intramolecular nucleophilic substitution of alkyl fluorides can be significantly faster than their intermolecular counterparts due to the proximity effect.[2]

Experimental Protocol: Lewis Acid-Mediated Nucleophilic Substitution

A representative protocol for the Lewis acid-mediated substitution of a fluorine atom:

  • To a solution of the fluorinated starting material (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or DCE, 5 mL) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.2-2.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (e.g., AlCl₃ or BF₃·OEt₂, 1.1-1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Enhancing Reactivity in Palladium-Catalyzed Cross-Coupling of Fluoroarenes

This guide focuses on troubleshooting and improving the efficiency of palladium-catalyzed cross-coupling reactions involving fluoroarenes.

Logical Relationship Diagram for Optimizing Fluoroarene Cross-Coupling

G cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Low Yield in Pd-Catalyzed Cross-Coupling of Fluoroarene ligand Optimize Ligand: - Electron-rich - Bulky (e.g., t-Bu3P) problem->ligand base Select Appropriate Base: - Stronger base (e.g., K3PO4, Cs2CO3) problem->base temp Increase Reaction Temperature problem->temp additive Use Additives: - LiI for C-F cleavage problem->additive microwave Employ Microwave Heating problem->microwave outcome Improved Yield and Selectivity ligand->outcome base->outcome temp->outcome additive->outcome microwave->outcome

Caption: Key parameters to optimize for successful palladium-catalyzed cross-coupling of fluoroarenes.

Key Optimization Parameters:

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can promote the oxidative addition of the C-F bond to the palladium center.

  • Base: A suitable base is required to facilitate the transmetalation step. Stronger, non-nucleophilic bases are often more effective.

  • Temperature: Higher reaction temperatures are frequently necessary to overcome the high activation energy of C-F bond cleavage.

  • Additives: Certain additives can promote the reaction. For instance, lithium iodide has been shown to facilitate C-F bond cleavage in some systems.[20]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[8][21]

Quantitative Data Summary: Effect of Ligand and Temperature on Cross-Coupling Yield

EntryFluorinated SubstrateCoupling PartnerLigandTemperature (°C)Yield (%)Reference
14-FluorotoluenePhenylboronic acidP(t-Bu)₃10075[3]
24-FluorotoluenePhenylboronic acidPPh₃100<5[3]
31-Fluoro-4-nitrobenzenePhenylboronic acidP(t-Bu)₃8092[3]
41-Fluoro-4-nitrobenzenePhenylboronic acidP(t-Bu)₃2520[3]

Note: The data presented is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluoroarene

  • In a microwave vial, combine the fluoroarene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (4-10 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Add the appropriate solvent (e.g., dioxane/water mixture, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

This technical support center provides a starting point for addressing the common challenges associated with the low reactivity of fluorinated starting materials. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined, researchers can enhance the success of their synthetic endeavors.

References

side reaction pathways in the synthesis of 1H-indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reaction pathways encountered during the synthesis of 1H-indazoles. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Regioselectivity in N-Alkylation - N1 vs. N2 Isomer Formation

A frequent challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a substituted 1H-indazole is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

A1: Achieving high selectivity for N1-alkylation often involves using a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for directing alkylation to the N1 position.[1][2] This is particularly true for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide, where >99% N1 regioselectivity can be achieved.[2] The N1 position is generally the thermodynamic product.[1]

Q2: Under what conditions is the formation of the N2-alkylated indazole favored?

A2: Formation of the N2 isomer, often the kinetic product, can be favored under several conditions. Mitsunobu conditions (using, for example, n-pentanol) have shown a strong preference for N2-alkylation.[3] Additionally, the presence of electron-withdrawing substituents at the C7 position of the indazole ring, such as NO2 or CO2Me, directs alkylation to the N2 position with high selectivity (≥96%).[1][2] Using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds also affords N2-alkylated products with high regioselectivity.[4]

Troubleshooting Guide

Issue: Poor N1/N2 selectivity in N-alkylation of 1H-indazole.

Potential Cause Suggested Solution Expected Outcome
Suboptimal Base/Solvent Combination For N1 selectivity, switch to NaH in THF. For N2 selectivity, consider Mitsunobu conditions or TfOH with a diazo compound.[1][2][3][4]Improved regioselectivity towards the desired isomer.
Steric Hindrance Steric hindrance at C7 can favor N1 alkylation, while bulky substituents at C3 may influence the N1/N2 ratio.[1]Modulation of the isomer ratio.
Electronic Effects of Substituents Electron-withdrawing groups at C7 strongly favor N2 alkylation.[1][2]Predictable control over regioselectivity.

Quantitative Data: Effect of Reaction Conditions on N1/N2 Isomer Ratio

Indazole Substrate Alkylating Agent Base Solvent Temp (°C) N1:N2 Ratio Total Yield (%) Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideCs2CO3DMF201.6:191[3]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideK2CO3DMF201.5:185[3]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHF50>99:189[3]
Methyl 1H-indazole-3-carboxylaten-pentanol(Mitsunobu)THF-1:2.578[3]
7-Nitro-1H-indazolen-pentyl bromideNaHTHF504:9685[1]

Experimental Protocols

Protocol for Selective N1-Alkylation

To a solution of the desired 1H-indazole (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the alkylating agent (1.1 eq) is added. The reaction is then allowed to warm to room temperature or heated to 50 °C and monitored by TLC. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

Protocol for Selective N2-Alkylation (Mitsunobu)

To a solution of the 1H-indazole (1.0 eq), the corresponding alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, is added a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the N2-alkylated product.[3]

N_Alkylation_Pathways Indazole 1H-Indazole Indazole_anion Indazole Anion Indazole->Indazole_anion Base N1_product N1-Alkyl-1H-indazole (Thermodynamic Product) Indazole_anion->N1_product R-X (e.g., NaH/THF) N2_product N2-Alkyl-2H-indazole (Kinetic Product) Indazole_anion->N2_product R-X (e.g., Mitsunobu)

Caption: Main and side reaction pathways from o-fluorobenzaldehydes.

Section 3: Side Reactions in Other Common Synthetic Routes

Frequently Asked Questions (FAQs)

Q5: I am attempting to synthesize 1H-indazole from salicylaldehyde and hydrazine and am getting a poor yield of an impure product. What are the likely side reactions?

A5: The synthesis of 1H-indazole from salicylaldehyde and hydrazine, especially at elevated temperatures, is prone to the formation of hydrazone and dimer byproducts. [5]To minimize these side reactions, it is advisable to use milder reaction conditions if possible. The use of aprotic solvents like DMSO or DMF can sometimes lead to higher yields compared to acidic ethanol. [5] Q6: What are the potential pitfalls when synthesizing 1H-indazoles via the diazotization of o-toluidine?

A6: The diazotization of o-toluidine followed by cyclization is a classical method for preparing 1H-indazole. [6]However, diazonium salts can be unstable and may decompose or participate in unwanted coupling reactions if the reaction conditions are not carefully controlled. It is crucial to maintain a low temperature during the diazotization step. The subsequent cyclization, which involves an intramolecular azo coupling, is the yield-determining step. [3]Inadequate control of pH and temperature during this process can lead to the formation of various colored byproducts, including bis-o-toluolazo-o-cresol. [7] Troubleshooting Guide

Issue: Formation of byproducts in indazole synthesis from salicylaldehyde or o-toluidine.

Starting Material Side Product(s) Plausible Cause Suggested Solution
Salicylaldehyde Hydrazone, DimersHigh reaction temperature. [5]Use milder reaction conditions and consider switching to an aprotic solvent like DMSO or DMF. [5]
o-Toluidine Azo-coupled dimers and other colored impuritiesPoor temperature and pH control during diazotization and cyclization. [7]Maintain low temperature during diazotization. Carefully control pH and temperature during the cyclization step.

Reaction Pathways

other_syntheses cluster_salicylaldehyde Synthesis from Salicylaldehyde cluster_toluidine Synthesis from o-Toluidine salicylaldehyde Salicylaldehyde indazole_sal 1H-Indazole salicylaldehyde->indazole_sal N2H4.HCl, mild cond. hydrazone_dimer Hydrazone & Dimer Byproducts salicylaldehyde->hydrazone_dimer N2H4.HCl, high temp. toluidine o-Toluidine diazonium Diazonium Salt toluidine->diazonium NaNO2, acid, low temp. indazole_tol 1H-Indazole diazonium->indazole_tol Cyclization (controlled pH/temp) azo_byproducts Azo-coupled Byproducts diazonium->azo_byproducts Decomposition/Side reactions (poor control)

Caption: Overview of side reactions in other common indazole syntheses.

References

Technical Support Center: Enhancing Metabolic Stability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the metabolic stability of indazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My indazole-based compound shows high clearance and a short half-life in preliminary screens. What are the likely metabolic pathways responsible?

A1: Indazole-containing compounds are susceptible to both Phase I and Phase II metabolism.[1] The most common metabolic pathways include:

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves oxidation, hydroxylation of the indazole ring or its substituents, N-dealkylation, and hydrolysis of amide or ester linkages.[2][3][4]

  • Phase II Metabolism: This typically involves glucuronidation, where a glucuronic acid moiety is attached to a hydroxyl group, often introduced during Phase I metabolism.[1][2]

The specific pathway will depend on the overall structure of your compound. Identifying the "soft spots" for metabolism is a crucial first step.

Q2: What are the initial strategies I should consider to improve the metabolic stability of my lead indazole compound?

A2: Several strategies can be employed to enhance metabolic stability:

  • Metabolic Blocking: Introduce chemical modifications at the sites of metabolism. For instance, if hydroxylation of an aromatic ring is observed, substituting that position with a fluorine or chlorine atom can block this pathway. A common strategy is to protect the 2- and 3-positions of the indazole core.[5]

  • Bioisosteric Replacement: Replace metabolically labile groups with more stable ones that retain the desired biological activity.[6][7] For example, using an indazole as a bioisostere for a phenol can reduce susceptibility to Phase I and II metabolism.[1] Introducing heterocyclic rings like oxadiazoles or triazoles can also enhance metabolic stability.[6][8]

  • Reduce Lipophilicity: High lipophilicity can increase non-specific binding to metabolizing enzymes like CYPs. Incorporating polar groups or heteroatoms can sometimes reduce the rate of metabolism.[9]

  • Deuterium Incorporation: Replacing a hydrogen atom with a deuterium atom at a metabolic soft spot can slow down metabolism due to the kinetic isotope effect.[9]

Q3: How do I choose the right in vitro assay to assess the metabolic stability of my compounds?

A3: The choice of assay depends on the stage of your research and the specific questions you are asking:

  • Liver Microsomal Stability Assay: This is a common high-throughput screening assay used in early drug discovery.[10][11] It primarily assesses Phase I metabolism mediated by CYP enzymes.[12] It is useful for quickly ranking compounds based on their metabolic stability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and therefore contains both Phase I and Phase II enzymes, as well as transporters.[12][13][14] It provides a more comprehensive picture of a compound's metabolic fate and is often used for lead optimization.

  • Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[15]

Q4: My compound appears stable in the microsomal stability assay but shows poor oral bioavailability. What could be the issue?

A4: While microsomal stability is a good indicator of Phase I metabolism, poor oral bioavailability could be due to several other factors:

  • Extensive Phase II Metabolism: The compound might be rapidly undergoing glucuronidation or sulfation, which are not fully captured in a standard microsomal assay without specific cofactors.[1] An assay with hepatocytes or S9 fractions with supplemented cofactors would be more informative.

  • Poor Absorption: The compound may have low permeability across the intestinal wall.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump it back into the intestinal lumen.

  • First-Pass Metabolism in the Gut Wall: The intestinal wall also contains metabolic enzymes that can metabolize the compound before it reaches the liver.

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Data
Potential Cause Troubleshooting Step
Compound Solubility Issues Ensure your compound is fully dissolved in the incubation buffer. Use a low percentage of a co-solvent like DMSO. Check for precipitation during the incubation.
Inconsistent Enzyme Activity Use pooled liver microsomes or hepatocytes from multiple donors to average out individual differences.[12] Always include positive control compounds with known metabolic profiles to ensure the assay is performing as expected.[10]
Analytical Method Variability Ensure your LC-MS/MS method is robust and validated for the specific compound.[16] Use a suitable internal standard to account for variations in sample processing and instrument response.[17]
Incorrect Cofactor Concentration Verify the concentration and purity of cofactors like NADPH. Prepare cofactor solutions fresh before each experiment.[18]
Issue 2: Compound is Unstable in the Absence of NADPH
Potential Cause Troubleshooting Step
Chemical Instability The compound may be inherently unstable at the pH or temperature of the incubation. Run a control incubation in buffer without any biological matrix to assess chemical stability.
Non-NADPH Dependent Enzymatic Degradation The compound might be metabolized by enzymes that do not require NADPH, such as esterases or hydrolases present in the microsomal or hepatocyte preparations.[10]
Binding to Plasticware Highly lipophilic compounds can adsorb to plastic labware. Use low-binding plates and vials to minimize this effect.
Issue 3: Discrepancy Between in vitro Data and in vivo Pharmacokinetic Profile
Potential Cause Troubleshooting Step
Species Differences in Metabolism Metabolic pathways can vary significantly between species.[19] It is advisable to test metabolic stability in microsomes or hepatocytes from the species that will be used for in vivo studies.
Contribution of Extrahepatic Metabolism Metabolism can also occur in other tissues like the intestine, kidneys, and lungs. If hepatic metabolism is low but in vivo clearance is high, consider investigating extrahepatic metabolism.
Formation of Active Metabolites The parent compound might be rapidly converted to a metabolite that is also biologically active. It is important to identify and quantify major metabolites.[20]

Quantitative Data Summary

The following tables provide example data from typical metabolic stability assays to aid in data interpretation and comparison.

Table 1: Microsomal Stability of Indazole Analogs

Compoundt½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Indazole-Parent15.245.6
Indazole-F45.815.1
Indazole-Cl55.112.6
Indazole-OMe8.977.9

This table illustrates how substitution can impact metabolic stability. Halogenation (F, Cl) at a metabolic "soft spot" increases the half-life and decreases clearance, while an electron-donating group (OMe) can make the compound more susceptible to metabolism.

Table 2: Comparison of Metabolic Stability Across Species

CompoundHuman t½ (min)Rat t½ (min)Mouse t½ (min)Dog t½ (min)
Compound X65.422.115.880.2
Compound Y30.135.633.428.9

This table highlights the importance of evaluating inter-species differences in metabolism. Compound X shows significant species differences, suggesting rat and mouse may be poor predictors for human pharmacokinetics in this case.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system or NADPH solution

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile or other organic solvent for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[21] Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, add the diluted microsomes and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration typically 1 mM).[11]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Indazole_Compound Indazole Compound Hydroxylated_Metabolite Hydroxylated Metabolite Indazole_Compound->Hydroxylated_Metabolite Hydroxylation Dealkylated_Metabolite N-Dealkylated Metabolite Indazole_Compound->Dealkylated_Metabolite N-Dealkylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs)

Caption: Common metabolic pathways for indazole compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomes and Compound Solution B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate for Time Course C->D E Terminate Reaction (Time Points) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Workflow for a microsomal stability assay.

Troubleshooting_Logic Start High In Vitro Clearance? Metabolite_ID Metabolite ID Performed? Start->Metabolite_ID Hydroxylation Hydroxylation Observed? Metabolite_ID->Hydroxylation Yes No_Metabolite_ID Action: Perform Metabolite ID Metabolite_ID->No_Metabolite_ID No Glucuronidation Glucuronidation Observed? Hydroxylation->Glucuronidation No Block_Hydroxylation Strategy: Block Site (e.g., F, Cl) Hydroxylation->Block_Hydroxylation Yes Increase_Stability Strategy: Modify Acceptor Site Glucuronidation->Increase_Stability Yes

Caption: Decision tree for improving metabolic stability.

References

Technical Support Center: Refinement of Indazole Synthesis via C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indazoles via transition-metal-catalyzed C-H activation.

Frequently Asked Questions (FAQs)

Q1: What are the most common transition-metal catalysts used for indazole synthesis via C-H activation? A1: The most prominently used catalysts are based on rhodium(III), cobalt(III), and palladium(II).[1][2][3] Rhodium complexes, such as [Cp*RhCl₂]₂, are frequently employed for their high efficiency in coupling azobenzenes with aldehydes or alkenes.[2][4] Cobalt(III) catalysts are a more cost-effective alternative, with air-stable cationic Co(III) complexes enabling one-step benchtop syntheses.[1] Palladium catalysts, like Pd(OAc)₂, are often used for intramolecular C-H amination of hydrazones.[2]

Q2: What is the role of additives like silver salts (e.g., AgSbF₆) and copper salts (e.g., Cu(OAc)₂) in these reactions? A2: Silver salts, particularly AgSbF₆, are often used as halide abstractors to generate a more catalytically active, cationic metal center (e.g., [CpRh]²⁺) from a precatalyst like [CpRhCl₂]₂.[2] Copper(II) salts, such as Cu(OAc)₂, typically function as an oxidant in the catalytic cycle, facilitating the regeneration of the active catalyst.[2] In some Rh(III)-catalyzed transformations, Cu(II) has been observed to improve yields even when it does not serve as the primary oxidant.[1]

Q3: How do directing groups on the starting materials guide the C-H activation? A3: Directing groups are crucial for achieving regioselectivity. They coordinate to the metal center, positioning it in close proximity to a specific C-H bond for activation. Common directing groups for indazole synthesis include the azo group in azobenzenes, hydrazones, and imidates.[1][2][5] The choice of directing group is fundamental to the reaction's success and the type of indazole derivative produced.

Q4: What factors primarily influence the regioselectivity of C-H functionalization on unsymmetrical substrates? A4: Regioselectivity is governed by a combination of steric and electronic factors.[4][6]

  • Steric Effects: C-H activation generally occurs at the less sterically hindered position. For instance, meta-substituted azobenzenes often react exclusively at the less hindered C-H site.[2][4][6]

  • Electronic Effects: The reaction typically favors C-H bonds on the more electron-rich aromatic ring.[4][6] However, the interplay between sterics and electronics can be complex, and in some cases, functionalization may occur on a less electron-rich ring if steric hindrance on the electron-rich ring is too great.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst The active catalytic species may not be forming. If using a precatalyst like [Cp*RhCl₂]₂, ensure the halide abstractor (e.g., AgSbF₆) is fresh and added correctly to generate the cationic species.[2] For Co(III) catalysis, a small amount of an acid additive like AcOH can be crucial.[1]
Reversibility of C-H Addition The initial addition of the C-H bond across a polarized π-bond (like an aldehyde) can be reversible.[1][4] Subsequent cyclative capture must be efficient to drive the reaction forward. Try using more electron-deficient aldehydes, as this can favor the initial addition product.[4]
Poor Substrate Reactivity Highly electron-deficient substrates (e.g., azobenzenes with multiple CF₃ groups) can exhibit lower reactivity, leading to reduced yields.[4][6] Conversely, some very electron-rich substrates may coordinate too strongly, inhibiting catalysis. Optimization of temperature and reaction time may be necessary.
Atmospheric Conditions While some modern catalysts are air-stable, many C-H activation reactions are sensitive to air and moisture.[1] Perform the reaction under an inert atmosphere (Nitrogen or Argon). If using hydroxyl-substituted substrates, adding a drying agent like MgSO₄ can improve yields.[4][6]

Problem 2: Poor or Incorrect Regioselectivity with Unsymmetrical Substrates

Potential Cause Suggested Solution
Competing Steric and Electronic Effects When electronic and steric influences are contradictory, a mixture of regioisomers can result. For example, a 4-methoxy-substituted azobenzene can yield a mixture of products because electronic factors favor one ring while steric factors are less differentiating.[6]
Modification of Directing Group Modify the directing group to enhance steric bias. Introducing bulky substituents can force the reaction to occur exclusively at the less hindered site. This has been used to develop removable aryl groups for preparing N-unsubstituted indazoles.[4][6]
Reaction Conditions Solvent and temperature can sometimes influence regioselectivity. Screen different solvents (e.g., dioxane, THF, DCE) and run the reaction at various temperatures to see if the isomer ratio improves.[2][4]

Problem 3: Formation of Undesired Byproducts

Potential Cause Suggested Solution
Side Reactions of Starting Material In some cases, the starting materials or intermediates can undergo alternative reaction pathways. For example, Rh(III)-mediated reactions of azobenzenes with alkenes can yield 3-acyl indazoles if performed under an oxygen atmosphere instead of an inert one.[2]
Catalyst Decomposition At high temperatures or over long reaction times, the catalyst may decompose, leading to side reactions or incomplete conversion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating.

Quantitative Data Summary

Table 1: Optimization of Co(III)-Catalyzed N-Aryl-2H-indazole Synthesis [1] (Reaction: Azobenzene + Benzaldehyde)

Catalyst (mol %)Additive (mol %)SolventTemp (°C)Time (h)Yield (%)
[Cp*CoCl₂]₂ (5)AgSbF₆ (20)1,4-dioxane1002475
Catalyst 5 (10)None1,4-dioxane1002445
Catalyst 5 (10)AcOH (10)1,4-dioxane1002485
Catalyst 5 (10)Cu(OAc)₂ (20)1,4-dioxane1002460

Table 2: Selected Examples of Rh(III)-Catalyzed N-Aryl-2H-indazole Synthesis [4][6] (Reaction: Substituted Azobenzene + Benzaldehyde)

Azobenzene SubstituentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
4-NO₂[CpRhCl₂]₂/AgSbF₆Dioxane802481
4-Me[CpRhCl₂]₂/AgSbF₆Dioxane802491
3,5-(CF₃)₂[CpRhCl₂]₂/AgSbF₆THF1002483
2-Me[CpRhCl₂]₂/AgSbF₆THF1002491
4-CF₃[Cp*RhCl₂]₂/AgSbF₆THF1002446

Key Experimental Protocols

Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2-Aryl-2H-Indazoles [2][4]

  • Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the azobenzene substrate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., dioxane or THF, 1.0 mL) via syringe, followed by the aldehyde (0.40 mmol, 2.0 equiv).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and filter it through a short plug of silica gel to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-aryl-2H-indazole product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for C-H Activation start Poor Result (Low Yield / Poor Selectivity) cat_check 1. Check Catalyst System start->cat_check cond_opt 2. Optimize Reaction Conditions start->cond_opt sub_mod 3. Evaluate Substrate start->sub_mod cat_details Is precatalyst activated? Are additives (oxidant, acid) fresh? Is an inert atmosphere required? cat_check->cat_details cond_details Screen temperature Screen solvent Adjust concentration Vary reaction time cond_opt->cond_details sub_details Are electronic effects unfavorable? Is there high steric hindrance? Is the directing group effective? sub_mod->sub_details

Caption: A logical workflow for troubleshooting common issues in indazole synthesis.

CatalyticCycle Simplified Catalytic Cycle for Indazole Synthesis M_cat Active Catalyst [M-X] Coord Substrate Coordination M_cat->Coord + Substrate Regeneration Catalyst Regeneration (Oxidant) M_cat->Regeneration Reductive Elimination CH_Activation C-H Activation (Metallacycle Formation) Coord->CH_Activation Insertion Migratory Insertion (e.g., with Aldehyde) CH_Activation->Insertion + Aldehyde Cyclization Cyclization & Aromatization Insertion->Cyclization Product_Release Product Release Cyclization->Product_Release - H₂O Product_Release->M_cat + Product Regeneration->M_cat

Caption: Key mechanistic steps in a typical C-H activation cycle for indazole synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-Difluoro-3-methyl-1H-indazole and its structural isomer, 6,7-Difluoro-3-methyl-1H-indazole. The data presented is essential for the unambiguous identification and characterization of these fluorinated indazole derivatives, which are of significant interest in medicinal chemistry and drug development.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and 6,7-Difluoro-3-methyl-1H-indazole. The data was acquired in DMSO-d₆.[1]

Table 1: ¹H NMR Data Comparison [1]

Position This compound 6,7-Difluoro-3-methyl-1H-indazole
N1-H 13.11 (br s)13.06 (br s)
C3-CH₃ 2.45 (s)2.47 (t, ⁵J(H,F)=1.9 Hz)
H5 7.10 (td, ³J(H,F)=10.4 Hz, ⁴J(H,H)=2.0 Hz)7.49 (dd, ³J(H,H)=8.5 Hz, ⁴J(H,F)=4.8 Hz)
H7 7.50 (dd, ³J(H,F)=9.3 Hz, ⁴J(H,H)=2.0 Hz)-
H4 -7.04 (t, ³J(H,F)=³J(H,H)=8.5 Hz)
H5 -7.49 (dd, ³J(H,H)=8.5 Hz, ⁴J(H,F)=4.8 Hz)

Table 2: ¹³C NMR Data Comparison [1]

Position This compound 6,7-Difluoro-3-methyl-1H-indazole
C3 141.6 (d, ⁴J(C,F)=3.1 Hz)140.0 (t, ⁵J(C,F)=2.3 Hz)
C3a 113.8 (dd, ²J(C,F)=16.7 Hz, ⁴J(C,F)=4.6 Hz)125.0 (dd, ²J(C,F)=7.1 Hz, ⁴J(C,F)=2.5 Hz)
C4 157.9 (dd, ¹J(C,F)=242.7 Hz, ³J(C,F)=13.5 Hz)108.7 (d, ²J(C,F)=5.0 Hz)
C5 98.2 (t, ²J(C,F)=26.8 Hz)113.8 (dd, ²J(C,F)=15.9 Hz, ⁴J(C,F)=1.8 Hz)
C6 162.2 (dd, ¹J(C,F)=245.0 Hz, ³J(C,F)=13.1 Hz)147.2 (dd, ¹J(C,F)=245.8 Hz, ²J(C,F)=13.3 Hz)
C7 98.8 (dd, ²J(C,F)=24.5 Hz, ⁴J(C,F)=3.1 Hz)146.2 (dd, ¹J(C,F)=249.2 Hz, ²J(C,F)=13.3 Hz)
C7a 142.3 (t, ³J(C,F)=13.1 Hz)115.3 (d, ³J(C,F)=3.8 Hz)
C3-CH₃ 10.010.4 (d, ⁵J(C,F)=2.3 Hz)

Experimental Protocols

Synthesis of this compound:

The synthesis of this compound was achieved through the reaction of 2',4',6'-trifluoroacetophenone with hydrazine hydrate.[1] A mixture of the starting acetophenone and an excess of hydrazine hydrate in ethanol was refluxed for an extended period. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel to yield the pure product.[1]

NMR Spectroscopy:

All NMR spectra were recorded on a Bruker AVANCE-400 spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C). Coupling constants (J) are given in Hertz (Hz). For the acquisition of ¹³C NMR spectra, a proton-decoupled pulse sequence was used.[1]

NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of the synthesized indazole derivatives.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Start Starting Materials (e.g., 2',4',6'-trifluoroacetophenone) Reaction Reaction with Hydrazine Hydrate Start->Reaction Purification Column Chromatography Reaction->Purification Product Pure Indazole Derivative Purification->Product SamplePrep Sample Preparation (Dissolve in DMSO-d6) Product->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing & Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing Characterization Structural Characterization DataProcessing->Characterization

Caption: Workflow for the synthesis and NMR characterization of fluorinated indazoles.

References

Comparative Analysis of Mass Spectrometry Techniques for 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various mass spectrometry (MS) techniques for the characterization of 4,6-Difluoro-3-methyl-1H-indazole, a small fluorinated heterocyclic molecule of interest in drug discovery and development. Given the absence of specific published mass spectra for this compound, this guide outlines the expected outcomes based on the analysis of similar molecules and provides standardized experimental protocols. Additionally, it compares mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative for structural elucidation.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone analytical technique in pharmaceutical sciences, offering high sensitivity and structural information from minute sample quantities.[1] The choice of instrumentation and ionization source is critical for the successful analysis of a novel compound like this compound.

Comparison of LC-MS and GC-MS

The suitability of Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) largely depends on the analyte's volatility and thermal stability.[2][3][4][5]

FeatureLC-MSGC-MSSuitability for this compound
Sample State LiquidGas (requires volatility)Indazoles are generally solids with moderate volatility. LC-MS is directly applicable. GC-MS would require confirmation of sufficient volatility and thermal stability.
Mobile Phase LiquidInert GasLC-MS offers a wider range of mobile phases to optimize separation.
Ionization Soft (ESI, APCI)Hard (EI) and Soft (CI)LC-MS with soft ionization is likely to preserve the molecular ion. GC-MS with EI will likely cause extensive fragmentation, providing structural clues.[2]
Derivatization Rarely neededOften required for non-volatile or polar compoundsUnlikely to be necessary for this compound in either technique.
Comparison of Ionization Techniques

The ionization method dictates the type of ions generated and the extent of fragmentation.

Ionization TypePrincipleExpected Outcome for this compound
Electrospray Ionization (ESI) Soft ionization in the liquid phase, ideal for polar and ionizable compounds.[6]As a moderately polar molecule, it is expected to ionize well in positive ion mode, likely forming the protonated molecule [M+H]⁺ (m/z 169.07). Minimal fragmentation is expected.
Atmospheric Pressure Chemical Ionization (APCI) Softer ionization than EI, suitable for less polar and more volatile compounds that are thermally stable.[6][7]This technique is a strong candidate, likely to produce the protonated molecule [M+H]⁺. It is a good alternative if ESI response is poor.[7]
Electron Impact (EI) Hard ionization in the gas phase, leading to extensive and reproducible fragmentation.[8][9]This method would produce a molecular ion [M]⁺• (m/z 168.06) and a rich fragmentation pattern, which is highly valuable for structural elucidation and library matching.[8][9]
Predicted Fragmentation Pathways

Electron Impact (EI) ionization is expected to produce a characteristic fragmentation pattern for this compound. The molecular ion (m/z 168) would be the highest mass peak, and subsequent fragment ions would arise from the cleavage of the weakest bonds.

Fragmentation_Pathway M This compound [M]+• m/z = 168 F1 [M - CH3]+ m/z = 153 M->F1 - •CH3 F2 [M - N2H]+ m/z = 139 M->F2 - •N2H F3 [M - HCN]+ m/z = 141 M->F3 - HCN F4 Difluorobenzyl cation [C7H5F2]+ m/z = 127 F2->F4 - C2H2

Caption: Predicted EI Fragmentation Pathway for this compound.

Alternative Analytical Technique: NMR Spectroscopy

For unequivocal structure determination, especially for novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. For fluorinated compounds, ¹⁹F NMR is particularly powerful.[10]

Key Advantages of NMR:

  • Definitive Structure Elucidation: Provides detailed information about the carbon-hydrogen framework and the position of substituents.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei (¹H, ¹³C).[10][11] This is crucial for confirming the 4,6-difluoro substitution pattern.

  • Non-destructive: The sample can be recovered after analysis.

Comparison of Mass Spectrometry and NMR Spectroscopy

FeatureMass SpectrometryNMR Spectroscopy
Primary Information Molecular weight and fragmentation patternAtomic connectivity and 3D structure
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Sample Amount Micrograms or lessMilligrams
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
Structural Information Inferred from fragmentationDirect structural evidence
Quantitation Excellent with standardsGood, can be absolute (qNMR)

Experimental Protocols

LC-MS Protocol for this compound
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL with the initial mobile phase composition.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300 °C.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 50-500.

    • Fragmentation Voltage: 70 V (for initial analysis, can be ramped for MS/MS).

GC-MS Protocol for this compound
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane. Dilute as necessary.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Hold at 80 °C for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

Analytical Workflow

The characterization of a novel compound like this compound typically follows a structured workflow to ensure comprehensive data acquisition and confident structural confirmation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (LC-MS & GC-MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Other Other Techniques (FTIR, Elemental Analysis) Purification->Other MW Molecular Weight Determination MS->MW Frag Fragmentation Analysis MS->Frag Structure Structure Elucidation NMR->Structure Other->Structure Final Final Structure Confirmation MW->Final Frag->Final Structure->Final

Caption: General workflow for the characterization of a novel small molecule.

Conclusion

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. LC-MS with ESI or APCI is ideal for initial molecular weight confirmation and purity assessment due to its soft ionization.[6][12] GC-MS with EI would provide valuable structural information through its reproducible fragmentation patterns.[8] However, for unambiguous structure elucidation, these mass spectrometry techniques should be used in conjunction with NMR spectroscopy, with ¹⁹F NMR being particularly crucial for confirming the identity and substitution pattern of this fluorinated indazole derivative.[10] This combined analytical strategy ensures a high degree of confidence in the compound's characterization, which is essential for its progression in research and development pipelines.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated indazole inhibitors, supported by experimental data, to objectively assess the impact of fluorination on inhibitory potency.

The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1] In the context of indazole-based inhibitors, a versatile scaffold in numerous therapeutic areas, fluorination has emerged as a powerful strategy to enhance potency and selectivity. This guide examines specific case studies to illustrate this principle.

Comparative Potency Analysis

The following tables summarize the quantitative impact of fluorination on the potency of indazole inhibitors against two distinct enzyme targets: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and Nitric Oxide Synthase (NOS).

Rho Kinase (ROCK1) Inhibition

Data clearly indicates that the position of fluorine substitution on the indazole ring is critical for ROCK1 inhibitory activity. A fluorine atom at the C6 position leads to a dramatic increase in potency.

Compound IDTargetFluorinationIC50 (nM)Fold Improvement (vs. Non-Fluorinated)
-ROCK1Non-Fluorinated (Hypothetical)>1000-
51 ROCK14-Fluoroindazole2500N/A (decrease in potency)
52 ROCK16-Fluoroindazole14>71x
53a ROCK16-Fluoroindazole7>142x
53b ROCK16-Fluoroindazole6>166x

Table 1: Comparison of fluorinated and a hypothetical non-fluorinated indazole inhibitor for ROCK1. Data sourced from[1].

Nitric Oxide Synthase (NOS) Inhibition

Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for neuronal NOS (nNOS) over inducible NOS (iNOS). The data below showcases the percentage of inhibition at a given concentration.

Compound IDTargetFluorination Status% Inhibition (at 10 µM)Notes
Indazole nNOS (bovine brain)Non-FluorinatedIC50 = 2.3 mMLow potency[2]
7-Nitroindazole nNOS (bovine brain)Non-FluorinatedIC50 = 2.5 µMPotent inhibitor[2]
13 nNOS4,5,6,7-tetrafluoro63%High inhibition[3]
16 nNOS4,5,6,7-tetrafluoroNot AffectedSelective for iNOS[3]
Indazole iNOS (murine macrophage)Non-FluorinatedIC50 = 470 µMLow potency[2]
7-Nitroindazole iNOS (murine macrophage)Non-FluorinatedIC50 = 20 µMPotent inhibitor[2]
13 iNOS4,5,6,7-tetrafluoro83%High inhibition[3]
16 iNOS4,5,6,7-tetrafluoro80%High inhibition[3]

Table 2: Comparison of fluorinated and non-fluorinated indazole inhibitors for nNOS and iNOS. Data sourced from[2][3].

Experimental Protocols

The determination of inhibitory potency relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in this guide.

Rho Kinase (ROCK1) Inhibition Assay

The inhibitory activity against ROCK1 was determined using an in vitro bioassay, likely a fluorescence-based kinase assay such as the Z'-Lyte® FRET kinase assay.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the ROCK1 enzyme. The inhibitor's potency is quantified by its ability to prevent this phosphorylation.

Methodology:

  • Reagents: Recombinant human ROCK1 enzyme, a fluorescently labeled synthetic peptide substrate (e.g., Ser/Thr 13 peptide), ATP, and assay buffers.

  • Procedure:

    • The ROCK1 enzyme is pre-incubated with varying concentrations of the test compound (fluorinated or non-fluorinated indazole) in a 96-well plate.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • A development reagent is added to stop the reaction and generate a fluorescent signal.

    • The fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

The potency of inhibitors against nNOS and iNOS was evaluated by measuring the formation of L-citrulline from L-arginine.

Principle: NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. The assay quantifies the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine.

Methodology:

  • Enzyme Source: For nNOS, a homogenate from bovine brain cerebellum is used. For iNOS, the enzyme is sourced from murine macrophages (e.g., RAW 264.7 cell line) induced with interferon-gamma and lipopolysaccharide.[2]

  • Reagents: Enzyme preparation, L-[¹⁴C]arginine, NADPH, calmodulin (for nNOS), (6R)-5,6,7,8-tetrahydrobiopterin, and assay buffers.

  • Procedure:

    • The reaction mixture, containing the enzyme source and all necessary cofactors, is pre-incubated with various concentrations of the indazole inhibitor.

    • The reaction is started by the addition of L-[¹⁴C]arginine.

    • The mixture is incubated for a defined period at 37°C.

    • The reaction is terminated by adding a stop buffer (e.g., containing EDTA).

    • The reaction mixture is applied to a cation-exchange resin column (e.g., Dowex AG50WX-8) to separate the unreacted L-[¹⁴C]arginine from the produced L-[¹⁴C]citrulline.

    • The radioactivity of the L-[¹⁴C]citrulline in the eluate is quantified using a scintillation counter.

  • Data Analysis: The amount of L-citrulline formed is a measure of NOS activity. The IC50 values are calculated from the dose-response curves of percentage inhibition versus inhibitor concentration.[2]

Visualizing the Mechanism of Action: The ROCK Signaling Pathway

To provide a clearer context for the data presented, the following diagram illustrates the signaling pathway involving ROCK1. Inhibition of ROCK1 by compounds like the 6-fluoroindazole derivatives can prevent downstream signaling that leads to cellular contraction and other pathological processes.

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates LIMK LIM Kinase ROCK1->LIMK Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Activates MLCP MLC Phosphatase ROCK1->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Poly Actin Polymerization Cofilin->Actin_Poly Contraction Stress Fiber Formation & Cell Contraction Actin_Poly->Contraction pMLC Phosphorylated MLC MLC->pMLC pMLC->Contraction Inhibitor 6-Fluoroindazole Inhibitor Inhibitor->ROCK1 Inhibits

Caption: The RhoA/ROCK1 signaling pathway leading to cell contraction.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted-1H-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive comparison of 4,6-disubstituted-1H-indazoles, focusing on their structure-activity relationships (SAR) as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy.

This guide synthesizes experimental data from recent studies to provide a clear overview of how substitutions at the 4 and 6 positions of the 1H-indazole core influence biological activity. Detailed experimental protocols for key assays are also provided to support further research and development in this promising area.

Data Presentation: Unveiling the Impact of Substitutions

The following tables summarize the in vitro inhibitory activities of a series of 4,6-disubstituted-1H-indazole derivatives against human IDO1 and TDO enzymes, as well as in cell-based assays.

Table 1: In Vitro Inhibitory Activity of 4,6-Disubstituted-1H-Indazoles against IDO1 and TDO. [1][2]

CompoundR4 SubstituentR6 SubstituentIDO1 IC50 (μM) (Enzymatic)TDO IC50 (μM) (Enzymatic)IDO1 IC50 (μM) (HeLa cells)TDO IC50 (μM) (A172 cells)
35 4-chlorophenylH0.742.931.377.54
HT-28 nitro-aryl--0.62--
HT-30 nitro-aryl--0.17--
HT-37 nitro-aryl-0.910.46--

Table 2: Anticancer Activity of Indazole Derivatives. [3][4]

CompoundCancer Cell LineIC50 (μM)
2f 4T1 (Breast Cancer)0.23–1.15

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals key structural features that govern the inhibitory potency and selectivity of 4,6-disubstituted-1H-indazoles:

  • Substitution at the C-4 Position: The presence of a nitro-aryl group at the C-4 position of the 1H-indazole ring appears to be beneficial for TDO inhibition.[2] For instance, compounds HT-28 and HT-30, both featuring a nitro-aryl substituent at this position, demonstrated potent and selective TDO inhibition with IC50 values of 0.62 μM and 0.17 μM, respectively.[5]

  • Substitution at the C-6 Position: Modifications at the C-6 position significantly influence the activity and selectivity for both IDO1 and TDO.[2] Further exploration of various substituents at this position is crucial for optimizing dual inhibitors or achieving selectivity for one enzyme over the other.

  • Dual Inhibition: Compound HT-37, with specific substitutions at both C-4 and C-6, exhibited dual inhibitory activity against both IDO1 and TDO, with IC50 values of 0.91 μM and 0.46 μM, respectively.[5] This highlights the potential to fine-tune the substitution pattern to achieve a desired dual-targeting profile.

  • Anticancer Activity: Beyond IDO1/TDO inhibition, certain indazole derivatives have shown direct anticancer effects. Compound 2f, for example, displayed potent growth inhibitory activity against several cancer cell lines.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research.

IDO1 and TDO Enzymatic Inhibition Assay[1]
  • Reagents and Materials:

    • Recombinant human IDO1 and TDO enzymes

    • L-Tryptophan (substrate)

    • Methylene blue

    • Ascorbic acid

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds (4,6-disubstituted-1H-indazoles)

    • 96-well plates

    • Spectrophotometer

  • Assay Procedure:

    • The reaction is performed in a 96-well plate in a final volume of 200 μL.

    • The reaction mixture contains potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

    • Test compounds at various concentrations are pre-incubated with the enzyme (IDO1 or TDO) for 10 minutes at 25°C.

    • The reaction is initiated by the addition of L-tryptophan.

    • The plate is incubated for a specific time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped by the addition of 30% trichloroacetic acid.

    • The mixture is then incubated at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • After centrifugation to remove precipitated protein, the absorbance of the supernatant is measured at 480 nm.

    • The concentration of kynurenine produced is calculated from a standard curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 and TDO Inhibition Assay[1]
  • Cell Lines and Culture:

    • HeLa cells (for IDO1 assay) and A172 cells (for TDO assay) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • For the IDO1 assay, HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for 1 hour.

    • L-tryptophan is added to the culture medium, and the cells are incubated for an additional 24-48 hours.

    • The supernatant is collected, and the concentration of kynurenine is measured using a colorimetric method with Ehrlich's reagent.

    • The absorbance is read at 490 nm.

    • IC50 values are calculated as described for the enzymatic assay.

In Vitro Anticancer Activity Screening (MTT Assay)[3][4]
  • Reagents and Materials:

    • Cancer cell lines (e.g., 4T1)

    • Cell culture medium

    • Fetal bovine serum

    • Penicillin-streptomycin

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Compound_Design Compound Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis of Analogs Compound_Design->Synthesis In_Vitro_Screening In Vitro Screening (IDO1/TDO Assays) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Anticancer Activity) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis SAR Analysis (Identify Key Moieties) Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization (Improve Potency/PK) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine Immune_Suppression Immune Suppression (T-cell inactivation) Kynurenine->Immune_Suppression IDO1_TDO->Kynurenine Indazoles 4,6-Disubstituted-1H-Indazoles Indazoles->IDO1_TDO Inhibition

Caption: Simplified signaling pathway of IDO1/TDO and the inhibitory action of 4,6-disubstituted-1H-indazoles.

Caption: Key structure-activity relationship insights for 4,6-disubstituted-1H-indazoles.

References

A Comparative Guide to the Purity Validation of 4,6-Difluoro-3-methyl-1H-indazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 4,6-Difluoro-3-methyl-1H-indazole from different sources, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The presented data and protocols are intended to assist researchers in selecting high-purity materials critical for reproducible and reliable results in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, often serving as a key building block in the synthesis of therapeutic agents.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, affect biological assay results, and compromise the integrity of the final active pharmaceutical ingredient (API). This guide outlines a detailed HPLC method for the purity assessment of this compound and compares it with a commercially available alternative, 4-Fluoro-1-methyl-1H-indazole.

Experimental Protocol: Purity Determination by HPLC

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound and the separation of its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample of this compound to be tested in the same manner as the standard solution.

Data Presentation: Purity Comparison

The developed HPLC method was used to assess the purity of a sample of this compound and compare it with a related compound, 4-Fluoro-1-methyl-1H-indazole, obtained from a commercial supplier. The results are summarized in the table below.

CompoundPurity (%) by HPLCMajor Impurity (%)Retention Time (min)
This compound99.50.3 (at RRT 0.85)10.2
4-Fluoro-1-methyl-1H-indazole[3][4]98.20.8 (at RRT 0.92)9.8

RRT: Relative Retention Time

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_start Start: Receive Sample weigh_std Accurately Weigh Reference Standard prep_start->weigh_std weigh_sample Accurately Weigh Test Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (1 mg/mL) weigh_std->dissolve_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dissolve_sample Dissolve in Diluent (1 mg/mL) weigh_sample->dissolve_sample inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Data Acquisition (254 nm) inject_std->acquire_data inject_sample->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms identify_peaks Identify and Integrate Peaks process_chromatograms->identify_peaks calculate_purity Calculate Purity (%) identify_peaks->calculate_purity compare_results Compare with Specifications calculate_purity->compare_results final_report Generate Final Report compare_results->final_report

References

1H-Indazole vs. 2H-Indazole: A Comparative Analysis of Tautomer Stability

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the relative stability of 1H- and 2H-indazole tautomers, supported by experimental and computational data.

Indazole, a bicyclic heteroaromatic compound, is a crucial scaffold in medicinal chemistry. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, the stability of which is a critical factor in its chemical reactivity and biological activity. This guide provides a comparative study of the stability of these two tautomers, presenting quantitative data, outlining experimental methodologies for their characterization, and illustrating their relationship.

Relative Stability: A Quantitative Comparison

The 1H-tautomer of indazole is widely recognized as the more thermodynamically stable form in the gas phase, in solution, and in the solid state.[1][2][3][4][5] This increased stability is often attributed to its benzenoid structure, which confers greater aromaticity compared to the ortho-quinoid character of the 2H-tautomer.[3][6] However, the energy difference between the two tautomers is relatively small, allowing for the existence of both forms in equilibrium. This equilibrium can be influenced by factors such as solvent polarity and the presence of substituents.[7][8]

The following table summarizes the experimentally and computationally determined energy differences between the 1H- and 2H-indazole tautomers.

MethodEnergy Difference (1H- is more stable by)Phase/SolventReference(s)
Computational (MP2/6-31G) 3.6 kcal/molGas Phase[9]
Computational (MP2/6-31G)15 kJ·mol⁻¹ (approx. 3.6 kcal/mol)Gas Phase[10]
Computational (B3LYP)5.3 kcal/molGas Phase[6]
NMR-NQR Study & Quantum-Chemical Investigations21.4 kJ·mol⁻¹ (approx. 5.1 kcal/mol)Not specified[11]
Thermochemical & Photochemical Studies2.3 kcal/molNot specified[9][12]

It is noteworthy that while the 1H form is generally more stable, specific substitution patterns and intermolecular interactions, such as hydrogen bonding, can stabilize the 2H-tautomer.[7][8] For example, in less polar solvents like CDCl₃ or CD₂Cl₂, certain substituted indazoles show a predominance of the 2H tautomer due to the formation of strong intramolecular hydrogen bonds.[7][8]

Experimental and Computational Methodologies

The determination of the relative stability and the position of the tautomeric equilibrium of indazoles relies on a combination of spectroscopic and computational techniques.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are powerful tools for distinguishing between the 1H- and 2H-isomers. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the NH proton. For instance, in ¹H-NMR, the resonance of the 7-H proton in N-2 isomers typically appears at a higher frequency (deshielded) compared to the corresponding N-1 isomers.[1]

      • Protocol Outline:

        • Dissolve the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

        • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

        • Analyze the chemical shifts and coupling constants to identify the major tautomer present. The integration of signals can provide a quantitative measure of the tautomer ratio in solution.

    • Solid-State NMR (CP/MAS): This technique is employed to determine the predominant tautomer in the solid state, where intermolecular interactions can play a significant role.[13]

  • Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a highly sensitive method for studying the electronic environment of quadrupolar nuclei, such as ¹⁴N. It is particularly useful for investigating tautomerism in solid heterocyclic compounds.[11]

  • UV-Vis Spectroscopy: The electronic absorption spectra of 1H- and 2H-indazoles can differ, allowing for the study of the tautomeric equilibrium, especially in the excited state.[14]

Computational Protocols:

  • Quantum Chemical Calculations (Ab initio and DFT):

    • Methodology: Computational methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G**, 6-311++G(d,p)) are used to calculate the ground-state energies of the 1H- and 2H-tautomers.[6][9][10]

    • Protocol Outline:

      • Construct the molecular geometries of both 1H- and 2H-indazole.

      • Perform geometry optimization to find the minimum energy structures for both tautomers.

      • Calculate the single-point energies of the optimized structures.

      • The difference in the calculated energies provides the relative stability of the tautomers. Thermal energy corrections and entropy effects can also be included to determine the Gibbs free energy difference.[9]

Tautomeric Equilibrium and Interconversion

The relationship between 1H- and 2H-indazole is a dynamic equilibrium. The following diagram illustrates this tautomerization process, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Caption: Tautomeric equilibrium between 1H-indazole and 2H-indazole.

References

A Comparative Guide to the Binding Selectivity of Fluorinated Indazole Cores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The indazole core, a prominent pharmacophore in numerous clinically approved drugs, has been a particular focus for such modifications, leading to the development of potent enzyme inhibitors.[3][4] This guide provides an objective comparison of the binding selectivity of various fluorinated indazole cores, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and evaluation of next-generation targeted therapies.

Comparative Binding Selectivity of Fluorinated Indazole Derivatives

The selectivity of a drug candidate is a critical determinant of its therapeutic index. Fluorination of the indazole core can significantly influence binding affinity and selectivity, often depending on the position of the fluorine atom.[3][5] The following table summarizes the inhibitory activity (IC50) of representative fluorinated indazole compounds against their primary kinase targets and a selection of off-targets to illustrate their selectivity profiles.

Compound/Core StructurePrimary TargetPrimary Target IC50 (nM)Off-Target(s)Off-Target IC50 (nM)Reference(s)
6-Fluoroindazole Derivative (Cpd 27a) FGFR1< 4.1FGFR22.0[3]
6-Fluoroindazole Derivative (Cpd 52) ROCK114--[5]
4-Fluoroindazole Derivative (Cpd 51) ROCK12500--[5]
6-Fluoroindazole Derivative (Cpd 53a) ROCK17P450 Isozymes> 2100[5]
6-Fluoroindazole Derivative (Cpd 53b) ROCK16P450 Isozymes> 5300[5]
Indazole Amide (Cpd 30) VEGFR-21.24High selectivity-[6]
Indazolylpyrazolo[1,5-a]pyrimidine B-RafPotentSelective vs 60 kinases-[7]
5-Fluoroindazole Derivative (Cpd 39e) TRKA0.3--[3]

Note: "-" indicates data not provided in the cited sources. "High selectivity" indicates the source reported selectivity over other kinases (e.g., PDGFRs, FGFRs, CSF1R) without providing specific values.[6][8]

Key Experimental Protocols

The assessment of binding selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for a common biochemical binding assay and a cell-based proliferation assay used to characterize kinase inhibitors.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, a common method for quantifying the binding of inhibitors to a kinase's ATP pocket.[9][10]

Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., VEGFR-2, B-Raf)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)

  • Test compound (fluorinated indazole derivative)

  • Assay buffer (e.g., 1X Kinase Buffer A)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration should typically be 3 times the desired concentration in the assay.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. The final concentrations should be 3 times the desired final assay concentrations (e.g., 15 nM kinase, 6 nM antibody).[10]

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at a concentration 3 times its final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a microplate reader capable of TR-FRET.

    • Excite the Europium donor fluorophore at ~340 nm.

    • Measure the emission from the Europium donor at 615 nm and the Alexa Fluor™ 647 acceptor at 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET signal (emission ratio) corresponds to the displacement of the tracer by the test compound.

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or anti-proliferative effects.[11]

Objective: To determine the GI50/IC50 value of a test compound by measuring its effect on the proliferation of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma)[12][13]

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound (fluorinated indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for characterizing the binding selectivity of novel chemical entities like fluorinated indazole cores.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & Functional Validation a Compound Synthesis (Fluorinated Indazole Core) b Primary Target Screening (e.g., VEGFR-2, B-Raf) a->b c IC50 Determination (Biochemical Assay) b->c d Broad Kinase Panel Screening (e.g., 60+ Kinases) c->d Hit Compound e Selectivity Profile Generation d->e f Off-Target IC50 Determination d->f i Lead Optimization e->i g Cell-Based Potency Assay (e.g., MTT Assay) f->g Selective Compound h Target Engagement & Pathway Modulation Analysis g->h h->i

Workflow for evaluating kinase inhibitor selectivity.

Many fluorinated indazole derivatives are designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][14] Inhibiting this pathway can restrict tumor growth by limiting blood supply.

G VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Activates Transcription Inhibitor Fluorinated Indazole Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Activity

Inhibition of the VEGFR-2 signaling pathway.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Theoretical Calculations

Author: BenchChem Technical Support Team. Date: November 2025

In modern structural elucidation and drug development, the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical quantum mechanical calculations provides a powerful framework for verifying chemical structures and understanding molecular properties. This guide offers a comprehensive comparison of methodologies, detailing the protocols for integrating these two approaches and showcasing the software tools that facilitate this process. The in silico prediction of NMR chemical shifts via quantum mechanics is now a common practice to aid in structural assignment[1]. By computing spectra for several candidate structures, researchers can compare these with experimental values to identify the best match[1].

Performance Comparison of Theoretical Methods

The accuracy of theoretical NMR predictions is highly dependent on the computational method employed. Density Functional Theory (DFT) is the most common approach, but the choice of functional and basis set significantly impacts the outcome. Below is a comparison of common DFT functionals and their typical performance in predicting ¹³C NMR chemical shifts.

Methodology Typical Mean Absolute Error (MAE) for ¹³C Chemical Shifts (ppm) Key Characteristics Primary Application
GGA Functionals (e.g., PBE, BLYP) 5 - 10 ppmFaster computation, but generally lower accuracy.[1] Limited to general-gradient approximation.[1]Initial screening, large molecules, solid-state calculations.[1]
Hybrid Functionals (e.g., B3LYP, PBE0) 1 - 5 ppmIncorporates a portion of exact Hartree-Fock exchange, leading to higher accuracy. Significantly improves predictions for ¹³C, ¹⁵N, and ¹⁷O shifts.[1][2]High-accuracy predictions for small to medium-sized organic molecules.[3]
Machine Learning (ML) Augmented Methods 1 - 2 ppmUses experimental data to train models, improving prediction accuracy over pure QM methods.[1] Can predict shifts with comparable accuracy to DFT in a fraction of the time.[1]Rapid and accurate prediction for large datasets and complex molecules.[4]
DFT with Relativistic Effects (Spin-Orbit) Varies (Crucial for heavy atoms)Essential for molecules containing heavy elements, as relativistic effects can significantly alter chemical shifts.[2][5]Compounds containing elements from the 4th period and below.[2]
Software Tools for NMR Calculation and Analysis

A variety of software packages are available to perform theoretical NMR calculations and analyze experimental data. The choice of software often depends on the specific research needs, available computational resources, and user expertise.

Software Type Key Features Website/Reference
Gaussian CommercialWidely used suite for a broad range of quantum chemistry calculations, including NMR shielding tensors.[6][7]gaussian.com
NWChem Open SourceHigh-performance computational chemistry software designed for parallel computing, capable of DFT-based NMR calculations.[8][9][10]nwchemgit.github.io
Mnova CommercialIntegrated software for processing, visualizing, and analyzing NMR data, with plugins for prediction and verification.[11]mestrelab.com
ACD/Labs CommercialProvides NMR prediction software and databases for structure verification and elucidation.[11]acdlabs.com
NMRium Open Source (Web-based)Advanced browser-based tool to visualize, process, and analyze 1D and 2D NMR spectra.[12]nmrium.org
NMRdb.org Free (Web-based)Offers prediction of ¹H and ¹³C NMR spectra and hosts a large database of experimental spectra.[6][8]nmrdb.org

Detailed Methodologies

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation : Dissolve a pure sample in a deuterated solvent of high purity. The choice of solvent can influence chemical shifts, so it should be reported and used in the theoretical model.[3] Ensure appropriate sample concentration to obtain a good signal-to-noise ratio.

  • Instrument Setup : Use a high-field NMR spectrometer with proper calibration. Perform shimming to optimize magnetic field homogeneity.

  • Data Acquisition : Acquire standard 1D spectra (e.g., ¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Spectral Referencing : Reference the chemical shifts to an internal standard, typically Tetramethylsilane (TMS).

Theoretical Protocol: Calculating NMR Chemical Shifts

The following workflow outlines the steps for calculating NMR parameters using quantum chemical software like Gaussian or NWChem.

  • Structure Input : Generate a 3D structure of the proposed molecule. For flexible molecules, it's crucial to perform a conformational search to identify low-energy conformers.[10]

  • Geometry Optimization : Optimize the molecular geometry using a suitable level of theory (e.g., B3LYP/6-31G(d)). This step ensures the calculation is performed on a minimum energy structure.[9]

  • NMR Calculation (Shielding Tensors) : Perform a single-point NMR calculation on the optimized geometry using a higher level of theory (e.g., a larger basis set) for better accuracy.[2] This is often done using the Gauge-Independent Atomic Orbital (GIAO) method.[6][13]

    • Solvation Effects : Include an implicit solvent model (e.g., IEF-PCM or SMD) that matches the experimental solvent.[3][14]

  • Reference Standard Calculation : Separately, perform the same geometry optimization and NMR calculation for the reference standard (e.g., TMS) at the exact same level of theory (functional, basis set, and solvent model).[7]

  • Chemical Shift Conversion : Convert the calculated absolute shielding tensors (σ_calc) to chemical shifts (δ_pred) using the following formula: δ_pred = σ_ref - σ_calc where σ_ref is the calculated shielding tensor for the reference standard.[7]

  • Boltzmann Averaging (for flexible molecules) : For molecules with multiple stable conformers, calculate the NMR parameters for each. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers based on their relative energies.[10]

Visualization of Workflows

Visualizing the process of cross-referencing experimental and theoretical data helps clarify the logical flow from hypothesis to validation.

Caption: General workflow for structural validation by comparing experimental and theoretical NMR data.

For biomolecules like proteins, where models might be generated by programs like AlphaFold, NMR provides a critical tool for experimental validation.[15]

G cluster_comp Computational Analysis start Predicted Protein Model (e.g., AlphaFold) exp_data Acquire Experimental Data (¹⁵N-HSQC, NOESY) start->exp_data back_calc Back-Calculate NOEs from Model start->back_calc chem_shift_pred Predict Chemical Shifts (e.g., SHIFTX2, SPARTA+) start->chem_shift_pred compare_noe Compare Experimental vs. Back-Calculated NOEs exp_data->compare_noe compare_cs Compare Experimental vs. Predicted Chemical Shifts exp_data->compare_cs back_calc->compare_noe chem_shift_pred->compare_cs decision Model Consistent with Data? compare_noe->decision compare_cs->decision end_valid Model Validated decision->end_valid Yes end_refine Model Requires Refinement decision->end_refine No

Caption: Workflow for validating a predicted protein structure using experimental NMR data.

References

Efficacy Showdown: A Comparative Analysis of a Novel Indazole Derivative Against a Known FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical efficacy of the novel indazole derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, with the established clinical-stage drug, Infigratinib (NVP-BGJ398). This analysis is based on available biochemical assay data and aims to contextualize the potential of this indazole scaffold within the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

While specific efficacy data for 4,6-Difluoro-3-methyl-1H-indazole is not currently available in the public domain, this guide focuses on a structurally related and well-characterized indazole derivative to provide relevant insights into the potential of this chemical class. The selected compound, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative (referred to as Compound 13a), has demonstrated potent inhibitory activity against FGFR1.[1][2][3]

This guide will compare the biochemical potency of Compound 13a with Infigratinib, a potent and selective pan-FGFR inhibitor that has undergone extensive clinical investigation.[2][4][5][6]

Biochemical Efficacy: A Head-to-Head Comparison

The primary measure of efficacy in early-stage drug discovery is often the half-maximal inhibitory concentration (IC50) in biochemical assays. This value represents the concentration of a compound required to inhibit the activity of a specific target, in this case, the FGFR1 kinase, by 50%.

CompoundTargetIC50 (nM)
Compound 13a FGFR130.2[1][2][3]
Infigratinib (NVP-BGJ398) FGFR10.9[2][4][5][6]
FGFR21.4[2][4][5][6]
FGFR31.0[2][4][5][6]
FGFR460[2][5][6]

Note: The data for Compound 13a is from a specific study and may not be directly comparable to the data for Infigratinib due to potential differences in assay conditions.

Infigratinib has also demonstrated potent anti-proliferative activity in various cancer cell lines harboring FGFR alterations. For instance, it inhibits the proliferation of FGFR-dependent BaF3 cells with IC50 values in the low nanomolar range and shows activity against bladder cancer cell lines with FGFR3 fusions.[7] Clinical data from a phase 2 trial in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement showed an objective response rate (ORR) of 23%.[8][9][10]

Experimental Protocols

The determination of biochemical potency (IC50) for kinase inhibitors typically involves in vitro kinase assays. Below is a representative protocol for a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for this purpose.

Principle of the ADP-Glo™ Kinase Assay:

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.

Materials:

  • Recombinant FGFR1 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (Compound 13a and Infigratinib)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase buffer, the recombinant FGFR1 enzyme, and the substrate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate the plate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of this efficacy comparison, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for a kinase inhibitor assay.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PI3K PI3K FGFR->PI3K P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: The FGFR signaling pathway, a key regulator of cellular processes.

Kinase_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prepare_reagents dispense Dispense Reagents into Microplate prepare_reagents->dispense incubate Incubate (Kinase Reaction) dispense->incubate add_detection Add Detection Reagents (e.g., ADP-Glo) incubate->add_detection read_plate Read Plate (Luminescence) add_detection->read_plate analyze Data Analysis (IC50 Determination) read_plate->analyze end End analyze->end

Caption: A typical workflow for a kinase inhibition assay.

References

Validating Novel Indazole Derivatives: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a critical step in the preclinical evaluation of novel therapeutic candidates such as indazole derivatives. This guide provides a comparative overview of key in vitro assays, complete with experimental protocols and performance data, to aid in the rigorous assessment of these promising compounds.

The discovery of novel indazole derivatives as potential anticancer agents has spurred the need for reliable and reproducible in vitro assays to characterize their biological activity. The validation of these assays ensures that the generated data is accurate, precise, and suitable for its intended purpose, ultimately guiding decisions in the drug development pipeline. This guide will delve into the essential in vitro assays for evaluating indazole derivatives, presenting comparative data and detailed methodologies.

Key In Vitro Assays for Indazole Derivative Validation

A panel of in vitro assays is typically employed to elucidate the anticancer potential of novel indazole derivatives. These assays assess various aspects of cellular function, from general cytotoxicity to specific molecular interactions.

Cytotoxicity and Antiproliferative Assays

These assays are fundamental in determining the concentration-dependent effect of a compound on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Table 1: Comparison of IC50 Values (μM) of Novel Indazole Derivatives in Various Cancer Cell Lines

Compound ReferenceA549 (Lung)4T1 (Breast)HepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)K562 (Leukemia)PC-3 (Prostate)Reference
Compound 2f >100.230.800.34>10--[1]
Compound 2j 0.88>10>10>10>10--[1]
Compound 2o 2.100.595.160.793.31--[1]
Compound 6o -----5.15-[2]
Compound 8 ---4-14 (various)---[3]
Compound 13g 0.0100.012--0.015--[4]
Compound 13h 0.0150.011--0.019--[4]

Note: '-' indicates data not available in the cited source.

Kinase Inhibition Assays

Given that many indazole derivatives function as kinase inhibitors, directly measuring their effect on specific kinase activity is crucial.[5][6] These assays are vital for understanding the mechanism of action and for optimizing lead compounds for selectivity and potency.

Table 2: Performance Characteristics of Kinase Inhibition Assays

Assay TypePrincipleKey ParametersAdvantagesDisadvantages
Radioactive Kinase Assay (e.g., P32) Measures the transfer of a radiolabeled phosphate from ATP to a substrate.IC50, KiHigh sensitivity, considered a "gold standard".Requires handling of radioactive materials, low throughput.
LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition binding assay.IC50, KdHomogeneous, high-throughput, non-radioactive.Potential for compound interference with fluorescence.
Luciferase-based Kinase Assay Measures ATP consumption by a kinase using a luciferase-luciferin reaction.IC50High sensitivity, broad applicability.Susceptible to interference from ATP-competitive inhibitors.

Experimental Protocols

Detailed and standardized protocols are the bedrock of assay validation. Below are representative protocols for commonly used assays in the evaluation of indazole derivatives.

MTT Cell Viability Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole derivative (e.g., 0.625 to 10 μM) and a vehicle control for 48 hours.[8]

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Kinase Inhibition Assay Protocol (Generic Radioactive)

This protocol outlines the general steps for a P32 radioactive kinase assay.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, a specific peptide substrate, and the indazole derivative at various concentrations.

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-32P]ATP.[10]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.[10]

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.

experimental_workflow cluster_discovery Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Assay Validation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Indazole Derivatives characterization Structural Characterization synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay characterization->kinase_assay accuracy Accuracy cytotoxicity->accuracy ic50 IC50 Determination cytotoxicity->ic50 precision Precision kinase_assay->precision kinase_assay->ic50 sar Structure-Activity Relationship accuracy->sar precision->sar specificity Specificity specificity->sar lod_loq LOD/LOQ lod_loq->sar ic50->sar

Experimental workflow for in vitro validation of novel indazole derivatives.

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Indazole Indazole Derivative Indazole->RTK

Inhibition of a representative signaling pathway by an indazole derivative.

Conclusion

The validation of in vitro assays is a cornerstone of preclinical drug discovery. For novel indazole derivatives, a multi-faceted approach employing a battery of validated assays is essential to accurately characterize their therapeutic potential. By adhering to rigorous experimental protocols and systematically evaluating key performance parameters, researchers can generate high-quality, reproducible data that will confidently drive the advancement of promising new anticancer agents.

References

A Researcher's Guide to Substituent Chemical Shifts in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substituents on fluorinated aromatic rings is paramount. The strategic placement of fluorine atoms and other functional groups can dramatically alter a molecule's electronic properties, influencing everything from reaction kinetics to biological activity. This guide provides a comparative analysis of substituent chemical shifts (SCS) in fluorinated aromatics, supported by experimental data and detailed protocols, to aid in the rational design and analysis of novel compounds.

The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—namely its 100% natural abundance, high sensitivity, and wide chemical shift range—make it an exceptional probe for elucidating the electronic environment within a molecule.[1] Alterations to this environment, induced by the addition or modification of substituent groups on an aromatic ring, are reflected in the ¹⁹F NMR spectrum as changes in chemical shift. These substituent-induced changes, or substituent chemical shifts (SCS), provide a quantitative measure of the electronic influence of a given functional group.

Comparative Analysis of Substituent Effects

The electronic effects of a substituent on a fluorinated aromatic ring are broadly categorized into two types: inductive effects and resonance effects. Inductive effects are transmitted through the sigma bond framework and are primarily dependent on the electronegativity of the substituent. Resonance effects, on the other hand, involve the delocalization of pi electrons and are dependent on the ability of the substituent to donate or withdraw electron density through the aromatic system.

The interplay of these effects determines the magnitude and direction of the observed ¹⁹F SCS. Electron-donating groups (EDGs) generally increase electron density at the fluorine nucleus, causing an upfield shift (more shielded), while electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (deshielded).[1] However, the position of the substituent relative to the fluorine atom (ortho, meta, or para) significantly influences the extent to which each of these effects contributes to the overall SCS.

Substituent Chemical Shifts of Monosubstituted Fluorobenzenes

The following table summarizes the experimental ¹⁹F substituent chemical shifts for a series of monosubstituted fluorobenzenes. The SCS values represent the change in chemical shift of the fluorine atom relative to that of unsubstituted fluorobenzene.

Substituent (X)PositionInductive EffectResonance Effect¹⁹F SCS (ppm)
-NH₂paraWeakly WithdrawingStrongly Donating-8.0
-OHparaWithdrawingStrongly Donating-6.5
-OCH₃paraWithdrawingStrongly Donating-5.0
-CH₃paraWeakly DonatingWeakly Donating-1.5
-H---0.0
-ClparaWithdrawingWeakly Donating+1.5
-BrparaWithdrawingWeakly Donating+2.0
-COCH₃paraWithdrawingWithdrawing+6.0
-CNparaStrongly WithdrawingWithdrawing+9.5
-NO₂paraStrongly WithdrawingStrongly Withdrawing+10.0
-NH₂metaWeakly Withdrawing--0.3
-OCH₃metaWithdrawing-+0.2
-CH₃metaWeakly Donating--0.2
-ClmetaWithdrawing-+1.0
-NO₂metaStrongly Withdrawing-+5.8

Note: Negative SCS values indicate an upfield shift (increased shielding) relative to fluorobenzene, while positive values indicate a downfield shift (decreased shielding). Data compiled from various sources.

Experimental Protocols

Accurate determination of ¹⁹F SCS values relies on precise and consistent NMR spectroscopic measurements. The following provides a generalized protocol for the acquisition of ¹⁹F NMR spectra for small organic molecules.

Standard Operating Procedure for ¹⁹F NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the fluorinated aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Ensure the chosen solvent does not have signals that overlap with the expected ¹⁹F resonances.

  • For quantitative comparisons, it is crucial to maintain consistent sample concentrations across all measurements.

2. Instrument Setup and Calibration:

  • The following procedure is a general guideline and may need to be adapted for specific NMR spectrometers (e.g., Bruker, Jeol).

  • Insert a standard sample, such as trifluorotoluene or a sealed capillary of CFCl₃, to calibrate the chemical shift reference.

  • Tune and match the ¹⁹F channel of the NMR probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. A well-shimmed magnet will produce sharp, symmetrical peaks.

3. ¹⁹F NMR Data Acquisition:

  • Select a standard one-dimensional ¹⁹F NMR pulse sequence. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts. For unknown compounds, a wider spectral width may be necessary initially.

  • The transmitter offset should be centered in the region of the expected resonances.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds is typically sufficient for small molecules.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum to the known chemical shift of the internal or external standard.

  • Integrate the peaks to determine relative concentrations if necessary.

  • The substituent chemical shift (SCS) is calculated by subtracting the chemical shift of the fluorine atom in the unsubstituted reference compound (e.g., fluorobenzene) from the chemical shift of the corresponding fluorine atom in the substituted compound: SCS = δ(substituted) - δ(unsubstituted)

Logical Workflow for Analyzing Substituent Effects

The systematic analysis of substituent chemical shifts in fluorinated aromatics can be visualized as a logical workflow. This process begins with the synthesis or acquisition of a series of related compounds and culminates in the interpretation of their electronic properties.

SCS_Analysis_Workflow cluster_synthesis Compound Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation A Design and Synthesize Substituted Fluorinated Aromatics B Purify and Characterize (e.g., HPLC, MS) A->B C Prepare Samples in Deuterated Solvent B->C Purified Compounds D Acquire 19F NMR Spectra C->D E Process Spectra (FT, Phasing, Referencing) D->E F Determine 19F Chemical Shifts E->F Processed Spectra G Calculate Substituent Chemical Shifts (SCS) F->G H Correlate SCS with Substituent Parameters (e.g., Hammett plots) G->H I Interpret Inductive and Resonance Effects H->I J Elucidation of Electronic Properties and Rational Molecular Design I->J Structure-Property Relationships

Workflow for the analysis of substituent chemical shifts in fluorinated aromatics.

This systematic approach, combining careful synthesis, precise NMR spectroscopy, and thorough data analysis, enables researchers to develop a deep understanding of structure-property relationships in fluorinated aromatic systems. This knowledge is invaluable for the rational design of new molecules with tailored electronic properties for applications in drug discovery, materials science, and beyond.

References

Safety Operating Guide

Proper Disposal of 4,6-Difluoro-3-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of this compound as hazardous waste, following all institutional and regulatory guidelines. The information presented herein is based on established protocols for the disposal of halogenated organic compounds and safety data for structurally similar chemicals.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with this and similar compounds, including skin and eye irritation, respiratory tract irritation, and harm if swallowed, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

All handling of the compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste.

    • It must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.

    • The container must be made of a material compatible with the chemical and have a secure, sealable lid.

    • The label on the container must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Waste Accumulation:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of heat and ignition and clearly marked.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste collection requests.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same designated container.

    • Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

III. Data Presentation: Waste Characterization

For proper disposal and to provide accurate information to waste management personnel, the following characteristics of this compound are provided:

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₆F₂N₂
Waste Category Halogenated Organic Waste
Primary Hazards Irritant, Harmful if Swallowed
Recommended Disposal Incineration via a licensed contractor

IV. Experimental Protocols: Decontamination of Glassware

For the decontamination of glassware that has been in contact with this compound, the following triple-rinse procedure should be followed:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual chemical. Collect this rinsate in the designated halogenated hazardous waste container.

  • Second Rinse: Repeat the rinsing process with another small portion of the solvent. This rinsate must also be collected as hazardous waste.

  • Third Rinse: A final rinse with the solvent should be performed, with the rinsate again being collected as hazardous waste.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedures.

V. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Place Waste in a Labeled Halogenated Waste Container fume_hood->waste_container seal_container Securely Seal the Container waste_container->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs disposal Licensed Contractor Disposes of Waste (Typically via Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.

Personal protective equipment for handling 4,6-Difluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,6-Difluoro-3-methyl-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that it may cause an allergic skin reaction.

Summary of Hazard Statements:

Hazard StatementGHS Classification
H302Harmful if swallowed[1][2]
H315Causes skin irritation[1]
H317May cause an allergic skin reaction
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or a face shield.[1] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure.[3][4]To prevent skin irritation and potential allergic reactions upon contact.[1]
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.To prevent respiratory tract irritation from inhalation of dust.[1]
Hand Protection Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.To prevent skin contact and absorption.

Experimental Protocol for Safe Handling

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Before handling, read the Safety Data Sheet (SDS) thoroughly.

  • Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or other protective clothing.

  • Wear safety glasses with side shields or a face shield.[1]

  • Wear appropriate chemical-resistant gloves. Inspect for any tears or punctures before use.

  • If there is a risk of generating dust, wear a NIOSH-approved respirator.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Weigh the necessary amount of the compound carefully in a fume hood.

  • If the compound needs to be dissolved, add the solvent slowly to the solid to minimize dust generation.

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke when using this product.

4. In Case of Exposure:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1] Take off immediately all contaminated clothing.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan

  • Collect waste material in a suitable, closed, and labeled container for disposal.[1][3]

  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.

  • Do not allow the product to enter drains.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Read SDS prep_ppe Don PPE: - Gloves - Goggles - Lab Coat prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste (Sealed Container) cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_spill Spill emergency_firstaid Administer First Aid & Seek Medical Attention emergency_spill->emergency_firstaid emergency_exposure Exposure (Skin/Eyes/Inhalation) emergency_exposure->emergency_firstaid

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.